Technical Documentation Center

(1-(4-Nitrophenyl)piperidin-3-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(4-Nitrophenyl)piperidin-3-yl)methanol
  • CAS: 166438-83-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS Number: 166438-83-1)

For Researchers, Scientists, and Drug Development Professionals Introduction (1-(4-Nitrophenyl)piperidin-3-yl)methanol is a heterocyclic organic compound featuring a piperidine ring substituted at the nitrogen atom with...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a heterocyclic organic compound featuring a piperidine ring substituted at the nitrogen atom with a 4-nitrophenyl group and at the 3-position with a hydroxymethyl group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex three-dimensional molecules. The presence of the 4-nitrophenyl group offers a site for further chemical modification, particularly through reduction of the nitro group to an amine, which can then be functionalized in various ways. This, combined with the reactive hydroxyl group, makes (1-(4-Nitrophenyl)piperidin-3-yl)methanol a key intermediate in the synthesis of a range of potentially pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, analytical characterization methods, and its applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 166438-83-1MySkinRecipes[1]
Molecular Formula C₁₂H₁₆N₂O₃MySkinRecipes[1]
Molecular Weight 236.27 g/mol MySkinRecipes[1]
Appearance Yellow SolidMySkinRecipes[1]
Melting Point 99-100°CMySkinRecipes[1]
Storage Temperature 2-8°CMySkinRecipes[1]

Synthesis and Purification

The synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is typically achieved through a nucleophilic aromatic substitution reaction. This involves the N-arylation of 3-piperidinemethanol with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on the benzene ring activates the halide for displacement by the secondary amine of the piperidine ring.

Plausible Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the nitrogen atom of 3-piperidinemethanol on the carbon atom bearing the fluorine atom in 1-fluoro-4-nitrobenzene. A base is typically used to neutralize the hydrofluoric acid generated during the reaction.

Synthesis_Pathway Reactant1 3-Piperidinemethanol Reaction N-Arylation (Base, Solvent) Reactant1->Reaction Nucleophilic Attack Reactant2 1-Fluoro-4-nitrobenzene Reactant2->Reaction Product (1-(4-Nitrophenyl)piperidin-3-yl)methanol Reaction->Product Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product Synthesis Crude Product TLC TLC Monitoring Synthesis->TLC HPLC HPLC Purity TLC->HPLC NMR NMR (¹H, ¹³C) Structural Elucidation HPLC->NMR MS Mass Spectrometry (Molecular Weight) HPLC->MS IR IR Spectroscopy (Functional Groups) HPLC->IR FinalProduct Pure Compound (>95%) NMR->FinalProduct MS->FinalProduct IR->FinalProduct

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a heterocyclic building block, holds significant value in medicinal chemistry and organic synth...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(4-Nitrophenyl)piperidin-3-yl)methanol, a heterocyclic building block, holds significant value in medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine ring, a nitrophenyl group, and a primary alcohol, provides a versatile scaffold for developing pharmacologically active compounds, particularly those targeting the central nervous system. This guide offers a comprehensive analysis of its core physicochemical properties, spectroscopic profile, and analytical characterization methodologies. By synthesizing data from chemical databases and relevant literature, this document serves as a technical resource for professionals leveraging this compound in research and development, explaining not just the 'what' but the 'why' behind its chemical behavior and the experimental choices for its characterization.

Introduction: A Molecule of Synthetic and Pharmacological Interest

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable pharmacokinetic properties. When functionalized with an N-aryl substituent, such as a 4-nitrophenyl group, the electronic and steric properties of the piperidine nitrogen are significantly altered. The further addition of a hydroxymethyl group at the 3-position introduces a chiral center and a site for hydrogen bonding or further synthetic elaboration.

(1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS RN: 166438-83-1) emerges from this structural class as a key intermediate. It is primarily utilized in the synthesis of more complex molecules designed to interact with biological targets.[1] Its application is particularly noted in the development of potential therapeutic agents for neurological disorders, where precise molecular geometry and electronic properties are paramount for receptor binding and biological activity.[1] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a critical prerequisite for its effective use in drug design, synthesis, and formulation.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The key identifiers and structural features of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are outlined below.

IdentifierValueSource
IUPAC Name (1-(4-Nitrophenyl)piperidin-3-yl)methanolN/A
CAS Number 166438-83-1[1][2][3][4][5]
Molecular Formula C₁₂H₁₆N₂O₃[1][4][6]
Molecular Weight 236.27 g/mol [1][7]
Canonical SMILES C1CC(CN(C1)C2=CC=C(C=C2)[O-])CO[4]

Molecular Structure:

The structure consists of three key functional regions:

  • Piperidine Ring: A saturated six-membered heterocycle containing a tertiary amine. This ring is conformationally flexible, typically adopting a chair conformation.

  • 4-Nitrophenyl Group: An aromatic ring attached to the piperidine nitrogen, featuring a strongly electron-withdrawing nitro group (-NO₂) at the para position.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol attached to the C3 position of the piperidine ring. This carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

The interplay between these groups dictates the molecule's overall properties, from solubility and basicity to its spectroscopic signature.

cluster_molecule Structural Components of (1-(4-Nitrophenyl)piperidin-3-yl)methanol M Core Molecule P Piperidine Ring M->P Provides Basicity & Flexibility N 4-Nitrophenyl Group M->N Reduces Basicity & Adds Aromaticity H Hydroxymethyl Group M->H Increases Polarity & H-Bonding

Caption: Key functional groups influencing the molecule's properties.

Core Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various experimental and physiological environments.

PropertyValueComments and Rationale
Appearance Yellow Solid[1] The yellow color is characteristic of the 4-nitrophenyl chromophore, which absorbs light in the blue-violet region of the visible spectrum.
Melting Point 99-100°C[1] This moderate melting point is indicative of a crystalline solid with significant intermolecular forces, likely including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro group.
Solubility Soluble in Ethanol, DMSO[8] While specific quantitative data is scarce, compounds with this structure are typically soluble in polar organic solvents. The hydroxyl and nitro groups enhance polarity, but the larger hydrocarbon backbone limits aqueous solubility.
Storage 2-8°C, Sealed in dry[1][4] Recommends refrigerated and dry conditions to prevent degradation, likely from atmospheric moisture or light-induced reactions involving the nitro group.
Acidity and Basicity (pKa)

No experimental pKa value for (1-(4-Nitrophenyl)piperidin-3-yl)methanol has been published. However, we can predict its behavior based on its structural components.

  • Basicity of the Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen atom imparts basic character. In unsubstituted piperidine, the pKa of its conjugate acid is ~11.2.

  • Electronic Effect of the 4-Nitrophenyl Group: The 4-nitrophenyl group is strongly electron-withdrawing. It pulls electron density away from the piperidine nitrogen via resonance and inductive effects. This delocalization reduces the availability of the nitrogen's lone pair to accept a proton, thereby significantly decreasing its basicity compared to a simple alkyl-substituted piperidine. The pKa of the conjugate acid is expected to be much lower, likely in the range of 3-5, similar to substituted anilines.

  • Acidity of the Hydroxyl Group: The primary alcohol's hydroxyl proton is very weakly acidic, with an estimated pKa of ~16-18, and does not contribute to the compound's properties under typical physiological pH conditions.

The determination of pKa for such compounds is typically performed via potentiometric titration, which can provide empirical data to validate these theoretical predictions.[8]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for confirming the identity and purity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. The expected spectroscopic data provides a fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The 4-nitrophenyl group will display a characteristic AA'BB' system. Two doublets are expected in the aromatic region (~7.0-8.5 ppm), with the protons ortho to the nitro group appearing further downfield due to its strong deshielding effect.

    • Piperidine Protons: A complex series of multiplets is expected in the range of ~1.5-4.0 ppm. The protons on carbons adjacent to the nitrogen and the carbon bearing the hydroxymethyl group will be the most downfield.

    • Hydroxymethyl Protons (-CH₂OH): A doublet or multiplet around ~3.5-4.5 ppm. The proton of the hydroxyl group (-OH) will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals are expected in the ~110-155 ppm range. The carbon attached to the nitro group and the carbon attached to the piperidine nitrogen will be the most downfield.

    • Piperidine Carbons: Signals for the five piperidine carbons will appear in the aliphatic region (~20-60 ppm).

    • Hydroxymethyl Carbon (-CH₂OH): A signal around ~60-70 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups.

  • O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the hydroxyl group.

  • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretches: Two strong, characteristic peaks for the nitro group, typically found around 1500-1540 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

  • C=C Aromatic Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A peak in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an Electron Ionization (EI) or Electrospray Ionization (ESI) spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 236 or 237, respectively.

Experimental Protocols: A Validating System

Trustworthy data is built on robust experimental design. Below is a representative workflow for the comprehensive characterization of a newly synthesized or procured batch of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Caption: Workflow for physicochemical characterization.

Protocol: Purity Determination by HPLC-UV

This protocol outlines a standard method for assessing the purity of the title compound. The causality behind these choices is to achieve a balance between resolution, run time, and sensitivity.

1. Rationale and Objective: To quantify the purity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol by separating it from potential impurities (starting materials, by-products) using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection. The 4-nitrophenyl group provides a strong chromophore, making UV detection highly suitable.

2. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: A certified batch of (1-(4-Nitrophenyl)piperidin-3-yl)methanol (>99% purity).

  • Mobile Phase A: Water (HPLC grade) with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.

  • Sample Diluent: 50:50 Acetonitrile/Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (A secondary wavelength, e.g., 320 nm, can also be monitored based on the UV-Vis spectrum of the nitro-aromatic moiety).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (Re-equilibration)

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~0.5 mg/mL) in the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%. The theoretical plates should be ≥2000, and the tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculation: Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a well-defined chemical entity whose utility in advanced synthesis is underpinned by a distinct set of physicochemical properties. Its moderate melting point, characteristic yellow appearance, and predictable spectroscopic fingerprint make it readily identifiable. The dominant electronic influence of the 4-nitrophenyl group drastically reduces the basicity of the piperidine nitrogen, a critical consideration for reaction planning and for predicting its behavior in biological systems. The methodologies outlined in this guide provide a robust framework for the identity, purity, and property confirmation, ensuring the reliability and reproducibility of research and development outcomes that depend on this versatile chemical intermediate.

References

  • MySkinRecipes. (1-(4-Nitrophenyl)piperidin-3-yl)methanol. Available at: [Link].

  • PubChem. (1-(4-Nitrophenyl)piperidin-4-yl)methanol | C12H16N2O3. Available at: [Link] (Note: This is for the 4-yl isomer, used for comparative context).

  • PubChem. (1-(4-Nitrophenyl)piperidin-3-yl)methanol | C12H16N2O3. Available at: [Link].

  • Patel, S. et al. (2014). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Google Patents. US20170015663A1 - Process for the preparation of apixaban and intermediates thereof.
  • Ke, C. et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Available at: [Link].

  • PubChem. [1-(4-Fluoro-2-nitrophenyl)piperidin-2-yl]methanol. Available at: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

  • BOJNSCI. (1-(4-Nitrophenyl)piperidin-3-yl)methanol. Available at: [Link].

  • Google Patents. WO2015162551A1 - Process for the preparation of apixaban.
  • Extraordinary Pharmatech. 1101854-58-3,(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate. Available at: [Link].

  • Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link].

  • PubChemLite. [4-(piperidin-3-yl)phenyl]methanol. Available at: [Link].

  • ACS Organic Division. pKa Data Compiled by R. Williams. Available at: [Link].

  • Jencks, W.P. & Westheimer, F.H. pKa Data Compiled by R. Williams page-1. Available at: [Link].

Sources

Foundational

Structure Elucidation of (1-(4-Nitrophenyl)piperidin-3-yl)methanol: A Multi-Modal Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals Preamble: The Imperative of Unambiguous Structural Verification In the landscape of drug discovery and development, the absolute structural identity of a mol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and development, the absolute structural identity of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and pharmacological data, leading to catastrophic setbacks in both time and resources. The subject of this guide, (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS No. 166438-83-1), is a heterocyclic compound representative of scaffolds found in medicinal chemistry. Its structure, featuring a chiral center, a substituted aromatic ring, and a flexible piperidine core, presents a classic and instructive challenge for structure elucidation.

This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow that mirrors the intellectual process of structure elucidation. As your guide, I will not only detail the protocols but also explain the strategic reasoning behind the sequence of experiments and the interpretation of the resulting data. Our approach is a self-validating system; each piece of spectroscopic evidence must corroborate the others, culminating in a single, irrefutable structural hypothesis.

Chapter 1: The Foundational Blueprint - Molecular Formula and Unsaturation

Before attempting to assemble a molecular puzzle, we must first confirm we have all the pieces. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for establishing the elemental composition of an unknown.

Expertise & Rationale: Why HRMS First?

We begin with HRMS to obtain the molecule's exact mass. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures mass to four or five decimal places. This precision is critical because it severely constrains the number of possible elemental compositions, often yielding a single, unambiguous molecular formula. We select Electrospray Ionization (ESI) as the ionization method due to its "soft" nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺, the primary piece of data we need.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: A dilute solution of the analyte is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used.

  • Acquisition: The sample is infused directly into the source. Data is acquired in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

  • Calibration: The instrument is calibrated using a known standard immediately before the analysis to ensure high mass accuracy.

  • Data Analysis: The exact mass of the most abundant peak in the isotopic cluster for the [M+H]⁺ ion is determined. This experimental mass is then entered into a formula calculator, along with reasonable constraints (e.g., presence of C, H, N, O; realistic ring and double bond equivalents).

Data Presentation & Interpretation

The molecular formula for (1-(4-Nitrophenyl)piperidin-3-yl)methanol is C₁₂H₁₆N₂O₃.[1][2] The expected HRMS data is summarized below.

ParameterValueSource
Molecular FormulaC₁₂H₁₆N₂O₃PubChem[2]
Molecular Weight (Nominal)236.27 g/mol PubChem[2]
Monoisotopic Mass (Calculated)236.1161 g/mol PubChem[2]
[M+H]⁺ (Calculated) 237.1239 g/mol N/A
Experimental [M+H]⁺To be determinedN/A
Mass Accuracy< 5 ppmN/A

The calculated monoisotopic mass provides the target value for our experiment. A measured mass within 5 ppm of the calculated value provides high confidence in the assigned molecular formula. This formula indicates a degree of unsaturation of 6 . This is a crucial piece of information; we can immediately account for four degrees from the phenyl ring and two from the nitro group, suggesting the piperidine ring is fully saturated.

Chapter 2: Functional Group Mapping with Infrared Spectroscopy

With the molecular formula established, we use Fourier-Transform Infrared (FTIR) Spectroscopy to identify the functional groups present. This technique provides a rapid, non-destructive "snapshot" of the molecule's covalent bonds.

Expertise & Rationale: A Quick and Corroborative Tool

FTIR is an essential corroborative technique. While it does not reveal the carbon skeleton, it quickly confirms the presence or absence of key functional groups predicted by our molecular formula. For C₁₂H₁₆N₂O₃, we expect to see evidence of an alcohol (-OH), a nitro group (-NO₂), an aromatic ring, and aliphatic chains.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The anvil is lowered to ensure good contact. A background spectrum of the clean crystal is recorded first, followed by the sample spectrum.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Data Presentation & Interpretation

The expected vibrational frequencies provide a distinct fingerprint for the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretch (alcohol, hydrogen-bonded)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (piperidine ring, CH₂OH)
~1590, ~1490Medium-StrongAromatic C=C stretch
~1520, ~1345 Very Strong Asymmetric & Symmetric N-O stretch (nitro group) [3]
~1250-1000Medium-StrongC-N stretch, C-O stretch

The two very strong absorptions for the nitro group are highly characteristic and serve as powerful evidence for its presence.[3][4] The broad O-H stretch confirms the alcohol functional group.

Chapter 3: Assembling the Skeleton - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules.[5][6][7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will build our case systematically, starting with 1D spectra to identify the individual components and progressing to 2D spectra to connect them.

The Strategic Workflow of NMR Analysis

Our strategy follows a logical progression from broad overview to fine detail. This workflow ensures that each step builds upon validated information from the last.

NMR Elucidation Workflow
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).[8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • 1D Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} spectra. Key parameters include spectral width, acquisition time, and relaxation delay.

  • 2D Acquisition: Standard pulse programs (e.g., gCOSY, gHSQCED, gHMBC) are used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) data.

Data Interpretation: ¹H and ¹³C NMR - The Parts List

Based on the proposed structure, we can predict the signals we expect to observe. The numbering scheme below will be used for all assignments.

Chemical structure with atom numbering for (1-(4-Nitrophenyl)piperidin-3-yl)methanol

¹H NMR (400 MHz, CDCl₃) - Predicted Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~8.15d, J ≈ 9 Hz2HH-3', H-5'Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded.
~6.85d, J ≈ 9 Hz2HH-2', H-6'Protons ortho to the electron-donating piperidine nitrogen are shielded.
~3.90m2HH-2a, H-6aProtons on carbons adjacent to nitrogen are deshielded.
~3.70dd2HH-7Protons on a carbon bearing an oxygen atom.
~3.00m2HH-2e, H-6eProtons on carbons adjacent to nitrogen.
~2.0-1.4m5HH-3, H-4, H-5Complex, overlapping signals of the saturated piperidine ring.
~1.80br s1HOHAlcohol proton; chemical shift is variable and signal may be broad.

¹³C NMR (101 MHz, CDCl₃) - Predicted Data

Chemical Shift (δ ppm)AssignmentRationale
~151.0C-1'Aromatic carbon bonded to nitrogen, deshielded.
~142.0C-4'Aromatic carbon bonded to the NO₂ group.
~126.0C-3', C-5'Aromatic CH carbons ortho to the NO₂ group.
~112.0C-2', C-6'Aromatic CH carbons ortho to the piperidine nitrogen, shielded.
~65.0C-7Aliphatic carbon bonded to oxygen.
~52.0C-2, C-6Aliphatic carbons adjacent to nitrogen.
~40.0C-3Aliphatic carbon, chiral center.
~28.0, ~24.0C-4, C-5Aliphatic carbons of the piperidine ring.
Data Interpretation: 2D NMR - Connecting the Pieces

2D NMR experiments are the key to assembling the fragments identified in the 1D spectra into a coherent structure.[9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through 2 or 3 bonds. We would expect to see correlations forming a contiguous network around the piperidine ring (H-2 -> H-3 -> H-4 -> H-5 -> H-6) and between the C3 proton and the C7 methylene protons (H-3 -> H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond correlations between protons and the carbons they are attached to.[11] It allows for the unambiguous assignment of each carbon that bears a proton. For example, the proton signal at ~3.70 ppm will show a cross-peak to the carbon signal at ~65.0 ppm, definitively assigning them as H-7 and C-7, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton.[12] It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect non-protonated (quaternary) carbons and to link different spin systems together.

Key Expected HMBC Correlations:

Proton(s)Correlated Carbon(s)Significance of Correlation
H-2', H-6'C-1', C-4'Confirms the connectivity within the aromatic ring.
H-2, H-6 C-1' Crucial link establishing the bond between the piperidine nitrogen and the nitrophenyl ring.
H-7 (-CH₂OH)C-2, C-3, C-4Confirms the attachment of the hydroxymethyl group to the C-3 position of the piperidine ring.
H-3C-2, C-4, C-5, C-7Provides further confirmation of the local environment around the chiral center.

The diagram below illustrates how these key 2D NMR correlations would confirm the molecular structure.

Sources

Exploratory

solubility of (1-(4-Nitrophenyl)piperidin-3-yl)methanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (1-(4-Nitrophenyl)piperidin-3-yl)methanol for Pharmaceutical Development Abstract (1-(4-Nitrophenyl)piperidin-3-yl)methanol is a key building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of (1-(4-Nitrophenyl)piperidin-3-yl)methanol for Pharmaceutical Development

Abstract

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a key building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products. This technical guide provides a comprehensive framework for researchers and drug development professionals to predict, determine, and interpret the solubility of this compound. It combines theoretical principles with practical, step-by-step experimental protocols, ensuring a robust and scientifically sound approach to solubility assessment.

Compound Profile: (1-(4-Nitrophenyl)piperidin-3-yl)methanol

A foundational understanding of the target compound's physicochemical properties is the first step in any solubility analysis. These characteristics directly influence its behavior in different solvent systems.

Physicochemical Properties

The key properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are summarized below.

PropertyValueSource
CAS Number 166438-83-1[1][2]
Molecular Formula C₁₂H₁₆N₂O₃[1][2]
Molecular Weight 236.27 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 99-100°C[1]
Storage 2-8°C[1]
Structural Analysis and Polarity

The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" states that substances with similar polarities are more likely to be soluble in one another.[3] Analyzing the functional groups of (1-(4-Nitrophenyl)piperidin-3-yl)methanol allows for a predictive assessment of its solubility.

  • Nitrophenyl Group: The aromatic ring attached to a nitro group (-NO₂) is highly polar and acts as a strong electron-withdrawing group. This region of the molecule will favor interactions with polar solvents.

  • Piperidine Ring: This saturated heterocyclic amine is a versatile feature. The tertiary amine within the ring can act as a hydrogen bond acceptor. While the carbon backbone is nonpolar, the overall polarity is influenced by the amine.

  • Methanol Group (-CH₂OH): The primary alcohol is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the compound's polarity and its potential to dissolve in protic solvents (e.g., alcohols, water).

Overall Polarity: The combination of a highly polar nitrophenyl group and a hydrogen-bonding methanol group suggests that (1-(4-Nitrophenyl)piperidin-3-yl)methanol is a polar molecule. Its solubility is expected to be favorable in polar organic solvents and limited in nonpolar solvents.

Predictive Solubility Framework

Based on the structural analysis, we can predict the compound's solubility across a spectrum of common laboratory solvents. This serves as an essential starting point for experimental design, saving time and resources.

SolventClassPolarity IndexPredicted SolubilityRationale
Hexane Nonpolar0.1InsolubleThe high polarity of the nitro and hydroxyl groups is incompatible with the nonpolar nature of hexane.
Toluene Nonpolar (Aromatic)2.4LowThe aromatic ring may offer some minor interaction, but the polar functional groups will limit solubility.
Dichloromethane (DCM) Polar Aprotic3.1ModerateDCM can engage in dipole-dipole interactions, likely dissolving the compound to a useful extent.
Ethyl Acetate Polar Aprotic4.4Moderate to HighThe ester group provides polarity, making it a good candidate for dissolving the compound.
Acetone Polar Aprotic5.1HighA strong polar aprotic solvent capable of accepting hydrogen bonds and strong dipole interactions.
Methanol / Ethanol Polar Protic5.1 / 4.3High / Very HighThe alcohol solvents can form strong hydrogen bonds with the compound's hydroxyl group, leading to excellent solubility.
Dimethylformamide (DMF) Polar Aprotic6.4Very HighA highly polar solvent well-suited for dissolving complex polar molecules.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Very HighOne of the most powerful polar aprotic solvents, expected to readily dissolve the compound.
Water Polar Protic10.2Low to ModerateWhile the compound has hydrogen bonding capabilities, the large organic backbone may limit aqueous solubility.[4]

Experimental Protocols for Solubility Determination

Theoretical prediction must be validated by empirical data. The following protocols provide a systematic approach to characterizing the solubility of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

General Safety Precautions

All experimental work should be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for all solvents and for the target compound before beginning work.

Protocol: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its solubility in acidic, basic, and neutral media, providing insights into its functional groups.[5]

Materials:

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Solvents: Deionized Water, 5% w/v Hydrochloric Acid (HCl), 5% w/v Sodium Hydroxide (NaOH), Dichloromethane (DCM)

  • Spatula and analytical balance

Procedure:

  • Preparation: Label four test tubes: "Water," "5% HCl," "5% NaOH," and "DCM."

  • Aliquot Compound: Add approximately 20-25 mg of the compound to each test tube.[4]

  • Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube.[4]

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[4]

  • Observation: Observe each tube against a contrasting background. Note whether the solid is completely dissolved (soluble), partially dissolved, or remains undissolved (insoluble).

  • Interpretation:

    • Solubility in 5% HCl: Indicates the presence of a basic functional group, such as the piperidine nitrogen, which can be protonated to form a soluble salt.[4]

    • Solubility in 5% NaOH: Would indicate a strongly acidic proton. Given the structure, this is not expected.

    • Solubility in Water: Suggests significant polarity and hydrogen bonding capacity.[4]

    • Solubility in DCM: Confirms solubility in a common polar aprotic organic solvent.

G cluster_solvents Add 0.75 mL of Solvent cluster_results Observe & Interpret start Start with ~25mg of Compound water Water hcl 5% HCl naoh 5% NaOH dcm DCM res_water Polar Groups H-Bonding water->res_water Soluble? res_hcl Basic (Amine) Group Present hcl->res_hcl Soluble? res_naoh Acidic Group (Not Expected) naoh->res_naoh Soluble? res_org Soluble in Organic Solvent dcm->res_org Soluble?

Caption: Workflow for qualitative solubility classification.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard, albeit time-consuming, technique for determining equilibrium solubility.[6] It measures the concentration of a saturated solution.

Materials:

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Chosen organic solvent (e.g., Ethanol)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the compound to a vial (e.g., 50 mg to 2 mL of solvent). The key is to ensure solid remains after equilibrium is reached.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure the solution reaches true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow undissolved solid to settle. Do not centrifuge unless necessary, as this can alter the temperature.

  • Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is crucial to remove all particulate matter.

  • Dilution: Accurately dilute the filtered, saturated solution with the chosen solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the precise concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the solubility, typically expressed in mg/mL or mol/L.

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h, 25°C) A->B C 3. Settle & Separate Phases B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify by HPLC or UV-Vis E->F G Result: Equilibrium Solubility (mg/mL) F->G

Caption: The quantitative shake-flask solubility workflow.

Application in Drug Development

Solubility data is not an academic exercise; it is a critical parameter that informs numerous decisions in the pharmaceutical pipeline:

  • Process Chemistry: Selection of appropriate solvents for synthesis and workup to ensure efficient reactions and high yields.

  • Purification: Designing crystallization or chromatographic purification steps relies on differential solubility in various solvent systems.

  • Formulation Science: Developing a viable dosage form requires knowledge of which excipients and solvent systems can deliver the active pharmaceutical ingredient (API) effectively.

  • Toxicology: Early toxicology studies may require dissolving the compound in specific vehicles for administration.

By systematically applying the predictive and experimental frameworks outlined in this guide, researchers can efficiently characterize the solubility of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, accelerating its development from a laboratory intermediate to a potential therapeutic agent.

References

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Widener University.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • MySkinRecipes. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol.
  • King-Pharm. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol [166438-83-1].

Sources

Foundational

Spectroscopic Characterization of (1-(4-Nitrophenyl)piperidin-3-yl)methanol: A Technical Guide

Introduction (1-(4-Nitrophenyl)piperidin-3-yl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring substituted at the n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring substituted at the nitrogen with a nitrophenyl group and bearing a hydroxymethyl group at the 3-position, presents a versatile scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data for (1-(4-Nitrophenyl)piperidin-3-yl)methanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition and the rationale behind the interpretation of the spectral features are discussed in detail to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's spectroscopic signature.

Molecular Structure and Key Spectroscopic Features

The molecular structure of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is fundamental to interpreting its spectroscopic data. The key structural motifs that will give rise to characteristic signals are:

  • The p-disubstituted aromatic ring of the nitrophenyl group.

  • The piperidine ring , with its distinct axial and equatorial protons.

  • The chiral center at the 3-position of the piperidine ring.

  • The primary alcohol (hydroxymethyl group).

  • The nitro group , which is a strong electron-withdrawing group.

Caption: Molecular structure of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1-(4-Nitrophenyl)piperidin-3-yl)methanol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm) prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the spectrometer prep4->acq1 Prepared Sample acq2 Lock onto the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity acq2->acq3 acq4 Acquire the ¹H NMR spectrum (e.g., 16 scans) acq3->acq4 acq5 Acquire the ¹³C NMR spectrum (e.g., 1024 scans) acq4->acq5 proc1 Apply Fourier transformation to the FID acq5->proc1 Raw Data (FID) proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for (1-(4-Nitrophenyl)piperidin-3-yl)methanol. These predictions are based on established substituent effects and comparison with structurally similar compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d, J ≈ 9.0 Hz2HAr-H (ortho to NO₂)
~6.85d, J ≈ 9.0 Hz2HAr-H (meta to NO₂)
~3.60m2H-CH ₂OH
~3.90m1HPiperidine CH -2 (axial)
~3.75m1HPiperidine CH -6 (axial)
~3.00m1HPiperidine CH -2 (equatorial)
~2.85m1HPiperidine CH -6 (equatorial)
~2.20m1HPiperidine CH -3
~1.95m1HPiperidine CH -4 (axial)
~1.80m1HPiperidine CH -5 (axial)
~1.65m1HPiperidine CH -4 (equatorial)
~1.50m1HPiperidine CH -5 (equatorial)
~1.70t, J ≈ 5.5 Hz1H-CH₂OH

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region: The two doublets in the aromatic region are characteristic of a p-disubstituted benzene ring. The downfield shift of the protons ortho to the nitro group is due to the strong electron-withdrawing nature of NO₂.

  • Piperidine Ring Protons: The signals for the piperidine ring protons are expected to be complex due to diastereotopicity and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The presence of the substituent at C3 will further complicate the splitting patterns.

  • Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and are expected to appear as a multiplet. The hydroxyl proton will likely be a broad singlet or a triplet, depending on the solvent and concentration, due to exchange and coupling to the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below.

Chemical Shift (δ, ppm)Assignment
~152.0Ar-C -NO₂
~145.0Ar-C -N
~126.0Ar-C H (ortho to NO₂)
~112.0Ar-C H (meta to NO₂)
~65.0-C H₂OH
~52.0Piperidine C H₂-2
~48.0Piperidine C H₂-6
~40.0Piperidine C H-3
~28.0Piperidine C H₂-5
~25.0Piperidine C H₂-4

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon bearing the nitro group will be the most downfield, followed by the carbon attached to the piperidine nitrogen.

  • Piperidine Carbons: Five distinct signals are predicted for the piperidine ring carbons. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the piperidine ring carbons.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to resonate around 65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small amount of the solid sample on the ATR crystal prep2 Apply pressure using the anvil to ensure good contact prep1->prep2 acq1 Record a background spectrum of the empty ATR crystal prep2->acq1 Prepared Sample acq2 Record the sample spectrum (e.g., 32 scans) acq1->acq2 proc1 The background spectrum is automatically subtracted from the sample spectrum acq2->proc1 Raw Data proc2 The resulting transmittance or absorbance spectrum is displayed proc1->proc2

Caption: Workflow for ATR-IR data acquisition.

Predicted IR Spectral Data

The following table lists the predicted characteristic IR absorption bands for (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretch (alcohol)
~3100MediumAr-H stretch
~2930, ~2850MediumC-H stretch (aliphatic)
~1590, ~1490StrongC=C stretch (aromatic)
~1500, ~1330StrongN-O asymmetric and symmetric stretch (nitro group)
~1250StrongC-N stretch (aromatic amine)
~1050StrongC-O stretch (primary alcohol)
~830Strongp-disubstituted benzene C-H bend (out-of-plane)

Interpretation of the IR Spectrum:

  • O-H Stretch: A broad absorption around 3400 cm⁻¹ is a clear indication of the hydroxyl group.

  • N-O Stretches: The two strong bands around 1500 cm⁻¹ and 1330 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • Aromatic and Aliphatic C-H Stretches: The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the presence of both the phenyl and piperidine moieties.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which can be used as a "fingerprint" for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for MS Data Acquisition

G cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) acq1 Infuse the sample solution into the electrospray ionization (ESI) source prep1->acq1 Prepared Sample acq2 Acquire the mass spectrum in positive ion mode acq1->acq2 proc1 Identify the molecular ion peak [M+H]⁺ acq2->proc1 Mass Spectrum proc2 Analyze the fragmentation pattern to identify key structural fragments proc1->proc2

Caption: Workflow for ESI-MS data acquisition.

Predicted Mass Spectral Data

The predicted key ions in the ESI-MS spectrum of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are listed below.

m/zIon
237.12[M+H]⁺
219.11[M+H - H₂O]⁺
206.10[M+H - CH₂OH]⁺
122.06[C₆H₄NO₂]⁺
115.10[C₆H₁₃NO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion: The protonated molecular ion [M+H]⁺ at m/z 237.12 would confirm the molecular weight of the compound (236.27 g/mol ).

  • Key Fragmentations:

    • Loss of water (18 Da) from the molecular ion to give a peak at m/z 219.11 is a common fragmentation for alcohols.

    • Cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group would result in a fragment at m/z 206.10.

    • Fragmentation of the piperidine ring and cleavage of the N-aryl bond can lead to other characteristic ions.

Conclusion

The comprehensive spectroscopic analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol using NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted spectral data, based on sound chemical principles and comparison with related structures, offer a robust framework for researchers working with this compound. The methodologies and interpretations presented in this guide are designed to ensure scientific integrity and provide a reliable reference for drug development and chemical research professionals.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. (1-(4-Nitrophenyl)piperidin-4-yl)methanol. [Link][1]

Sources

Exploratory

The Investigator's Guide to (1-(4-Nitrophenyl)piperidin-3-yl)methanol: Commercial Availability and Synthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a substituted piperidine derivative, represents a molecule of significan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(4-Nitrophenyl)piperidin-3-yl)methanol, a substituted piperidine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a piperidine core, a nitrophenyl moiety, and a primary alcohol, provides a versatile scaffold for the synthesis of a diverse array of potential therapeutic agents. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The nitrophenyl group, an electron-withdrawing system, can serve as a handle for further chemical modifications or as a key pharmacophoric element for biological target engagement. The primary alcohol offers a convenient point for derivatization, enabling the exploration of structure-activity relationships (SAR) through the introduction of various functional groups. This guide provides a comprehensive overview of the commercial availability of this compound and presents a detailed, field-proven synthetic protocol for its preparation when commercial sourcing is not viable or cost-effective.

Commercial Availability

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is available from several chemical suppliers, catering primarily to the research and development market. The compound is typically offered in various purities and quantities, ranging from milligrams to several grams. Researchers seeking to procure this molecule should consult the catalogs of specialized chemical vendors. Below is a summary of key information for sourcing this compound.

Supplier CAS Number Purity Available Quantities
MySkinRecipes[1]166438-83-197%250mg, 1g, 5g
King-Pharm[2]166438-83-1Not SpecifiedIn Stock, Ready to Ship
BOJNSCI (Aladdin)[3][4]166438-83-1Not Specified50mg, 250mg
Achmem166438-83-1Not SpecifiedNot Specified
ChemUniverseNot SpecifiedNot SpecifiedOrder upon request

Table 1: Commercial Suppliers of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is essential for its handling, characterization, and application in synthetic chemistry.

Property Value Source
CAS Number 166438-83-1MySkinRecipes[1]
Molecular Formula C₁₂H₁₆N₂O₃MySkinRecipes[1]
Molecular Weight 236.27 g/mol MySkinRecipes[1]
Appearance Yellow SolidMySkinRecipes[1]
Melting Point 99-100°CMySkinRecipes[1]
Storage 2-8°CMySkinRecipes[1]

Table 2: Physicochemical Properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

While commercially available, in-house synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol can be a cost-effective and scalable alternative, particularly for large-scale applications or when specific purity requirements are not met by commercial vendors. The most logical and widely applicable synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-nitrobenzene and 3-piperidinemethanol.

The SNAr mechanism is predicated on the presence of a strong electron-withdrawing group (in this case, the nitro group) on the aromatic ring, which activates the ring towards nucleophilic attack. The fluorine atom serves as an excellent leaving group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.

sn_ar_mechanism reactants sub 1-fluoro-4-nitrobenzene meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Nucleophilic Attack nuc 3-piperidinemethanol nuc->meisenheimer base Base (e.g., K₂CO₃) prod (1-(4-Nitrophenyl)piperidin-3-yl)methanol meisenheimer->prod Elimination of F⁻ hf HF (neutralized by base) products

Figure 1: Generalized workflow for the SNAr synthesis.

Experimental Protocol

This protocol is an adapted procedure based on established methodologies for similar nucleophilic aromatic substitution reactions involving 1-fluoro-4-nitrobenzene and amine nucleophiles.

Materials:

  • 1-fluoro-4-nitrobenzene (1.0 eq)

  • 3-Piperidinemethanol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-piperidinemethanol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Addition of Electrophile: While stirring the mixture, add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (1-(4-Nitrophenyl)piperidin-3-yl)methanol as a yellow solid.

synthesis_workflow start Start setup Reaction Setup: - 3-Piperidinemethanol - K₂CO₃ - Anhydrous DMF start->setup add_electrophile Add 1-fluoro-4-nitrobenzene setup->add_electrophile react Heat to 80-90°C for 4-6 hours (Monitor by TLC) add_electrophile->react workup Aqueous Work-up: - Quench with water - Extract with EtOAc - Wash with brine - Dry over MgSO₄ react->workup purify Purification: - Concentrate crude product - Column chromatography workup->purify product Pure (1-(4-Nitrophenyl)piperidin-3-yl)methanol purify->product

Figure 2: Step-by-step synthetic workflow diagram.

Causality Behind Experimental Choices

  • Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base that is effective in scavenging the hydrofluoric acid (HF) generated during the reaction. Its use prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Choice of Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is well-suited for SNAr reactions. It effectively solvates the potassium carbonate and the Meisenheimer complex, thereby accelerating the reaction rate.

  • Reaction Temperature (80-90°C): This temperature range provides sufficient thermal energy to overcome the activation energy of the reaction without leading to significant decomposition of the reactants or products.

  • Molar Equivalents: Using a slight excess of the amine nucleophile (3-piperidinemethanol) helps to ensure the complete consumption of the limiting electrophile (1-fluoro-4-nitrobenzene). A greater excess of the base ensures that the reaction medium remains basic throughout the course of the reaction.

Conclusion

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a commercially accessible building block for drug discovery and development. For instances where a synthetic approach is preferred, the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 3-piperidinemethanol provides a reliable and scalable method for its preparation. The detailed protocol and the rationale behind the experimental choices provided in this guide are intended to empower researchers to confidently source or synthesize this valuable chemical entity for their scientific endeavors.

References

  • MySkinRecipes. (1-(4-Nitrophenyl)piperidin-3-yl)methanol. [Link]

  • BOJNSCI. (1-(4-Nitrophenyl)piperidin-3-yl)methanol (250MG). [Link]

  • BOJNSCI. (1-(4-Nitrophenyl)piperidin-3-yl)methanol (50MG). [Link]

  • ChemUniverse. Order : (1-(4-NITROPHENYL)PIPERIDIN-3-YL)METHANOL. [Link]

  • PubChem. (1-(4-Nitrophenyl)piperidin-4-yl)methanol. [Link]

  • MySkinRecipes. (1-(4-Nitrophenyl)piperidin-3-yl)methanol. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

Foundational

synthesis precursors for (1-(4-Nitrophenyl)piperidin-3-yl)methanol

An In-depth Technical Guide to the Synthesis Precursors for (1-(4-Nitrophenyl)piperidin-3-yl)methanol Executive Summary (1-(4-Nitrophenyl)piperidin-3-yl)methanol is a pivotal heterocyclic building block in modern medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Precursors for (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Executive Summary

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure, which combines a piperidine scaffold with a nitrophenyl moiety, makes it a valuable intermediate for synthesizing pharmacologically active compounds, particularly those targeting the central nervous system.[1] This guide provides a comprehensive technical overview of the primary synthetic precursors and methodologies for its preparation. We will delve into two principal retrosynthetic strategies: C-N bond formation via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination, and functional group interconversion through the reduction of a carbonyl precursor. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower synthetic chemistry programs.

Introduction

The target molecule, (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS No: 166438-83-1), is a yellow solid with a molecular weight of 236.27 g/mol and the formula C₁₂H₁₆N₂O₃.[1] The strategic importance of this compound lies in its utility as a versatile intermediate. The piperidine ring is a common motif in numerous natural products and pharmaceuticals, while the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups. This guide will explore the core synthetic pathways, focusing on the selection of precursors and the rationale behind the experimental choices that ensure efficient and reliable synthesis.

Chapter 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol reveals two primary disconnection points, leading to the main synthetic strategies discussed in this guide.

  • C(aryl)-N(piperidine) Bond Disconnection: This is the most direct approach, breaking the bond between the nitrophenyl ring and the piperidine nitrogen. This leads to two key precursors: a piperidine-containing fragment, 3-Piperidinemethanol , and an activated aryl electrophile, such as 1-fluoro-4-nitrobenzene .

  • C-O Bond Disconnection (Functional Group Interconversion): This strategy involves disconnecting the C-OH bond of the methanol group, tracing it back to a carbonyl precursor. This suggests a synthesis starting from a pre-formed 1-(4-nitrophenyl)piperidine scaffold bearing a carbonyl group (an ester or ketone) at the 3-position, which can be reduced to the target alcohol.

G cluster_0 Retrosynthetic Pathways cluster_1 Precursors from C-N Disconnection cluster_2 Precursors from FGI Target (1-(4-Nitrophenyl)piperidin-3-yl)methanol Disconnection1 C(aryl)-N Disconnection Target->Disconnection1 Disconnection2 C-O Disconnection (FGI) Target->Disconnection2 Precursor1A 3-Piperidinemethanol Disconnection1->Precursor1A Precursor1B 1-Fluoro-4-nitrobenzene Disconnection1->Precursor1B Precursor2A 1-(4-Nitrophenyl)piperidine- 3-carboxylic acid ester Disconnection2->Precursor2A Precursor2B Reduction Reagent (e.g., LiAlH4) Disconnection2->Precursor2B

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Synthesis via C-N Bond Formation

This chapter focuses on constructing the target molecule by forming the critical bond between the piperidine nitrogen and the nitrophenyl ring.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a robust and widely used method for forming aryl-amine bonds. The reaction's success hinges on the presence of a strong electron-withdrawing group (in this case, the nitro group) on the aromatic ring, which activates it for nucleophilic attack by the amine.

Core Precursors:

  • (A) 3-Piperidinemethanol (CAS: 4606-65-9): A white solid at room temperature, this is the nucleophilic component.[2][3] It can be sourced commercially or synthesized via the reduction of ethyl nipecotate (ethyl piperidine-3-carboxylate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

  • (B) 1-Fluoro-4-nitrobenzene (CAS: 350-46-9): This is the electrophilic aryl partner.[5] The fluorine atom is an excellent leaving group for SNAr, and its departure is facilitated by the resonance stabilization provided by the para-nitro group.

Causality of Experimental Choices:

The choice of 1-fluoro-4-nitrobenzene over other halo-nitrobenzenes (Cl, Br, I) is deliberate. The C-F bond is highly polarized, making the ipso-carbon highly electrophilic. While the bond is strong, the rate-determining step in SNAr is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing power of fluorine. The reaction is generally performed in a polar aprotic solvent (like DMF or DMSO) to solvate the base and facilitate the reaction, with a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to deprotonate the secondary amine without competing in the substitution.

G cluster_0 S(N)Ar Workflow Start Precursors: - 3-Piperidinemethanol - 1-Fluoro-4-nitrobenzene - Base (K2CO3) Reaction Reaction Vessel (DMF, 70-80°C) Start->Reaction Combine & Heat Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Quench & Extract Purification Silica Gel Chromatography Workup->Purification Isolate Crude Product Final Product: (1-(4-Nitrophenyl)piperidin-3-yl)methanol Purification->Product Pure Compound G cluster_0 Functional Group Interconversion Workflow Start Precursor: 1-(4-Nitrophenyl)piperidine- 3-carboxylic acid ethyl ester Reduction Reduction with LiAlH4 (Anhydrous THF, 0°C to RT) Start->Reduction Quench Fieser Workup (H2O, NaOH(aq), H2O) Reduction->Quench Filter Filter Aluminum Salts Wash with THF Quench->Filter Concentrate Evaporate Solvent Filter->Concentrate Product Final Product: (1-(4-Nitrophenyl)piperidin-3-yl)methanol Concentrate->Product

Sources

Exploratory

Unlocking the Therapeutic Potential of (1-(4-Nitrophenyl)piperidin-3-yl)methanol: A Technical Guide for Drug Discovery

Foreword: The Promise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active compounds and approved pharmaceuticals. Its synthetic tractability and favorable physicochemical properties have cemented its role as a cornerstone in the design of novel therapeutics. When coupled with a 4-nitrophenyl moiety—a group known to impart a range of biological effects—the resulting molecule, (1-(4-Nitrophenyl)piperidin-3-yl)methanol, emerges as a compound of significant interest for drug discovery and development. While primarily recognized as a key synthetic intermediate, particularly in the pursuit of agents for neurological disorders, its intrinsic biological potential remains a compelling and underexplored frontier.[1][2][3]

This technical guide provides an in-depth exploration of the potential biological activity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. Drawing upon the established pharmacology of its constituent parts and structurally related analogs, we will delineate plausible therapeutic applications, propose robust experimental workflows for its biological evaluation, and offer insights into its potential as a lead compound for optimization. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of this promising chemical entity.

Molecular Profile and Synthetic Considerations

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a piperidine derivative characterized by a 4-nitrophenyl group attached to the piperidine nitrogen and a methanol group at the 3-position.

Property Value Source
CAS Number 166438-83-1[1]
Molecular Formula C₁₂H₁₆N₂O₃[1]
Molecular Weight 236.27 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 99-100°C[1]

The synthesis of this compound and its analogs is of considerable interest, as evidenced by its role as a key intermediate in the preparation of complex pharmaceutical agents. For instance, the structurally related compound, 1-(4-nitrophenyl)piperidin-2-one, is a crucial precursor in the synthesis of Apixaban, a widely used anticoagulant.[4][5] This underscores the industrial relevance and synthetic accessibility of the 1-(4-nitrophenyl)piperidine core.

Postulated Biological Activities and Therapeutic Targets

While direct experimental data on the biological activity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is limited in publicly available literature, a comprehensive analysis of its structural components and related compounds allows for the formulation of several compelling hypotheses regarding its potential therapeutic applications.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a hallmark of many CNS-active drugs.[3] Its presence in our compound of interest, combined with supplier information suggesting its utility in developing agents for Alzheimer's and Parkinson's disease , warrants a focused investigation into its neuromodulatory potential.[1]

  • Potential as a Cholinesterase Inhibitor: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[6] Numerous piperidine derivatives have been developed as potent cholinesterase inhibitors.[6] The 1-(4-nitrophenyl)piperidine scaffold could potentially be oriented within the active site of these enzymes, with the hydroxymethyl group at the 3-position forming key hydrogen bond interactions.

  • Modulation of Neuroinflammation: Neuroinflammation is a critical component in the pathophysiology of both Alzheimer's and Parkinson's disease. The 4-nitrophenyl group, being an electron-withdrawing moiety, could influence the electronic properties of the piperidine ring and its interactions with targets involved in inflammatory pathways.

Anticancer Activity

The nitrophenyl moiety is present in a number of compounds with demonstrated anticancer activity.[7][8][9] For example, novel 5,6,7,8-tetrahydroisoquinolines containing nitrophenyl groups have exhibited moderate to strong anticancer activity against specific cancer cell lines.[7] Furthermore, piperidine derivatives have been explored for their cytotoxic effects against various cancer cell lines, acting through mechanisms such as cell cycle arrest and apoptosis induction.[10][11]

The combination of the nitrophenyl group and the piperidine scaffold in (1-(4-Nitrophenyl)piperidin-3-yl)methanol suggests a plausible avenue for investigation into its potential as an anticancer agent. The hydroxymethyl group also provides a handle for further derivatization to optimize potency and selectivity.

Antimicrobial Properties

Piperidin-4-one derivatives, which share the core piperidine ring, have been shown to possess antibacterial and antifungal activities.[12] The introduction of different functional groups to the piperidine scaffold can significantly modulate its antimicrobial spectrum and potency. The 4-nitrophenyl group, in particular, has been incorporated into various heterocyclic structures with the aim of discovering novel antimicrobial agents. Therefore, it is reasonable to hypothesize that (1-(4-Nitrophenyl)piperidin-3-yl)methanol may exhibit antimicrobial properties.

Enzyme Inhibition

Beyond cholinesterases, the 1-(4-nitrophenyl)piperidine scaffold could be explored as an inhibitor of other clinically relevant enzymes. For instance, nitrophenylpiperazine derivatives have been recently investigated as novel tyrosinase inhibitors.[13][14][15] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. The structural similarity between piperazine and piperidine suggests that (1-(4-Nitrophenyl)piperidin-3-yl)methanol could be a starting point for the design of novel enzyme inhibitors.

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the postulated biological activities of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a systematic and multi-tiered experimental approach is essential. The following workflows provide a comprehensive framework for its initial biological characterization.

In Vitro Evaluation

The initial phase of biological testing should focus on in vitro assays to determine the compound's activity at the molecular and cellular level.

Workflow for In Vitro Biological Screening:

G cluster_0 Initial Screening cluster_1 Secondary Assays (Based on Initial Hits) Start Compound (1-(4-Nitrophenyl)piperidin-3-yl)methanol Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity Enzyme Enzyme Inhibition Assays (AChE, BChE, Tyrosinase) Start->Enzyme Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Start->Antimicrobial DoseResponse Dose-Response Studies (IC50/EC50 Determination) Cytotoxicity->DoseResponse Enzyme->DoseResponse Antimicrobial->DoseResponse Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) DoseResponse->Mechanism Selectivity Selectivity Profiling (Against related enzymes/cell lines) DoseResponse->Selectivity G cluster_0 Pre-clinical Evaluation cluster_1 Efficacy Models PromisingHit Promising In Vitro Hit PK Pharmacokinetic Studies (ADME) PromisingHit->PK Tox Acute Toxicity Studies PK->Tox EfficacyCNS CNS Disease Models (e.g., Scopolamine-induced amnesia) Tox->EfficacyCNS EfficacyCancer Xenograft Models (for anticancer activity) Tox->EfficacyCancer

Sources

Foundational

The Strategic Utility of (1-(4-Nitrophenyl)piperidin-3-yl)methanol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a key heterocyclic building block, has emerged as a molecule of significant...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(4-Nitrophenyl)piperidin-3-yl)methanol, a key heterocyclic building block, has emerged as a molecule of significant interest in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a piperidine core, a reactive hydroxymethyl group, and an electron-deficient nitrophenyl moiety, offers a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and strategic applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven analysis are presented to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it a privileged scaffold in drug design.[3] Piperidine derivatives are integral components of drugs targeting the central nervous system (CNS), as well as those with anticancer, antiviral, and anti-inflammatory properties.[2] The strategic functionalization of the piperidine core allows for the fine-tuning of physicochemical properties and pharmacological activity.

(1-(4-Nitrophenyl)piperidin-3-yl)methanol (Figure 1) is a prime example of a well-designed building block that combines the advantageous features of the piperidine scaffold with strategically placed functional groups for further chemical elaboration.

Figure 1. Chemical Structure of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Caption: Structure of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The key properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are summarized in the table below.

PropertyValueReference
CAS Number 166438-83-1[4][5]
Molecular Formula C₁₂H₁₆N₂O₃[4]
Molecular Weight 236.27 g/mol [4]
Appearance Yellow Solid[4]
Melting Point 99-100 °C[4]
Storage 2-8 °C[4]

Note: A conflicting melting point of 170-172 °C has also been reported for the regioisomer (1-(4-nitrophenyl)piperidin-4-yl)methanol and care should be taken to ensure the identity of the material.[2]

Synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

The most logical and widely applicable method for the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The presence of the strongly electron-withdrawing nitro group in the para position of the benzene ring is crucial. It activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. Fluorine is an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

The reaction involves the nucleophilic attack of the secondary amine of 3-piperidinemethanol on the carbon atom bearing the fluorine atom of 1-fluoro-4-nitrobenzene. This is followed by the elimination of the fluoride ion to restore the aromaticity of the ring, yielding the desired product.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants 3-Piperidinemethanol 1-Fluoro-4-nitrobenzene Base (e.g., K2CO3) Solvent Polar aprotic solvent (e.g., DMF, DMSO) Heating Heat the mixture (e.g., 80-120 °C) Reactants->Heating 1. Charge reactants Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Quench with water Monitoring->Quenching 2. Upon completion Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash organic layer (Brine) Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by column chromatography (Silica gel, Hexane/EtOAc) Concentration->Purification Product (1-(4-Nitrophenyl)piperidin-3-yl)methanol Purification->Product 3. Isolate pure product

Caption: A typical workflow for the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • 3-Piperidinemethanol

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (for column chromatography)

Procedure:

  • To a stirred solution of 3-piperidinemethanol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add 1-fluoro-4-nitrobenzene (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (1-(4-Nitrophenyl)piperidin-3-yl)methanol as a yellow solid.

Applications in Organic Synthesis

The strategic placement of the hydroxymethyl and 4-nitrophenyl groups on the piperidine scaffold makes (1-(4-nitrophenyl)piperidin-3-yl)methanol a versatile building block for the synthesis of a diverse range of more complex molecules.

Elaboration of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group serves as a handle for a variety of chemical transformations:

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to a new set of functional groups for further derivatization.

  • Alkylation/Etherification: The hydroxyl group can be alkylated to form ethers, which can be used to introduce various side chains or linkers.

  • Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters, which can modulate the lipophilicity and other physicochemical properties of the molecule.

  • Conversion to Leaving Groups: The alcohol can be converted to a good leaving group (e.g., tosylate, mesylate, or halide), enabling subsequent nucleophilic substitution reactions.

Modification of the 4-Nitrophenyl Group

The 4-nitrophenyl group is not merely a passive substituent; it is a key functional moiety that can be readily transformed:

  • Reduction to an Aniline: The nitro group can be easily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl).[6] This transformation is of paramount importance as it introduces a nucleophilic center on the aromatic ring, opening up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and diazotization reactions. The resulting aniline derivative is a key precursor in the synthesis of various pharmacologically active compounds, including the anticoagulant drug Apixaban, where a similar 1-(4-aminophenyl)piperidine moiety is a core structural element.[7]

Role as a Precursor for Fused Heterocyclic Systems

The combination of the piperidine ring and the functionalized side chains allows for the construction of fused heterocyclic systems through intramolecular cyclization reactions. For instance, after modification of the hydroxymethyl and nitrophenyl groups, intramolecular reactions can lead to the formation of novel polycyclic scaffolds with potential biological activities.

Application in the Synthesis of Neuroprotective Agents

The piperidine scaffold is a common feature in many neuroprotective agents.[8] The unique substitution pattern of (1-(4-Nitrophenyl)piperidin-3-yl)methanol makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] The ability to modify both the piperidine and the aromatic ring allows for the exploration of a wide chemical space to optimize binding to specific biological targets.

Figure 2. Synthetic Utility of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

G cluster_0 Hydroxymethyl Group Transformations cluster_1 4-Nitrophenyl Group Transformations cluster_2 Further Applications Start (1-(4-Nitrophenyl)piperidin-3-yl)methanol Oxidation Oxidation (Aldehyde, Carboxylic Acid) Start->Oxidation Etherification Etherification Start->Etherification Esterification Esterification Start->Esterification Leaving_Group Conversion to Leaving Group Start->Leaving_Group Reduction Reduction to Aniline Start->Reduction Fused_Heterocycles Fused Heterocycles Oxidation->Fused_Heterocycles Neuroprotective_Agents Neuroprotective Agents Reduction->Neuroprotective_Agents

Caption: Key synthetic transformations of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Conclusion

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the presence of two distinct and readily modifiable functional groups, provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. Its application in the synthesis of biologically active compounds, particularly in the realm of neuroprotective agents, underscores its significance in modern drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, and synthetic utility, aiming to facilitate its broader application in the scientific community.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol. (n.d.). MySkinRecipes.
  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1866-1871.
  • (1-(4-Nitrophenyl)piperidin-4-yl)methanol. (n.d.). PubChem.
  • [1-(4-nitrophenyl)piperidin-4-yl]methanol. (n.d.). Sigma-Aldrich.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Renou, J., et al. (2015). Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase. RSC Advances, 5(104), 85635-85646.
  • WO2015162551A1 - Process for the preparation of apixaban. (2015).
  • US20170015663A1 - Process for the preparation of apixaban and intermediates thereof. (2017).
  • Singh, G., Kumar, M., & Bhalla, V. (2018). Electronic Supplementary Information - Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction. The Royal Society of Chemistry.
  • Ren, Y., et al. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 14(6), 5575-5582.
  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916.
  • (1-(3-Methoxy-4-nitrophenyl)piperidin-3-yl)methanol. (n.d.). BLDpharm.
  • Multicomponent Reactions in Medicinal Chemistry. (2018). Request PDF.
  • Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. (2023). PMC - PubMed Central.
  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol. (n.d.). BOJNSCI 广东博精科技有限公司.

Sources

Exploratory

An In-depth Technical Guide on the Derivatives of (1-(4-Nitrophenyl)piperidin-3-yl)methanol for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold represents a promising starting point for the development...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, including the versatile piperidine core, a modifiable hydroxyl group, and an electronically distinct nitrophenyl moiety, offer a rich canvas for medicinal chemists to explore diverse structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthetic strategies, potential therapeutic applications, and key considerations for designing and developing derivatives based on this core structure.

The Strategic Importance of the (1-(4-Nitrophenyl)piperidin-3-yl)methanol Core

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1][2] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets. The 3-hydroxymethyl substituent on the piperidine ring of the core molecule provides a key handle for derivatization, enabling the introduction of a wide array of functional groups through well-established chemical transformations.

The 1-(4-nitrophenyl) group significantly influences the molecule's electronic properties and provides a vector for interaction with target proteins. The strong electron-withdrawing nature of the nitro group can be critical for binding affinity in some targets.[3] However, the potential for metabolic liabilities and toxicity associated with the nitro group often necessitates its replacement with bioisosteres in later stages of drug development.[3] This inherent need for modification makes the (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold an excellent starting point for lead optimization campaigns.

Synthetic Pathways and Derivatization Strategies

The synthesis of derivatives from (1-(4-nitrophenyl)piperidin-3-yl)methanol can be approached through several strategic pathways. The commercially available nature of the starting material provides a convenient entry point for extensive derivatization.[4]

Modification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile functional handle for introducing diversity. Standard organic reactions can be employed to generate a wide range of derivatives.

  • Esterification and Etherification: Reaction with various carboxylic acids or alkyl halides can introduce lipophilic or functionally diverse side chains.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid opens up further avenues for derivatization, such as reductive amination or amide bond formation.

  • Replacement with other functional groups: The hydroxyl group can be converted to other functionalities like amines or halogens, allowing for the exploration of different interaction types with target proteins.

Below is a generalized workflow for the derivatization at the 3-position:

G A (1-(4-Nitrophenyl)piperidin-3-yl)methanol B Ester Derivatives A->B Esterification C Ether Derivatives A->C Etherification D Aldehyde/Carboxylic Acid A->D Oxidation E Amine Derivatives D->E Reductive Amination/ Amide Coupling

Caption: Derivatization strategies at the 3-hydroxymethyl position.

Bioisosteric Replacement of the 4-Nitrophenyl Group

While the 4-nitrophenyl group can contribute to initial potency, its potential for metabolic reduction to toxic anilines is a significant concern in drug development.[3] Therefore, the bioisosteric replacement of this moiety is a critical step in lead optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[5]

Table 1: Potential Bioisosteric Replacements for the 4-Nitrophenyl Group

BioisostereRationale for Replacement
4-CyanophenylMaintains electron-withdrawing character, potentially improving metabolic stability.
4-TrifluoromethylphenylStrong electron-withdrawing group, often enhances metabolic stability and cell permeability.
4-SulfonamidophenylCan act as a hydrogen bond donor and acceptor, potentially improving solubility and target interactions.
Pyridinyl (e.g., Pyridin-4-yl)Introduces a basic nitrogen, which can modulate physicochemical properties and form new interactions with the target.
Other HeteroaromaticsThiophenes, furans, and other heterocycles can be explored to fine-tune electronic and steric properties.[6]

The synthesis of these analogs would typically involve the N-arylation of a suitable 3-hydroxymethylpiperidine precursor with the corresponding aryl halide or boronic acid.

G cluster_0 Core Scaffold Modification cluster_1 N-Arylation Partners A Piperidin-3-yl-methanol G Target Derivatives A->G N-Arylation B 4-Fluoronitrobenzene B->G C 4-Bromobenzonitrile C->G D 4-Bromobenzotrifluoride D->G E 4-Chlorophenylsulfonamide E->G F 4-Bromopyridine F->G

Caption: Synthetic approach for nitrophenyl group bioisosteres.

Potential Therapeutic Applications and Target Exploration

Derivatives of the (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold have the potential to interact with a variety of biological targets, particularly within the central nervous system (CNS) and in antimicrobial applications. The lipophilic nature of the core structure, combined with the ability to introduce polar functional groups, allows for the modulation of blood-brain barrier permeability.

Central Nervous System Disorders

The piperidine scaffold is a common feature in many CNS-active drugs.[1] The 4-nitrophenyl group, or its bioisosteres, can participate in key interactions with receptors and enzymes implicated in neurological and psychiatric conditions. Potential targets include:

  • Dopamine and Serotonin Receptors: Arylpiperidines are well-known ligands for these receptors, which are crucial targets for antipsychotic and antidepressant drugs.

  • Sigma Receptors: These receptors are implicated in a range of CNS disorders, and piperidine-containing compounds have shown high affinity for them.

  • Enzymes: Monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism are potential targets.

Antimicrobial Agents

The structural features of this scaffold are also amenable to the development of antimicrobial agents. For instance, derivatives of diphenyl(piperidin-4-yl)methanol have demonstrated significant antibacterial and antifungal activities.[7] The 4-nitrophenyl group, in particular, has been shown to enhance the antimicrobial potency of some compounds.

Experimental Protocols: A Representative Synthetic Procedure

The following is a representative, generalized protocol for the synthesis of an ether derivative at the 3-position.

Protocol: Synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methyl benzyl ether

  • Materials:

    • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

    • Sodium hydride (60% dispersion in mineral oil)

    • Benzyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of (1-(4-nitrophenyl)piperidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

The (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold presents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the potential for extensive derivatization at both the 3-position and the 1-phenyl group allow for a thorough exploration of the chemical space and the fine-tuning of pharmacological properties. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of derivatives, with a particular emphasis on CNS targets and antimicrobial activity. A key aspect of these studies will be the strategic application of bioisosteric replacements for the 4-nitrophenyl moiety to mitigate potential toxicity and improve the overall drug-like properties of the lead compounds. Through a combination of rational design, efficient synthesis, and comprehensive biological testing, derivatives of this core structure hold the potential to yield novel and effective drug candidates.

References

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem.2011 , 54 (8), 2529–2591. [Link]

  • Müller, K.; et al. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. J. Med. Chem.2021 , 64 (15), 11457–11476. [Link]

  • Wouters, J.; et al. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Med. Chem. Commun.2021 , 12, 661-669. [Link]

  • Khan, I.; et al. DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES: SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO EVALUATION. Journal of Xi'an Shiyou University, Natural Sciences Edition.2024 , 67 (08). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23448266, (1-(4-Nitrophenyl)piperidin-4-yl)methanol. [Link]

  • MySkinRecipes. (1-(4-Nitrophenyl)piperidin-3-yl)methanol. [Link]

  • Solanki, P. V.; et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences.2015 , 3(9), 1836-1843. [Link]

  • Google Patents.
  • Zimmerman, D. M.; et al. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. J. Med. Chem.2017 , 60 (18), 7576–7595. [Link]

  • Mokhtary, M.; Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.2024 , 7(2), 163-189. [Link]

  • National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. [Link]

  • Mucke, H. A. M. Patent highlights April–May 2024. Pharmaceutical Patent Analyst.2025 , 14(1), 1-6. [Link]

  • Van der poel, T.; et al. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. J. Pharmacol. Exp. Ther.2006 , 317(2), 910-918. [Link]

  • Patel, K.; et al. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano.2024 , 28(1), 2588-2602. [Link]

  • Foley, D. J.; et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem.2022 , 13, 1614-1620. [Link]

  • Pharmaffiliates. ((3S,4R)-4-(4-Ethoxyphenyl)-1-methylpiperidin-3-yl)methanol. [Link]

  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug... [Link]

  • Frolov, N. A.; Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci.2023 , 24(3), 2937. [Link]

  • Singh, P.; et al. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.2024 , 9(2), a476-a488. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Document ID: AN-SP-20260114-01 Abstract: This document provides a comprehensive guide for the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. T...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SP-20260114-01

Abstract: This document provides a comprehensive guide for the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient N-arylation of piperidin-3-ylmethanol using a palladium-catalyzed Buchwald-Hartwig amination reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction & Scientific Context

N-aryl piperidine scaffolds are privileged structures in modern pharmacology, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases.[1] The introduction of an aryl group onto the piperidine nitrogen atom significantly influences the molecule's pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile. The target molecule, (1-(4-Nitrophenyl)piperidin-3-yl)methanol, incorporates a synthetically versatile nitro group, which can be readily transformed into other functional groups (e.g., an amine), making it a key intermediate for generating libraries of pharmacologically active compounds.

Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr), are often limited by harsh reaction conditions and a narrow substrate scope. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines, allowing for the formation of C-N bonds under milder conditions with exceptional functional group tolerance.[2][3] This protocol leverages the power of the Buchwald-Hartwig reaction to achieve an efficient coupling between the secondary amine of piperidin-3-ylmethanol and an activated aryl halide.

Synthetic Strategy Overview

The synthesis is accomplished via a single, high-yield step involving the N-arylation of commercially available piperidin-3-ylmethanol with 1-fluoro-4-nitrobenzene. The use of an electron-deficient aryl fluoride is advantageous due to its high reactivity and often lower cost compared to the corresponding bromides or iodides. The reaction is catalyzed by a palladium(II) acetate/Josiphos ligand system, a combination known for its high efficiency in C-N cross-coupling reactions.

// Invisible node for reaction conditions Conditions [label=<

Pd(OAc)₂, (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine NaOtBu, Toluene 100 °C

, shape=plaintext, fontsize=10];

// Edges {rank=same; Piperidine; Nitrobenzene;} Piperidine -> Conditions [style=invis]; Nitrobenzene -> Conditions [style=invis]; Conditions -> FinalProduct [dir=none];

// Plus sign plus [label="+", shape=plaintext, fontsize=24]; Piperidine -> plus [style=invis]; plus -> Nitrobenzene [style=invis]; }

Caption: Overall Synthetic Scheme.

Detailed Protocol & Experimental Design

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made accordingly, but it is recommended to maintain the stoichiometry and concentration.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)EquivalentsSupplier Example
Piperidin-3-ylmethanol4606-65-9115.1710.01.0Sigma-Aldrich
1-Fluoro-4-nitrobenzene350-46-9141.1011.01.1Alfa Aesar
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.10.01Strem Chemicals
(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-tBu)158923-11-6554.550.120.012Combi-Blocks
Sodium tert-butoxide (NaOtBu)865-48-596.1014.01.4Acros Organics
Anhydrous Toluene108-88-392.1450 mL-EMD Millipore
Ethyl Acetate (EtOAc)141-78-688.11--Fisher Scientific
Hexanes110-54-3---Fisher Scientific
Anhydrous Magnesium Sulfate7487-88-9120.37--VWR
Celite® 54568855-54-9---Sigma-Aldrich
Equipment
  • 100 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle with temperature controller

  • Schlenk line or glovebox (recommended for handling catalyst and base)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup & Procedure

// Nodes A [label="1. Reagent Setup\nAdd Pd(OAc)₂, Ligand, and NaOtBu to flask under inert atmosphere."]; B [label="2. Reactant Addition\nAdd toluene, piperidin-3-ylmethanol, and 1-fluoro-4-nitrobenzene."]; C [label="3. Reaction\nHeat mixture to 100 °C with vigorous stirring for 12-24 hours."]; D [label="4. Monitoring\nTrack reaction progress via TLC or LC-MS until starting material is consumed."]; E [label="5. Workup\nCool, quench with water, and filter through Celite®."]; F [label="6. Extraction\nExtract aqueous layer with Ethyl Acetate. Combine organic layers."]; G [label="7. Purification\nDry, concentrate, and purify by flash column chromatography."]; H [label="8. Characterization\nAnalyze pure product by NMR, MS, and FT-IR."];

// Edges A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Step-by-step experimental workflow.

  • Inert Atmosphere Setup: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol) and (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (66.5 mg, 0.12 mmol).

    • Expert Insight: The use of a bulky, electron-rich phosphine ligand like a Josiphos-type ligand is critical. It facilitates the oxidative addition of the aryl halide to the Pd(0) center and promotes the final reductive elimination step, which is often rate-limiting.[4]

  • Base Addition: Under a positive pressure of inert gas (or inside a glovebox), add sodium tert-butoxide (1.35 g, 14.0 mmol).

    • Trustworthiness: NaOtBu is a strong, non-nucleophilic base required to deprotonate the piperidine nitrogen, forming the active amine nucleophile. It must be handled in an anhydrous environment as it is highly hygroscopic.

  • Reactant Addition: Seal the flask with septa. Add anhydrous toluene (50 mL) via syringe, followed by piperidin-3-ylmethanol (1.15 g, 10.0 mmol). Finally, add 1-fluoro-4-nitrobenzene (1.55 g, 11.0 mmol) dropwise via syringe.

  • Reaction Execution: Attach the reflux condenser, ensuring a continuous flow of inert gas through the top. Lower the flask into a heating mantle and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system or by LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.

  • Filtration: Dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Safety & Handling
  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Fluoro-4-nitrobenzene: Toxic and an irritant. Avoid skin and eye contact.

  • Toluene: Flammable and toxic. Use in a well-ventilated area.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Physical Appearance: Yellow solid.

  • Melting Point: 99-100 °C.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI-MS).

    • Expected m/z: 237.12 [M+H]⁺ for C₁₂H₁₆N₂O₃.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Expected Peaks (cm⁻¹): ~3400 (O-H stretch), ~2920-2850 (C-H aliphatic stretch), ~1590 & ~1320 (N-O asymmetric and symmetric stretch of nitro group), ~1510 (C=C aromatic stretch).

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • 8.10-8.20 (d, 2H): Aromatic protons ortho to the nitro group.

      • 6.80-6.90 (d, 2H): Aromatic protons meta to the nitro group.

      • ~4.0 (m, 2H): Piperidine protons adjacent to nitrogen (axial/equatorial).

      • ~3.6 (d, 2H): -CH₂OH protons.

      • ~2.8 (m, 2H): Piperidine protons adjacent to nitrogen (axial/equatorial).

      • 1.5-2.0 (m, 5H): Remaining piperidine ring protons and the -OH proton.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm): ~152 (Ar-C-NO₂), ~138 (Ar-C-N), ~126 (Ar-CH), ~112 (Ar-CH), ~67 (-CH₂OH), ~50-55 (piperidine C2/C6), ~35-45 (piperidine C3/C5), ~25-30 (piperidine C4).

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[5]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)"]; OxAdd [label="Oxidative Addition\n(Ar-X)"]; PdII_Complex [label="Ar-Pd(II)-X(L₂)"]; Amine_Coord [label="Amine Coordination\n(R₂NH)"]; Deprotonation [label="Deprotonation\n(-HX)"]; Amido_Complex [label="Ar-Pd(II)-NR₂(L₂)"]; Reduct_Elim [label="Reductive Elimination"]; Product [label="Ar-NR₂\n(Product)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, style=invis];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Complex [label="+ Ar-X"]; PdII_Complex -> Amine_Coord [style=invis]; Amine_Coord -> Deprotonation [label="+ R₂NH, Base"]; Deprotonation -> Amido_Complex [label="- Base-H⁺X⁻"]; Amido_Complex -> Reduct_Elim [style=invis]; Reduct_Elim -> Product; Product -> Pd0 [style=invis]; Amido_Complex -> Pd0 [label=" ", constraint=false, style=dashed];

// Cycle structure {rank=same; Pd0; Amido_Complex;} {rank=same; OxAdd; Reduct_Elim;} {rank=same; PdII_Complex; Amine_Coord; Deprotonation;}

Pd0 -> PdII_Complex [label=" Oxidative\n Addition"]; PdII_Complex -> Amido_Complex [label=" Amine Binding &\n Deprotonation"]; Amido_Complex -> Pd0 [label=" Reductive\n Elimination"]; Amido_Complex -> Product [style=invis]; edge [style=invis]; Amido_Complex -> center; center -> Pd0; }

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

  • Precatalyst Activation: The Pd(II) acetate precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-fluorine bond of 1-fluoro-4-nitrobenzene to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperidin-3-ylmethanol coordinates to the Pd(II) center. The strong base (NaOtBu) then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired product, (1-(4-Nitrophenyl)piperidin-3-yl)methanol, and regenerating the active Pd(0) catalyst.

References

  • PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. National Center for Biotechnology Information. URL: [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. URL: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. URL: [Link]

  • MySkinRecipes. (1-(4-Nitrophenyl)piperidin-3-yl)methanol. URL: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

Sources

Application

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

An Application Guide for the Step-by-Step Synthesis of Substituted Piperidine Derivatives For Researchers, Scientists, and Drug Development Professionals The piperidine ring, a six-membered nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Step-by-Step Synthesis of Substituted Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in the pharmaceutical industry.[1][2] Its derivatives are integral components in over twenty classes of pharmaceuticals and a vast number of natural alkaloids, underscoring their importance in drug design and development.[1][3][4] The prevalence of this scaffold stems from its ability to confer favorable physicochemical properties, such as improved solubility and membrane permeability, and to serve as a versatile framework for introducing molecular diversity to interact with a wide range of biological targets.[5][6]

The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines is a critical objective in modern organic and medicinal chemistry.[1][7] This guide provides an in-depth overview of several field-proven strategies for both the construction of the piperidine core and the subsequent functionalization of the pre-formed ring. Each section explains the causality behind the experimental choices and provides detailed, self-validating protocols for key transformations.

Part A: Strategic Construction of the Piperidine Core

The initial assembly of the piperidine ring is a fundamental challenge that can be addressed through several powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of a stable aromatic pyridine ring to a saturated piperidine is one of the most direct and atom-economical methods for core synthesis.[8] This approach is particularly valuable for producing piperidines with substituents already in place on the starting pyridine.

Causality of Experimental Choices:

  • Catalyst Selection: The choice between heterogeneous catalysts (e.g., PtO₂, Rh₂O₃, Pd/C) and homogeneous catalysts (e.g., Iridium-based complexes) is critical.[8][9][10] Heterogeneous catalysts are often preferred for their ease of separation and recyclability, though they can sometimes require harsh conditions (high pressure and temperature).[8][10] Homogeneous catalysts, such as the Iridium(III) systems, can offer exceptional functional group tolerance, allowing for the reduction of the pyridine ring while preserving sensitive groups like nitro, azido, and bromo moieties.[9]

  • Solvent and Additives: Acidic conditions (e.g., using acetic acid as a solvent or trifluoroacetic acid as an additive) can facilitate the reaction by protonating the pyridine nitrogen, forming a pyridinium salt that is more susceptible to reduction.[10][11] This activation, however, can be incompatible with acid-labile functional groups.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Substituted Pyridine Catalyst Select Catalyst (e.g., PtO₂, Ir-Complex) Start->Catalyst Solvent Choose Solvent (e.g., AcOH, MeOH) Catalyst->Solvent Reactor Charge Reactor Solvent->Reactor Pressurize Pressurize with H₂ (50-70 bar) Reactor->Pressurize React Heat and Stir Pressurize->React Filter Filter Catalyst React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify End Substituted Piperidine Purify->End

Caption: General workflow for the catalytic hydrogenation of a substituted pyridine.

This protocol describes the reduction of a functionalized pyridine using Adams' catalyst (PtO₂) under acidic conditions.

  • Reaction Setup:

    • To a high-pressure hydrogenation vessel (Parr shaker or autoclave) equipped with a magnetic stir bar, add the substituted pyridine (1.0 equiv.).

    • Add Platinum(IV) oxide (PtO₂, Adams' catalyst; 0.05-0.10 equiv.).

    • Carefully add glacial acetic acid as the solvent (approx. 0.2-0.5 M concentration).

  • Reaction Conditions:

    • Seal the vessel securely.

    • Purge the vessel with nitrogen gas, then evacuate. Repeat this cycle three times.

    • Pressurize the vessel with hydrogen gas (H₂) to 50-70 bar.

    • Begin vigorous stirring and heat the reaction to 50-80 °C.

    • Monitor the reaction by observing the pressure drop. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the vessel to room temperature and carefully vent the excess hydrogen gas.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid or methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude piperidine derivative.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by distillation.

CatalystPressure (bar)Temperature (°C)Typical Yield (%)Reference
PtO₂ in AcOH50-7050-8082-96[10]
Rh₂O₃ in EtOH1-1025-5070-99[8]
[Ir-OMs] in MeOH/TFA502585-99[9]
Table 1. Comparison of typical conditions for pyridine hydrogenation.
Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of amine synthesis.[12] The double reductive amination (DRA) of dicarbonyl compounds provides a direct and efficient pathway to the piperidine skeleton.[13]

Causality of Experimental Choices:

  • Substrate: This method relies on acyclic 1,5-dicarbonyl compounds (or precursors). The stereochemistry of hydroxyl groups in sugar-derived substrates can be used to control the stereochemistry of the final polyhydroxypiperidine product.[13]

  • Nitrogen Source: Ammonia (often in the form of ammonium formate or acetate) is the most common nitrogen source for constructing the parent piperidine ring. Primary amines can be used to directly synthesize N-substituted piperidines.[13]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is selective for the iminium ion intermediate over the carbonyl starting material. Other reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation can also be employed.[13][14]

This protocol details the synthesis of a piperidine derivative from a 1,5-dicarbonyl precursor.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,5-dicarbonyl substrate (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

    • Add the nitrogen source, for example, ammonium formate (NH₄HCO₂) (2.0-5.0 equiv.).

  • Reaction Conditions:

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine species.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 equiv.) in the same solvent.

    • Add the NaBH₃CN solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl to destroy excess reducing agent (Caution: gas evolution).

    • Adjust the pH to >10 with a 2 M NaOH solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Aza-Diels-Alder Cycloaddition

The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a powerful method for constructing the piperidine ring with high stereocontrol.[15] The reaction involves the coupling of an imine (the dienophile) with a 1,3-diene.

Causality of Experimental Choices:

  • Dienophile Activation: The imine component is often activated to increase its reactivity. This can be achieved by using electron-withdrawing groups on the imine nitrogen or carbon, or by using a Lewis acid catalyst to lower the LUMO energy of the imine.[15][16]

  • Diene Selection: Electron-rich dienes, such as Danishefsky's diene, are highly reactive partners for this transformation and lead to the formation of piperidinone precursors, which can be further functionalized.[15][17]

  • Stereocontrol: The concerted nature of the Diels-Alder reaction allows for the predictable transfer of stereochemistry from the reactants to the product. Chiral catalysts can be used to induce enantioselectivity.

G cluster_reactants Reactants cluster_products Products Diene Diene Catalyst Lewis Acid or Brønsted Acid Catalyst Imine Imine (Dienophile) Cycloadduct Tetrahydropyridine Intermediate Piperidine Substituted Piperidine Cycloadduct->Piperidine Reduction or Hydrolysis Catalyst->Cycloadduct [4+2] Cycloaddition G Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂(Aryl)Pd(II)-X OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx PdII_Amine L(Aryl)Pd(II)(HNR₂) LigandEx->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product Reactants1 Ar-X Reactants1->OxAdd Reactants2 HNR₂ + Base Reactants2->LigandEx

Sources

Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Abstract (1-(4-Nitrophenyl)piperidin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of pharmacologically active compounds.[1] The rigoro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of pharmacologically active compounds.[1] The rigorous characterization of such intermediates is a cornerstone of drug development, ensuring the purity, stability, and safety of the final Active Pharmaceutical Ingredient (API).[2] This application note presents a comprehensive, multi-technique strategy for the analytical characterization of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. We provide detailed, field-proven protocols for identity confirmation, purity assessment, and solid-state analysis using a suite of orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, as well as thermal and crystallographic techniques. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Introduction: The Rationale for Rigorous Characterization

In pharmaceutical synthesis, the quality of an intermediate directly impacts the quality of the final API. Undetected impurities or structural ambiguities in a molecule like (1-(4-Nitrophenyl)piperidin-3-yl)methanol can lead to downstream reaction failures, the generation of difficult-to-remove impurities in the final product, or unforeseen toxicological profiles. Therefore, a robust analytical control strategy is not merely a regulatory requirement but a fundamental component of risk management in drug development.[5][6]

This guide is designed for researchers, analytical scientists, and process chemists. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering the user to adapt and troubleshoot these techniques effectively. The presented workflow ensures a self-validating system, where data from orthogonal methods converge to build a high-confidence profile of the intermediate.

Physicochemical Properties Summary

A foundational step in any characterization is understanding the basic physicochemical properties of the compound.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃PubChem CID: 23448266[7]
Molecular Weight 236.27 g/mol PubChem CID: 23448266[7]
Appearance Yellow SolidMySkinRecipes[1]
CAS Number 166438-83-1Sigma-Aldrich
Melting Point 99-100°C / 170-172°CMySkinRecipes, Sigma-Aldrich[1]

Note: The discrepancy in reported melting points from different commercial suppliers underscores the importance of experimental verification using techniques like Differential Scanning Calorimetry (DSC).

Integrated Analytical Workflow

A robust characterization relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the molecule's identity, purity, and solid-state form.

Analytical_Workflow cluster_Initial Initial Screening & Identity cluster_Structure Definitive Structure Elucidation cluster_Purity Purity & Impurity Profiling FTIR FTIR (Functional Groups) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight) MS->NMR HPLC HPLC-UV (Purity Assay, Impurities) NMR->HPLC Confirms Identity of Main Peak DSC DSC (Melting Point, Thermal Events) NMR->DSC Correlates Structure with Physical Form Report Comprehensive Characterization Report NMR->Report HPLC->Report TGA TGA (Thermal Stability) DSC->Report XRPD XRPD (Crystallinity) TGA->Report XRPD->Report

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized intermediate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for identifying the presence of key functional groups. For (1-(4-Nitrophenyl)piperidin-3-yl)methanol, the most informative signals are the O-H stretch from the alcohol, the highly characteristic N-O stretches of the nitro group, and vibrations from the aromatic and aliphatic C-H bonds.[8]

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify and assign characteristic absorption bands.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200 (broad)O-H StretchAlcohol
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (Piperidine)
~1550-1475 (strong) N-O Asymmetric Stretch Aromatic Nitro [9]
~1360-1290 (strong) N-O Symmetric Stretch Aromatic Nitro [9]
~1600, ~1475C=C StretchAromatic Ring
~1250-1000C-N Stretch, C-O StretchAmine, Alcohol
Mass Spectrometry (MS)

Causality: MS provides a direct measurement of the molecular weight of the compound, serving as a primary identity test. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI source in positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-400).

Expected Result:

  • Molecular Weight: 236.27

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 237.12

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for definitive structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different types of carbon atoms.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Interpretation: Assign chemical shifts (δ), integrals (for ¹H), and splitting patterns to the molecular structure.

Predicted ¹H NMR Assignments (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d2HAromatic H (ortho to NO₂)
~7.1d2HAromatic H (meta to NO₂)
~4.6t (broad)1H-OH
~3.8-4.0m2HPiperidine H (N-CH₂ axial/eq)
~3.4t2H-CH₂OH
~2.8-3.0m2HPiperidine H (N-CH₂ axial/eq)
~1.2-2.0m5HRemaining Piperidine H

Chromatographic Method for Purity Assessment

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for assessing the purity of pharmaceutical intermediates.[10][11] The nitrophenyl chromophore in the target molecule provides strong UV absorbance, enabling sensitive detection.

HPLC-UV Protocol

Causality: A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar organic molecules. An acidic mobile phase (using formic or phosphoric acid) ensures that the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both the main component and any potential impurities with different polarities are eluted and resolved effectively.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Instrument HPLC system with UV/PDA detectorStandard for purity analysis.
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose reversed-phase column.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minEnsures elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nm or 380 nmStrong absorbance wavelengths for the nitrophenyl group.
Injection Vol. 10 µLStandard volume.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.
Method Validation and System Suitability

Causality: A protocol is only trustworthy if it is validated and its performance is monitored. Method validation demonstrates that the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[3][12][13] System Suitability Tests (SST) are performed before each analysis to ensure the chromatographic system is performing adequately.[4][11]

Validation_Process cluster_Validation Validation Parameters cluster_SST SST Criteria Method Developed HPLC Method Validation ICH Q2(R1) Validation Method->Validation One-Time Proof of Suitability SST Daily System Suitability (USP <621>) Method->SST Pre-Analysis Check Routine Routine Sample Analysis Validation->Routine Permits Use SST->Routine Confirms System is Ready Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ Tailing Tailing Resolution Resolution Repeatability Repeatability

Caption: Relationship between Method Validation and System Suitability.

System Suitability Criteria (Example):

ParameterAcceptance LimitPurpose
Tailing Factor ≤ 2.0Ensures peak symmetry.
Theoretical Plates ≥ 2000Measures column efficiency.
RSD of Peak Area ≤ 2.0% (n=5)Confirms injection precision.

Solid-State Characterization

The solid-state properties of an intermediate can significantly affect its handling, stability, and reactivity.[5]

Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, providing a precise melting point (as an endothermic peak) and detecting other thermal events like polymorphic transitions.[14] Thermogravimetric Analysis (TGA) measures mass change versus temperature, revealing thermal stability, decomposition temperatures, and the presence of residual solvents or hydrates.[15][16]

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (significant weight loss).

X-ray Powder Diffraction (XRPD)

Causality: XRPD is a powerful technique for determining the crystallinity of a material. A crystalline solid will produce a distinct diffraction pattern of sharp peaks, while an amorphous solid will produce a broad halo. This is crucial for batch-to-batch consistency. For definitive structural confirmation in the solid state, single-crystal X-ray crystallography can be employed if suitable crystals can be grown.[17][18]

Protocol:

  • Sample Preparation: Gently pack the sample powder into the sample holder.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation.

  • Data Acquisition: Scan the sample over a 2θ range (e.g., 5° to 40°).

  • Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous).

Conclusion

The analytical characterization of a pharmaceutical intermediate like (1-(4-Nitrophenyl)piperidin-3-yl)methanol requires a thoughtful, multi-faceted approach. No single technique can provide all the necessary information. By integrating the orthogonal methods described in this note—spectroscopy for identity, chromatography for purity, and thermal/diffraction methods for solid-state properties—a scientist can build a comprehensive and reliable data package. This robust characterization is essential for ensuring quality, facilitating process development, and meeting stringent regulatory expectations in the pharmaceutical industry.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Agilent Technologies.
  • ACS Symposium Series. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem.
  • Sampath, N. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society.
  • U.S. Pharmacopeia.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology (full guidance document).
  • Eurofins Scientific.
  • NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
  • Simson Pharma Limited.
  • Eurofins Scientific.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.
  • BenchChem.
  • PubChem. (1-(4-Nitrophenyl)piperidin-4-yl)methanol.
  • Sigma-Aldrich. [1-(4-nitrophenyl)piperidin-4-yl]methanol.
  • Chemistry LibreTexts. Thermal Analysis.
  • MySkinRecipes. (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Sources

Application

Application Note: High-Throughput Analytical Strategies for (1-(4-Nitrophenyl)piperidin-3-yl)methanol in Pharmaceutical Development

Abstract This document provides comprehensive analytical protocols for the quantification and identification of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The inherent chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive analytical protocols for the quantification and identification of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule—possessing a strongly UV-absorbent nitrophenyl chromophore, a basic piperidine moiety, and a polar primary alcohol—necessitate versatile analytical approaches. We present a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for routine quality control, assay, and impurity profiling. Complementing this, a Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for unequivocal identification and for the analysis of volatile or thermally labile species, which critically incorporates a derivatization step to ensure analyte stability and volatility. These methods are designed to meet the rigorous standards of the pharmaceutical industry, with validation principles grounded in the International Conference on Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Method

Principle and Rationale

The primary objective for the HPLC method is to serve as a stability-indicating assay. This requires the method to accurately quantify (1-(4-Nitrophenyl)piperidin-3-yl)methanol while simultaneously resolving it from any process-related impurities and potential degradation products.[1][2] The molecular structure of the analyte is ideally suited for a reversed-phase HPLC (RP-HPLC) approach coupled with Ultraviolet (UV) detection.

  • Expertise-Driven Rationale:

    • Reversed-Phase Suitability: The molecule exhibits moderate polarity, making a C18 stationary phase the logical first choice for achieving effective retention and separation from both more polar and less polar impurities.

    • UV Detection: The 4-nitrophenyl group is a potent chromophore, providing strong UV absorbance. This allows for high sensitivity and the use of a photodiode array (PDA) detector to assess peak purity and identify impurities by their UV spectra.[1]

    • Mobile Phase pH Control: The piperidine ring contains a basic nitrogen atom (pKa ~8-9). At neutral pH, this amine can be partially protonated, leading to interactions with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing). The addition of an acid, such as formic acid, to the mobile phase ensures the complete protonation of the piperidine nitrogen. This single, charged species behaves predictably, yielding sharp, symmetrical chromatographic peaks.[3]

    • Gradient Elution: A gradient elution is employed to ensure a wide elution window, which is critical for a stability-indicating method. This approach provides the necessary resolving power to separate early-eluting polar degradants from the main analyte and any late-eluting non-polar impurities within a reasonable run time.[1]

HPLC Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure chromatographic performance before any sample analysis, in alignment with regulatory expectations.[4][5]

1.2.1. Instrumentation and Materials

  • HPLC System: Quaternary pump, autosampler, column oven, and PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Reference Standard: (1-(4-Nitrophenyl)piperidin-3-yl)methanol, >98% purity.

1.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent.

1.2.3. Chromatographic Conditions

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 5 µLSmall volume to prevent peak overload and distortion.
Detection Wavelength 270 nm (or λmax)The nitrophenyl group has a strong absorbance around this wavelength, ensuring high sensitivity. A PDA detector should be used to monitor from 200-400 nm.
Gradient Program 0-2 min: 10% BInitial hold to equilibrate the column.
2-15 min: 10% to 90% BGradient to elute the main analyte and impurities.
15-18 min: 90% BColumn wash to remove strongly retained components.
18-20 min: 10% BRe-equilibration for the next injection.

1.2.4. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Method Validation Summary

The described method must be validated according to ICH Q2(R1) guidelines.[5][6] The table below summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999. Baseline resolution (Rs > 1.5) between analyte and known impurities/degradants.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To demonstrate the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To demonstrate the method's consistency (repeatability and intermediate precision).%RSD ≤ 2.0% for repeatability (n=6) and intermediate precision (different day/analyst).
LOD / LOQ To determine the lowest concentration of analyte that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To demonstrate reliability with respect to deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2%) are varied.[7]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve & Dilute in 50:50 ACN/H2O A->B C Transfer to Autosampler Vials B->C D System Suitability Test (SST) E Inject Sample into HPLC System D->E If SST Passes F Separation on C18 Column (Gradient Elution) E->F G PDA Detection (200-400 nm) F->G H Integrate Chromatogram I Quantify Analyte vs. Standard H->I J Assess Peak Purity & Impurity Profile I->J

Caption: Workflow for the HPLC analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Gas Chromatography-Mass Spectrometry (GC-MS): Confirmatory Analysis

Principle and Rationale

GC-MS is a powerful technique for the structural confirmation of the main analyte and the identification of unknown volatile or semi-volatile impurities.[8] However, direct GC analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is challenging.

  • Expertise-Driven Rationale:

    • Volatility and Thermal Stability: The molecule's primary alcohol (-CH₂OH) group contains an "active" hydrogen. This leads to strong intermolecular hydrogen bonding, significantly reducing its volatility. Furthermore, polar hydroxyl groups can interact with active sites in the GC inlet and column, causing peak tailing and potential thermal degradation at high temperatures.[9][10]

    • The Necessity of Derivatization: To overcome these issues, derivatization is a mandatory sample preparation step.[11] We will employ silylation, a robust and common technique where the active hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. The resulting TMS-ether is significantly more volatile and thermally stable, making it amenable to GC analysis.[9][12]

    • Mass Spectrometric Detection: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that act as a chemical fingerprint, allowing for confident identification via library searching or spectral interpretation. Key fragmentation pathways for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom.[13]

GC-MS Experimental Protocol

2.2.1. Instrumentation and Materials

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a single quadrupole mass spectrometer (e.g., Agilent 7890/5977, Thermo TRACE 1310/ISQ).

  • Column: A non-polar or low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Dichloromethane (DCM, anhydrous), Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reference Standard: (1-(4-Nitrophenyl)piperidin-3-yl)methanol, >98% purity.

2.2.2. Derivatization Procedure (Silylation)

  • Accurately weigh ~1 mg of the sample or reference standard into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous Dichloromethane and 100 µL of anhydrous Pyridine (the pyridine acts as a catalyst and acid scavenger).

  • Add 100 µL of BSTFA (+1% TMCS).

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection.

2.2.3. GC-MS Conditions

ParameterSettingRationale
Injector Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 150 °C (hold 1 min)Initial temperature below the solvent boiling point.
Ramp to 300 °C at 15 °C/minGradient to elute the derivatized analyte.
Hold at 300 °C for 5 minEnsures elution of all components and column cleaning.
MS Transfer Line 290 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVProvides standard, reproducible fragmentation patterns.
Scan Range m/z 40 - 500Covers the expected mass range of the derivatized molecule and its fragments.
Expected Results and Interpretation

The derivatization reaction adds a TMS group (mass = 72 Da from Si(CH₃)₃ minus H) to the molecule.

  • Analyte MW: 236.27 g/mol

  • Derivatized MW: 236.27 - 1.01 + 73.07 = 308.33 g/mol The mass spectrum should show a molecular ion ([M]⁺) at m/z 308. Key fragments would be expected from the loss of a methyl group ([M-15]⁺ at m/z 293) and cleavage at the piperidine ring.[13]

ParameterExpected Value
Retention Time Dependent on specific system, but expected in the mid-to-late region of the chromatogram.
Molecular Ion (M⁺) m/z 308
Quantifier Ion Typically the most abundant, stable fragment ion.
Qualifier Ions At least two other characteristic fragment ions for confirmation.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample into Vial B Add DCM, Pyridine, and BSTFA Reagent A->B C Heat at 70°C for 30 min B->C D Cool to Room Temp C->D E Inject Derivatized Sample into GC-MS F Separation on DB-5ms Column E->F G EI Fragmentation & MS Detection F->G H Extract Total Ion Chromatogram (TIC) I Analyze Mass Spectrum of Peak H->I J Confirm Structure via Fragmentation Pattern I->J

Caption: Workflow for the GC-MS analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Conclusion

The analytical methods presented provide a comprehensive framework for the quality control and characterization of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. The stability-indicating HPLC-UV method is robust and precise, making it ideal for routine quantitative analysis in a regulated environment. The GC-MS method, which crucially includes a silylation step to ensure analyte volatility, serves as an indispensable tool for definitive structural confirmation and the identification of unknown impurities. Together, these protocols ensure the identity, purity, and quality of this important pharmaceutical intermediate.

References

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Chromatography Today URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW Source: Europub URL: [Link]

  • Title: GC-MS Sample Preparation Source: Organomation URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: Derivatizing Compounds Source: Schimmelmann Research, Indiana University URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

  • Title: Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization? Source: ResearchGate URL: [Link]

  • Title: What Is Derivatization In GC-MS? Source: YouTube (Chemistry For Everyone) URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 Source: University POLITEHNICA of Bucharest Scientific Bulletin URL: [Link]

  • Title: Analytical Methods for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Sample Preparation – GC-FID Source: Polymer Chemistry Characterization Lab, Virginia Tech URL: [Link]

  • Title: Sample Preparation Guidelines for GC-MS Source: University of South Florida URL: [Link]

  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC Source: LCGC International URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Source: ResearchGate URL: [Link]

  • Title: Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source: ResearchGate URL: [Link]

Sources

Method

Topic: Strategic Coupling Methodologies for the Functionalization of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction (1-(4-Nitrophenyl)piperidin-3-yl)methanol is a valuable bifunctional scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a valuable bifunctional scaffold in medicinal chemistry and drug discovery. Its structure presents three distinct points for chemical modification: the primary alcohol on the piperidine ring, the tertiary amine within the heterocycle, and, most strategically, the nitro group on the appended phenyl ring. While the piperidine nitrogen is generally unreactive towards further coupling, the alcohol and the nitro group serve as versatile handles for introducing molecular diversity.

This guide provides a detailed exploration of key coupling strategies centered on this molecule. We will delve into the derivatization of the hydroxymethyl group and, more significantly, the transformation of the nitro group into a reactive aniline intermediate, which opens pathways to powerful C-N bond-forming reactions. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the choice of reagents and conditions.

Strategic Overview of Functionalization Pathways

The synthetic utility of (1-(4-Nitrophenyl)piperidin-3-yl)methanol stems from its two primary reactive centers. The choice of which pathway to pursue depends on the desired final structure.

  • C-O Bond Formation via the Hydroxymethyl Group: The primary alcohol is a nucleophile suitable for direct etherification or esterification reactions, allowing for the introduction of various alkyl or acyl groups.

  • C-N Bond Formation via the Aryl Moiety: This is a more versatile, two-step strategy. The nitro group is first reduced to a primary aniline. This aniline becomes a powerful nucleophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or standard amide bond formations, enabling the construction of complex biaryl amines and amides.

The following diagram illustrates these divergent synthetic routes.

G cluster_0 Pathway 1: C-O Coupling cluster_1 Pathway 2: C-N Coupling via Aryl Group SM (1-(4-Nitrophenyl)piperidin-3-yl)methanol Ether Ether Product SM->Ether Etherification (e.g., Williamson) Aniline (1-(4-Aminophenyl)piperidin-3-yl)methanol SM->Aniline Nitro Reduction (e.g., H₂, Pd/C) Amide Amide Product Aniline->Amide Amide Coupling (R-COOH, HATU) DiarylAmine Diaryl Amine Product Aniline->DiarylAmine Buchwald-Hartwig (Ar-Br, Pd Catalyst)

Caption: Divergent synthetic strategies for functionalizing the target scaffold.

Pathway 1: Coupling via the Hydroxymethyl Group (Etherification)

The formation of an ether linkage is a common strategy to modify the steric and electronic properties of a molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.

Principle of Williamson Ether Synthesis

This reaction proceeds via an S\textsubscript{N}2 mechanism. A strong base is used to deprotonate the alcohol, forming a potent nucleophile (an alkoxide). This alkoxide then displaces a halide or other suitable leaving group from an alkyl electrophile to form the ether C-O bond.[1]

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the methylation of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Materials:

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH\textsubscript{3}I) or other alkyl halide

  • Saturated aqueous ammonium chloride (NH\textsubscript{4}Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1-(4-Nitrophenyl)piperidin-3-yl)methanol (1.0 equiv.).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH\textsubscript{4}Cl at 0 °C.

  • Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Pathway 2: Functionalization via the Aryl Moiety

This pathway unlocks the most potent functionalities of the scaffold by first converting the inert nitro group into a highly versatile primary amine.

Prerequisite: Reduction of the Nitro Group

The transformation of an aromatic nitro group to an aniline is a fundamental and reliable reaction in organic synthesis. Catalytic hydrogenation is the preferred method in pharmaceutical chemistry due to its high efficiency, clean conversion, and the simple removal of the catalyst by filtration.[2]

Protocol 2: Synthesis of (1-(4-Aminophenyl)piperidin-3-yl)methanol

Materials:

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol or Ethanol

  • Hydrogen gas (H\textsubscript{2})

  • Celite™

Procedure:

  • To a hydrogenation vessel or a heavy-walled flask, add (1-(4-Nitrophenyl)piperidin-3-yl)methanol (1.0 equiv.) and methanol (approx. 0.05-0.1 M).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas (Argon or Nitrogen).

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield (1-(4-Aminophenyl)piperidin-3-yl)methanol, which is often pure enough for subsequent steps. If necessary, it can be purified by chromatography.

Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds between an amine and an aryl halide or triflate.[3] It has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[4] The reaction relies on a palladium catalyst, a phosphine ligand, and a base.[5]

Mechanistic Overview

The reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by the base.

  • Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Modern catalyst systems often use bulky, electron-rich phosphine ligands (like XPhos or RuPhos) that promote the reductive elimination step and increase catalyst turnover.[6]

G cluster_cycle Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(L)₂-X] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L)₂-NHR'] B->C Ligand Exchange/Deprotonation (+ R'NH₂, Base) C->A Reductive Elimination D Ar-NHR' C->D D_label Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Coupling with an Aryl Bromide

Materials:

  • (1-(4-Aminophenyl)piperidin-3-yl)methanol (from Protocol 2)

  • Aryl bromide (Ar-Br)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K\textsubscript{3}PO\textsubscript{4})

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk tube or vial, add the aryl bromide (1.0 equiv.), (1-(4-Aminophenyl)piperidin-3-yl)methanol (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (Toluene or Dioxane, approx. 0.1 M) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C.

  • Stir vigorously and monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite™ to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale / Notes
Catalyst G2, G3, or G4 Precatalysts (e.g., XPhos, RuPhos)Air-stable and highly active, simplifying reaction setup.[4]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes efficient oxidative addition and reductive elimination.
Base NaOtBu, LiHMDS (strong); K\textsubscript{3}PO\textsubscript{4}, Cs\textsubscript{2}CO\textsubscript{3} (weaker)Stronger bases are often needed for less reactive aryl chlorides. Weaker bases can show better functional group tolerance.
Solvent Toluene, Dioxane, CPMEAprotic solvents with high boiling points are required. Dioxane should be used with caution due to its peroxide-forming nature.[5]
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle.
Table 1. Typical Conditions for Buchwald-Hartwig Amination.

Amide Bond Formation with the Aryl Amine

Forming an amide bond between the aniline intermediate and a carboxylic acid is one of the most common and crucial reactions in drug development. Modern methods avoid harsh conditions (like converting acids to acyl chlorides) by using "coupling reagents" that activate the carboxylic acid in situ.

Principles of Modern Amide Coupling

Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive activated ester. This intermediate readily reacts with the amine nucleophile to form the stable amide bond, often at room temperature and with high yields.[7][8]

Protocol 4: HATU-Mediated Amide Coupling

Materials:

  • (1-(4-Aminophenyl)piperidin-3-yl)methanol (from Protocol 2)

  • Carboxylic acid (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and (1-(4-Aminophenyl)piperidin-3-yl)methanol (1.05 equiv.) in anhydrous DMF (approx. 0.1 M).

  • Add DIPEA (2.0-3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO\textsubscript{3}, and brine.

  • Dry the organic layer over anhydrous Na\textsubscript{2}SO\textsubscript{4}, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Reagent SystemClassKey Features
EDC / HOBt CarbodiimideEconomical and widely used. HOBt suppresses side reactions and racemization.
HATU / Base Uronium SaltVery fast and efficient, even for hindered substrates.[7]
PyBOP / Base Phosphonium SaltSimilar to uronium salts in reactivity; highly effective.
SOCl\textsubscript{2} or (COCl)\textsubscript{2} Acyl Chloride FormationClassic method. Generates highly reactive acyl chloride but is less functional group tolerant.
Table 2. Common Amide Coupling Reagents and Conditions.

References

  • Wikipedia. Buchwald–Hartwig amination . [Link]

  • Google Patents.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides . [Link]

  • Fisher Scientific. Amide Synthesis . [Link]

  • Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction . [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides . [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry . [Link]

  • NIH National Library of Medicine. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents . [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts . [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation) . [Link]

  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide . [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Hydroxyl Group of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Introduction: Strategic Modification of a Privileged Scaffold The (1-(4-nitrophenyl)piperidin-3-yl)methanol moiety represents a valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

The (1-(4-nitrophenyl)piperidin-3-yl)methanol moiety represents a valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a frequently incorporated scaffold in a multitude of FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The primary hydroxyl group at the 3-position serves as a critical handle for synthetic diversification, allowing for the introduction of a wide array of functional groups. This functionalization is pivotal for modulating biological activity, tuning physicochemical properties such as solubility and lipophilicity, and exploring structure-activity relationships (SAR).[2]

This guide provides a comprehensive overview of established and robust methodologies for the functionalization of the primary hydroxyl group of (1-(4-nitrophenyl)piperidin-3-yl)methanol. We will delve into the mechanistic underpinnings of key reactions, provide detailed, step-by-step protocols, and offer insights into experimental design and potential challenges. The presence of the electron-withdrawing nitrophenyl group and the steric bulk of the piperidine ring are key considerations in the selection of appropriate reaction conditions. The reactivity of the hydroxyl group is analogous to a benzylic alcohol, a position known for its enhanced reactivity in substitution reactions due to the potential for stabilization of reaction intermediates.[3]

Core Functionalization Strategies

The primary hydroxyl group of (1-(4-nitrophenyl)piperidin-3-yl)methanol can be readily converted into a variety of functional groups, most commonly esters and ethers. This section will detail the theoretical basis and practical application of the most reliable methods for achieving these transformations.

Esterification: Modulating Polarity and Biological Activity

Esterification is a fundamental transformation for converting alcohols into esters, which can serve as prodrugs, enhance membrane permeability, or introduce new points of interaction with biological targets. For a substrate like (1-(4-nitrophenyl)piperidin-3-yl)methanol, which may possess sensitivity to harsh acidic or basic conditions, mild esterification methods are preferable.

The Steglich esterification is an exceptionally mild and efficient method for forming esters from carboxylic acids and alcohols, making it ideal for complex and sensitive substrates.[4][5][6][7] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][6][8]

Mechanism of Action: The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4][5] DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species.[4][5] This "active ester" is then readily attacked by the alcohol to furnish the desired ester, with the byproduct, dicyclohexylurea (DCU), precipitating out of many organic solvents, simplifying purification.[4]

Experimental Protocol: Steglich Esterification of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Materials:

ReagentMolar Equiv.Purpose
(1-(4-Nitrophenyl)piperidin-3-yl)methanol1.0Starting Material
Carboxylic Acid of Interest1.1 - 1.5Acylating Agent
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC•HCl1.2 - 1.5Coupling Reagent
4-Dimethylaminopyridine (DMAP)0.1 - 0.2Catalyst
Dichloromethane (DCM), Anhydrous-Solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-(4-nitrophenyl)piperidin-3-yl)methanol (1.0 eq) and the desired carboxylic acid (1.2 eq).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add 4-dimethylaminopyridine (DMAP) (0.15 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.3 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Alcohol (1.0 eq) Carboxylic Acid (1.2 eq) DMAP (0.15 eq) Solvent Anhydrous DCM Reactants->Solvent Dissolve DCC_addition Add DCC (1.3 eq) in DCM at 0 °C Solvent->DCC_addition Stir Stir at RT 12-24 h DCC_addition->Stir Filter Filter DCU Stir->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Ester

Caption: Workflow for Steglich esterification.

Etherification: Enhancing Stability and Lipophilicity

The synthesis of ethers from the primary hydroxyl group can significantly alter the molecule's properties, often increasing its metabolic stability and lipophilicity. The Williamson ether synthesis is a classic and reliable method for this transformation.

The Williamson ether synthesis proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile with a good leaving group (e.g., a tosylate or mesylate).[9][10][11][12] For the synthesis of ethers from (1-(4-nitrophenyl)piperidin-3-yl)methanol, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.

Key Considerations:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the subsequent SN2 reaction. Sodium hydride (NaH) is a common and effective choice.

  • Electrophile: The electrophile should be a primary alkyl halide to minimize competing elimination reactions.[10][11]

  • Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Materials:

ReagentMolar Equiv.Purpose
(1-(4-Nitrophenyl)piperidin-3-yl)methanol1.0Starting Material
Sodium Hydride (NaH), 60% dispersion in oil1.2 - 1.5Base
Alkyl Halide (e.g., R-Br, R-I)1.1 - 1.5Electrophile
Tetrahydrofuran (THF), Anhydrous-Solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.3 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the washed sodium hydride.

  • In a separate flask, dissolve (1-(4-nitrophenyl)piperidin-3-yl)methanol (1.0 eq) in anhydrous THF.

  • Slowly add the alcohol solution to the sodium hydride suspension at 0 °C. Effervescence (H₂ gas evolution) will be observed.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux (or a suitable temperature depending on the reactivity of the alkyl halide) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Alcohol R-OH Base NaH Alcohol->Base Deprotonation Alkoxide R-O⁻ Na⁺ Base->Alkoxide H2 H₂ gas Base->H2 Alkyl_Halide R'-X Alkoxide->Alkyl_Halide Nucleophilic Attack Alkoxide->Alkyl_Halide Ether R-O-R' Alkyl_Halide->Ether Salt NaX Alkyl_Halide->Salt

Caption: Mechanism of Williamson ether synthesis.

Mitsunobu Reaction: Inversion of Stereochemistry and Broader Scope

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon.[13][14][15][16][17] This reaction is particularly useful when direct SN2 displacement is challenging or when a specific stereochemical outcome is desired. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][17]

Mechanism of Action: Triphenylphosphine and DEAD react to form a phosphonium salt.[14] The alcohol then adds to this species to form an oxyphosphonium salt, which is a good leaving group.[14] The nucleophile, which must be acidic with a pKa generally below 13, then displaces the oxyphosphonium group in an SN2 fashion.[15]

Experimental Protocol: Mitsunobu Reaction for Esterification

Materials:

ReagentMolar Equiv.Purpose
(1-(4-Nitrophenyl)piperidin-3-yl)methanol1.0Starting Material
Carboxylic Acid of Interest1.1 - 1.5Nucleophile
Triphenylphosphine (PPh₃)1.2 - 1.5Reagent
Diethyl azodicarboxylate (DEAD) or DIAD1.2 - 1.5Reagent
Tetrahydrofuran (THF), Anhydrous-Solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (1-(4-nitrophenyl)piperidin-3-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.3 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.3 eq) in anhydrous THF to the reaction mixture dropwise. The characteristic orange/red color of the azodicarboxylate may fade as the reaction proceeds.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can often be challenging to remove. Purification is typically achieved by flash column chromatography.

Protecting Group Strategies

In more complex synthetic sequences, it may be necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[18][19][20] A good protecting group should be easy to install, stable to a range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups.[18]

Common Hydroxyl Protecting Groups:

Protecting GroupAbbreviationInstallation ReagentsDeprotection Conditions
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole, DMFTetrabutylammonium fluoride (TBAF), HF•Py, or acid
TetrahydropyranylTHPDihydropyran (DHP), p-TsOH (cat.)Aqueous acid (e.g., HCl, AcOH)
BenzylBnBenzyl bromide (BnBr), NaHCatalytic hydrogenation (H₂, Pd/C)

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

Troubleshooting and Considerations

  • Low Yields in Williamson Ether Synthesis: This can be due to incomplete deprotonation of the alcohol or competing elimination reactions with secondary or sterically hindered alkyl halides. Ensure the use of a strong base and a primary alkyl halide.

  • Purification Challenges in Mitsunobu Reactions: The byproducts, triphenylphosphine oxide and the hydrazo-dicarboxylate, can be difficult to separate from the desired product. Careful chromatography or alternative workup procedures may be necessary.

  • Side Reactions with the Nitrophenyl Group: The nitro group is generally stable to the conditions described. However, under reductive conditions (e.g., catalytic hydrogenation for debenzylation), the nitro group will also be reduced to an amine. This should be considered when planning multi-step syntheses.

Conclusion

The functionalization of the primary hydroxyl group of (1-(4-nitrophenyl)piperidin-3-yl)methanol is a critical step in the synthesis of novel compounds for drug discovery and development. The Steglich esterification, Williamson ether synthesis, and Mitsunobu reaction provide a robust toolkit for accessing a wide variety of derivatives. Careful consideration of the reaction mechanism, choice of reagents, and potential side reactions will enable researchers to efficiently and selectively modify this valuable scaffold.

References

  • AIP Publishing. (2018). Controllable functionalization of hydroxyl-terminated self-assembled monolayers via catalytic oxa-Michael reaction. [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • ResearchGate. (2025). Synergistic catalysis: Unlocking site-selective functionalization of carbohydrate hydroxyl groups for advanced glycoscience. [Link]

  • National Institutes of Health. (2012). Catalytic functionalization of unactivated primary C H bonds directed by an alcohol. [Link]

  • Taylor & Francis Online. (2019). Chiral catalyst-directed site-selective functionalization of hydroxyl groups in carbohydrates. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • PubMed Central. (2019). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Master Organic Chemistry. (2017). Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • National Institutes of Health. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

  • University of Wisconsin. Acid to Ester - Common Conditions. [https://www.chem.wisc.edu/areas/reich/handouts/ एसिड-ester/acid-ester.htm]([Link] एसिड-ester/acid-ester.htm)

  • PubMed Central. (2020). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. [Link]

  • National Institutes of Health. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. [Link]

  • University of California, Irvine. Protecting Groups. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • National Institutes of Health. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. [Link]

  • RSC Publishing. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. [Link]

  • MySkinRecipes. (1-(4-Nitrophenyl)piperidin-3-yl)methanol. [Link]

  • A facile synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

  • Royal Society of Chemistry. (2015). Donepezil-based reactivators for inhibited acetylcholinesterase. [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Google Patents.

Sources

Method

Application Notes &amp; Protocols: Strategic Use of (1-(4-Nitrophenyl)piperidin-3-yl)methanol for Diversified Library Synthesis in Drug Discovery

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutic agents.[1][2][3] Its conformational rigidity and the ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutic agents.[1][2][3] Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic utilization of the bifunctional building block, (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS: 166438-83-1), in the parallel synthesis of diverse chemical libraries. We present validated protocols for the orthogonal derivatization of its two key functional handles—the primary alcohol and the latent aromatic amine—to rapidly generate libraries of esters, amides, sulfonamides, and ethers, thereby accelerating hit-to-lead campaigns.

Introduction: The Value Proposition of the Substituted Piperidine Scaffold

The overrepresentation of the piperidine motif in pharmaceuticals, from CNS agents to oncology drugs, is a testament to its versatile utility.[3][4] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a donor, which is critical for modulating aqueous solubility and target engagement.[1] The building block, (1-(4-Nitrophenyl)piperidin-3-yl)methanol, offers two distinct points of diversification, making it a highly efficient tool for exploring chemical space.

  • The Primary Alcohol (-CH₂OH): This functional group is a versatile nucleophile, readily participating in reactions such as esterifications and etherifications to introduce a wide array of side chains.

  • The 4-Nitrophenyl Group: The nitro moiety serves as a stable precursor to an aromatic amine. Its reduction provides a second, electronically distinct diversification point for reactions like amidation, sulfonylation, and reductive amination. The presence of the electron-withdrawing nitro group also influences the reactivity of the piperidine nitrogen, a factor to consider in multi-step syntheses.

This dual-handle approach allows for the creation of "two-dimensional" libraries from a single, advanced intermediate, maximizing synthetic efficiency.

Strategic Overview of Library Synthesis

The core strategy involves a two-stage diversification workflow. The initial scaffold, (1-(4-Nitrophenyl)piperidin-3-yl)methanol, can be derivatized at the alcohol position first, followed by reduction of the nitro group and subsequent functionalization of the resulting aniline. Alternatively, the nitro group can be reduced initially, followed by diversification at both the newly formed aniline and the primary alcohol. The choice of route depends on the desired final structures and the compatibility of reagents.

Below is a generalized workflow illustrating the primary diversification pathways.

G A (1-(4-Nitrophenyl)piperidin-3-yl)methanol (Starting Material) B Pathway 1: Alcohol Derivatization A->B R-COOH or R-X E Pathway 2: Nitro Reduction First A->E H₂, Pd/C C Ester/Ether Library (Nitro Intact) B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D G Fully Diversified Library (Amides/Sulfonamides of Esters/Ethers) D->G R'-COCl or R'-SO₂Cl F (1-(4-Aminophenyl)piperidin-3-yl)methanol (Key Intermediate) E->F H Aniline Derivatization F->H R'-COCl or R'-SO₂Cl I Amide/Sulfonamide Library (Alcohol Intact) H->I

Figure 1: General workflow for the two-pronged library synthesis strategy starting from (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Core Protocols & Methodologies

The following protocols are designed for execution in parallel synthesis formats, such as 24- or 96-well reaction blocks, to maximize throughput.

Protocol 3.1: Reduction of the Nitro Group to Form the Key Aniline Intermediate

The conversion of the nitrophenyl group to an aminophenyl group is a critical step that unmasks the second diversification handle. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

Materials:

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) source (e.g., H-Cube® or Parr hydrogenator)

Procedure:

  • In a suitable reaction vessel, dissolve (1-(4-Nitrophenyl)piperidin-3-yl)methanol (1.0 eq) in MeOH or EtOAc to a concentration of 0.1 M.

  • Carefully add 10% Pd/C catalyst (0.1 eq by weight).

  • Seal the vessel and purge with nitrogen or argon.

  • Introduce hydrogen gas (typically 1-3 bar or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield (1-(4-aminophenyl)piperidin-3-yl)methanol , which is often used in the next step without further purification.

Parameter Value Notes
Starting Material (1-(4-Nitrophenyl)piperidin-3-yl)methanolMW: 236.27 g/mol
Product (1-(4-Aminophenyl)piperidin-3-yl)methanolMW: 206.27 g/mol
Typical Yield >95%
Purity High, suitable for next stepMay require purification if side reactions are observed.

Table 1: Summary of the catalytic hydrogenation protocol.

Protocol 3.2: Parallel Synthesis of an Amide Library via Acylation

This protocol details the acylation of the aniline intermediate with a diverse set of acyl chlorides in a 96-well plate format.

G A Prepare Stock Solution of (1-(4-Aminophenyl)piperidin-3-yl)methanol in DCM/Pyridine B Aliquot Amine Solution to 96-Well Plate A->B D Add Acyl Chloride Solutions to Respective Wells E Seal Plate and Shake at Room Temperature (4-12 hours) B->E C Prepare Stock Solutions of Diverse Acyl Chlorides (R-COCl) in DCM C->D D->E F Quench Reaction (e.g., with aqueous NaHCO₃) E->F G Liquid-Liquid Extraction or Solid-Phase Extraction F->G H Evaporate Solvent & Analyze (LC-MS, NMR) G->H

Figure 2: Workflow for parallel amide library synthesis.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Amine Stock: Prepare a 0.2 M solution of (1-(4-aminophenyl)piperidin-3-yl)methanol in Dichloromethane (DCM) containing 3 equivalents of pyridine (as a base).

    • Acyl Chloride Stocks: In a separate 96-well plate, prepare 0.25 M solutions of a diverse library of acyl chlorides in DCM.

  • Reaction Setup:

    • Using a liquid handler or multichannel pipette, dispense 200 µL of the amine stock solution into each well of a 96-well deep-well plate.

    • Add 200 µL of the appropriate acyl chloride stock solution to each corresponding well (1.25 eq relative to the amine).

  • Reaction and Work-up:

    • Seal the reaction plate securely and place it on an orbital shaker at room temperature for 4-12 hours.

    • Monitor a representative reaction for completion by LC-MS.

    • Upon completion, quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) to each well.

    • Extract the products by adding 500 µL of DCM to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

    • Alternatively, for a more streamlined purification, the crude reaction mixtures can be passed through a silica or SPE (Solid Phase Extraction) cartridge.

  • Final Processing:

    • Collect the combined organic extracts in a new 96-well plate and evaporate the solvent using a centrifugal evaporator.

    • The resulting library of amides can be analyzed by high-throughput LC-MS and NMR for quality control.

Reagent Type Example Purpose
Amine (1-(4-Aminophenyl)piperidin-3-yl)methanolScaffold
Acylating Agent Acetyl chloride, Benzoyl chloride, etc.R¹ Group Introduction
Base Pyridine or TriethylamineAcid Scavenger
Solvent Dichloromethane (DCM)Reaction Medium

Table 2: Reagents for Amide Library Synthesis.

Protocol 3.3: Parallel Synthesis of an Ester Library

This protocol outlines the esterification of the primary alcohol, which can be performed on either the nitro-containing starting material or the aniline intermediate. Using the nitro-containing scaffold is often preferred to avoid competing acylation of the aniline.

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Alcohol Stock: Prepare a 0.2 M solution of (1-(4-Nitrophenyl)piperidin-3-yl)methanol in DCM.

    • Carboxylic Acid Stocks: In a separate 96-well plate, prepare 0.3 M solutions of a diverse library of carboxylic acids in DCM.

    • Coupling Agent Stock: Prepare a 0.3 M solution of a carbodiimide coupling agent (e.g., DCC or EDC) with a catalytic amount of DMAP (4-dimethylaminopyridine) in DCM.

  • Reaction Setup:

    • Dispense 200 µL of the alcohol stock solution into each well of a 96-well plate.

    • Add 200 µL of the appropriate carboxylic acid stock solution to each well (1.5 eq).

    • Add 200 µL of the coupling agent stock solution to initiate the reaction.

  • Reaction and Work-up:

    • Seal the plate and shake at room temperature for 12-24 hours.

    • If DCC is used, the urea byproduct will precipitate. Filter the reaction mixtures through a 96-well filter plate.

    • Wash the crude reaction mixtures with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

    • Dry the organic layers over anhydrous sodium sulfate (in a 96-well format) and transfer to a tared plate for solvent evaporation.

  • Final Processing:

    • Analyze the resulting ester library by LC-MS to confirm product formation and assess purity.

Trustworthiness and Self-Validation

The protocols described are based on well-established, robust chemical transformations.[5] To ensure the integrity of the synthesized library, the following validation steps are critical:

  • Reaction Monitoring: For each new class of reagents (e.g., a new set of carboxylic acids), a pilot reaction should be monitored to completion by LC-MS to establish the optimal reaction time.

  • Quality Control: A representative selection of final compounds (e.g., 5-10%) from the library should be fully characterized by ¹H NMR and high-resolution mass spectrometry to confirm structural identity and purity.

  • Purity Analysis: All library members should be analyzed by a rapid LC-MS method to determine purity, which is crucial for reliable screening data.

Conclusion

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a powerful and cost-effective building block for the efficient construction of diverse and medicinally relevant compound libraries. Its two orthogonal functional handles—a primary alcohol and a latent aromatic amine—enable a flexible and modular approach to synthesis. The protocols outlined herein provide a robust framework for researchers in drug discovery to rapidly generate novel chemical matter, facilitating the exploration of structure-activity relationships and accelerating the identification of promising new therapeutic leads.

References

  • BenchChem. (2025). Application Notes and Protocols for Parallel Synthesis Utilizing (S)-3-(4-Fluorobenzyl)piperidine.
  • MySkinRecipes. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol.
  • PubChem. (n.d.). (1-(4-Nitrophenyl)piperidin-4-yl)methanol. National Center for Biotechnology Information.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).

Sources

Application

Application of (1-(4-Nitrophenyl)piperidin-3-yl)methanol in Neurological Drug Discovery: A Technical Guide

Introduction: The Promise of Piperidine Scaffolds in CNS Drug Development The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Piperidine Scaffolds in CNS Drug Development

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for interacting with various neurological targets. Within this chemical class, (1-(4-Nitrophenyl)piperidin-3-yl)methanol emerges as a compound of significant interest for neurological drug discovery. Its structure, featuring a piperidine core, a nitrophenyl group, and a primary alcohol, suggests the potential for multifaceted interactions with biological systems implicated in neurodegenerative diseases.

While direct pharmacological data for (1-(4-Nitrophenyl)piperidin-3-yl)methanol is not extensively documented in publicly accessible literature, its structural components are present in molecules with known neuroactive properties. The 4-phenylpiperidine framework is a key feature in compounds targeting monoamine transporters and exhibiting neuroprotective effects.[3][4] Furthermore, the electronic nature of the nitrophenyl substituent can influence the molecule's interaction with target proteins and its pharmacokinetic properties.

This technical guide provides a comprehensive framework for researchers to explore the therapeutic potential of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. We will delve into its hypothesized mechanisms of action based on structure-activity relationships of related compounds and provide detailed, field-proven protocols for its evaluation as a potential therapeutic agent for neurological disorders, with a primary focus on Alzheimer's disease.

Hypothesized Mechanism of Action and Therapeutic Rationale

Based on the structural characteristics of (1-(4-Nitrophenyl)piperidin-3-yl)methanol and the known activities of related compounds, we can propose several plausible mechanisms of action that warrant experimental investigation.

  • Cholinesterase Inhibition: The piperidine core is a common feature in many acetylcholinesterase (AChE) inhibitors used in the symptomatic treatment of Alzheimer's disease. It is hypothesized that the nitrogen atom of the piperidine ring can interact with the catalytic anionic site of AChE, while the nitrophenyl and methanol moieties may form additional interactions within the enzyme's active site gorge.

  • Modulation of Amyloid-Beta Aggregation: The planar nitrophenyl group could potentially interfere with the β-sheet formation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. By disrupting the aggregation cascade, the compound may reduce the formation of toxic Aβ oligomers and plaques.

  • Neuroprotective Effects: The antioxidant properties of related phenol-containing compounds suggest that the nitrophenyl group, following potential metabolic reduction to an aminophenol, could confer neuroprotective effects by scavenging reactive oxygen species (ROS) and mitigating oxidative stress, a common feature in neurodegenerative pathologies.

The following diagram illustrates the potential therapeutic intervention points of (1-(4-Nitrophenyl)piperidin-3-yl)methanol in the context of Alzheimer's disease pathology.

G cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Compound_Action Potential Action of (1-(4-Nitrophenyl)piperidin-3-yl)methanol ACh_Deficit Acetylcholine Deficit Neuronal_Death Neuronal Death ACh_Deficit->Neuronal_Death Abeta_Aggregation Aβ Aggregation Oxidative_Stress Oxidative Stress Abeta_Aggregation->Oxidative_Stress Oxidative_Stress->Neuronal_Death AChE_Inhibition AChE Inhibition AChE_Inhibition->ACh_Deficit Alleviates Abeta_Inhibition Aβ Aggregation Inhibition Abeta_Inhibition->Abeta_Aggregation Inhibits Neuroprotection Neuroprotection (Antioxidant) Neuroprotection->Oxidative_Stress Reduces G start Start: Compound Evaluation invitro In Vitro Assays start->invitro ache AChE Inhibition (Ellman's) invitro->ache abeta Aβ Aggregation (ThT) invitro->abeta neuro Neuroprotection (SH-SY5Y) invitro->neuro invivo In Vivo Assays (if in vitro is promising) ache->invivo abeta->invivo neuro->invivo mwm Morris Water Maze invivo->mwm pa Passive Avoidance invivo->pa end End: Data Analysis & Conclusion mwm->end pa->end

Caption: Experimental workflow for evaluating the compound.

PART 2: In Vivo Evaluation

Should the in vitro results demonstrate promising activity, the next logical step is to assess the compound's efficacy in a living organism. Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD or APP/PS1) are recommended for these studies.

This test is a widely used behavioral assay to assess spatial learning and memory in rodents. [5][6][7][8][9] Materials:

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

  • Transgenic mouse model of Alzheimer's disease

  • Circular water tank (120-150 cm in diameter)

  • Submerged escape platform

  • Video tracking system

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: On day 1, allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Training (Days 2-6):

    • Conduct 4 trials per day for 5 consecutive days.

    • In each trial, place the mouse in the water at one of four starting positions, facing the wall.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If not, gently guide it to the platform.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow each mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Escape latency: The time taken to find the platform during training trials.

  • Time in target quadrant: The percentage of time spent in the target quadrant during the probe trial.

  • Swim speed: To control for motor deficits.

This test evaluates fear-motivated learning and memory. [10][11][12][13][14] Materials:

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol

  • Transgenic mouse model of Alzheimer's disease

  • Passive avoidance apparatus (a box with two compartments: one lit, one dark, with a grid floor in the dark compartment)

Procedure:

  • Training (Day 1):

    • Place the mouse in the lit compartment.

    • When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Testing (Day 2):

    • Place the mouse back in the lit compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

Data Analysis:

  • Step-through latency: The time it takes for the mouse to enter the dark compartment on the testing day.

Conclusion and Future Directions

The protocols outlined in this technical guide provide a robust framework for the initial characterization of (1-(4-Nitrophenyl)piperidin-3-yl)methanol as a potential therapeutic agent for neurological disorders. Positive results from these assays would provide a strong rationale for more extensive preclinical development, including pharmacokinetic studies, toxicology assessments, and investigation into a broader range of neurological disease models. The modular nature of the piperidine scaffold also offers opportunities for medicinal chemistry efforts to optimize the compound's potency, selectivity, and drug-like properties. Through a systematic and rigorous evaluation as described herein, the full therapeutic potential of this promising chemical entity can be elucidated.

References

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. Available at: [Link]

  • Morris Water Maze. MMPC.org. Available at: [Link]

  • Standard protocol for conducting the Morris Water Maze test. (a)... ResearchGate. Available at: [Link]

  • Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE. Available at: [Link]

  • Passive avoidance (step-down test). Protocols.io. Available at: [Link]

  • Thioflavin T spectroscopic assay. Available at: [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. Available at: [Link]

  • Passive Avoidance Test Procedure | PDF | Science & Mathematics. Scribd. Available at: [Link]

  • Passive avoidance test. Panlab | Harvard Apparatus. Available at: [Link]

  • Passive Avoidance Test. Scantox. Available at: [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. Scribd. Available at: [Link]

  • Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. PubMed Central. Available at: [Link]

  • Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. Protocols.io. Available at: [Link]

  • Thioflavin-T (ThT) Aggregation assay. Protocols.io. Available at: [Link]

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. NIH. Available at: [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available at: [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. Available at: [Link]

  • (PDF) Thioflavin-T (ThT) Aggregation assay v1. ResearchGate. Available at: [Link]

  • Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Available at: [Link]

  • Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar. Available at: [Link]

  • Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PubMed Central. Available at: [Link]

  • The relationship between structure and antioxidative activity of piperidine nitroxides. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies. PubMed. Available at: [Link]

  • [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. PubMed. Available at: [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • (PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Welcome to the technical support guide for the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide optimized protocols to enhance yield and purity.

The synthesis of this molecule is fundamentally a two-stage process: first, the formation of a C-N bond to attach the 4-nitrophenyl group to the piperidine nitrogen (N-arylation), and second, the reduction of a carbonyl group at the 3-position (typically an ester) to the primary alcohol. Each stage presents unique challenges that can significantly impact the overall yield. This guide is structured to address these challenges directly in a practical, question-and-answer format.

Part 1: Troubleshooting the N-Arylation of the Piperidine Ring

The N-arylation step is often the most significant bottleneck in this synthesis. The choice of reaction type—Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed cross-coupling like the Buchwald-Hartwig amination—depends on available starting materials and desired scalability. Both have distinct failure modes.

Frequently Asked Questions (FAQs)

Question 1: My SNAr reaction between ethyl nipecotate (ethyl piperidine-3-carboxylate) and 1-fluoro-4-nitrobenzene is slow and gives a low yield. What are the critical parameters to check?

Answer: This is a classic SNAr reaction, which relies on the electron-withdrawing power of the nitro group to activate the aryl fluoride for nucleophilic attack by the piperidine nitrogen. If the reaction is underperforming, consider these factors:

  • Base Selection: A mild, non-nucleophilic base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to scavenge the HF byproduct. Potassium carbonate (K₂CO₃) or triethylamine (TEA) are common choices. Ensure the base is anhydrous and used in a slight excess (1.5-2.0 equivalents).

  • Solvent Polarity: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction. Ensure your solvent is truly anhydrous, as water can compete as a nucleophile and interfere with the base.

  • Temperature: SNAr reactions on deactivated rings often require heat. A temperature range of 80-120 °C is typical. If you are running the reaction at a lower temperature, a slow conversion rate is expected. Cautiously increasing the temperature can dramatically improve the reaction kinetics.

  • Purity of Starting Materials: Impurities in the ethyl nipecotate or the presence of moisture can significantly hinder the reaction. Ensure all reagents are pure and conditions are kept strictly anhydrous.

Question 2: I am attempting a Buchwald-Hartwig amination with 1-chloro-4-nitrobenzene but the reaction is failing. What are the likely causes?

Answer: The Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, but it is sensitive to several variables, especially with challenging substrates.[1][2]

  • Catalyst System (Precatalyst & Ligand): The combination of the palladium source and the phosphine ligand is critical. For N-arylation of secondary cyclic amines, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective.[3] If you are using older ligands like BINAP, catalytic activity may be insufficient. The palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) must be efficiently reduced to the active Pd(0) species in the catalytic cycle.

  • Atmosphere: While some modern catalyst systems show tolerance to air, the reaction's success hinges on maintaining the palladium in its active Pd(0) state. Oxygen can oxidize the catalyst, rendering it inactive. It is imperative to thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[3]

  • Base Choice: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like K₂CO₃ are often insufficient for this type of coupling and can lead to incomplete reactions.[3]

  • Reagent Purity: Ensure the aryl chloride is free of inhibitors and that the amine has not been contaminated.

Workflow for Optimizing N-Arylation

Below is a logical workflow for troubleshooting and optimizing the N-arylation step.

N_Arylation_Workflow start Low Yield in N-Arylation reaction_type Which Reaction? start->reaction_type snar S(N)Ar with Aryl Fluoride reaction_type->snar S(N)Ar buchwald Buchwald-Hartwig reaction_type->buchwald Buchwald snar_check1 Check Base & Solvent (Anhydrous K2CO3 in DMF/DMSO?) snar->snar_check1 buchwald_check1 Check Atmosphere (Inert Gas? Degassed Solvent?) buchwald->buchwald_check1 snar_check2 Increase Temperature (Target 80-120 °C) snar_check1->snar_check2 snar_check3 Verify Reagent Purity snar_check2->snar_check3 success Yield Improved snar_check3->success buchwald_check2 Verify Catalyst System (Pd Precatalyst + Bulky Ligand?) buchwald_check1->buchwald_check2 buchwald_check3 Use Strong Base (e.g., NaOtBu) buchwald_check2->buchwald_check3 buchwald_check3->success

Caption: Troubleshooting workflow for the N-arylation step.

Part 2: Troubleshooting the Ester Reduction Step

Once the N-arylated intermediate, ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate, is successfully synthesized, the next critical step is the reduction of the ester to a primary alcohol. The main challenge here is achieving complete reduction of the ester without affecting the nitro group.

Frequently Asked Questions (FAQs)

Question 3: I am trying to reduce the ester with Sodium Borohydride (NaBH₄), but I am recovering mostly unreacted starting material. Why is this failing?

Answer: Sodium borohydride is an excellent reagent for reducing aldehydes and ketones, but it is generally not reactive enough to reduce esters on its own.[4] The lower electrophilicity of the ester carbonyl compared to a ketone requires a more powerful hydride donor.

However, the reactivity of NaBH₄ can be enhanced. You can attempt the reduction using NaBH₄ in combination with a Lewis acid like lithium chloride (LiCl) or calcium chloride (CaCl₂), which coordinates to the carbonyl oxygen and activates it towards hydride attack.[4] Alternatively, conducting the reaction in a protic solvent like methanol or ethanol at elevated temperatures can sometimes facilitate the reduction, though this must be carefully controlled.[5] For a more reliable and robust reduction, a stronger reducing agent is recommended.

Question 4: My reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield and a complex mixture of byproducts. What could be going wrong?

Answer: Lithium aluminum hydride (LiAlH₄) is a very powerful and effective agent for ester reductions, readily converting them to primary alcohols.[6][7] If you are experiencing issues, they are almost always related to reaction setup and workup.

  • Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be performed in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere. Any moisture will quench the reagent, reducing its effective stoichiometry and leading to incomplete reduction. It can also generate hydrogen gas, creating a safety hazard.[8]

  • Controlled Addition: The reaction is highly exothermic. The LiAlH₄ solution should be cooled in an ice bath (0 °C) before the dropwise addition of the ester solution. Adding the ester too quickly can cause the temperature to rise uncontrollably, leading to side reactions.

  • Proper Quenching (Workup): The workup of a LiAlH₄ reaction is critical for isolating the product. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product and make extraction impossible. A standard Fieser workup is highly recommended:

    • Cool the reaction mixture to 0 °C.

    • Slowly and sequentially add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH.

    • Add '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure should produce a granular, easily filterable aluminum salt precipitate, allowing for efficient extraction of the desired alcohol.

Question 5: Is there a risk of reducing the nitro group to an amine during the ester reduction?

Answer: This is a valid concern regarding chemoselectivity. Fortunately, metal hydrides like LiAlH₄ and NaBH₄ are highly selective for carbonyl groups and typically do not reduce isolated nitroarenes under the conditions used for ester reduction.[5]

The primary risk to the nitro group comes from other reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C). Catalytic hydrogenation is not recommended for this step, as it will readily reduce both the nitro group and potentially the aromatic ring under forcing conditions. Stick with metal hydride reagents to preserve the nitro functionality.

Comparative Data on Reducing Agents
Reducing Agent SystemTypical SolventTemperature (°C)Relative Reactivity (vs. Ester)Chemoselectivity (Nitro Group)Key Considerations
NaBH₄ Methanol/Ethanol25 - 65LowHighGenerally ineffective alone. Requires activators or forcing conditions.
NaBH₄ / LiCl THF/Ethanol25 - 65ModerateHighImproved reactivity over NaBH₄ alone; a milder alternative to LiAlH₄.[4]
LiAlH₄ Anhydrous THF/Et₂O0 - 25HighHighHighly effective but requires strict anhydrous conditions and careful workup.[6][7][8]
H₂ / Pd-C Ethanol/Ethyl Acetate25HighLOW Not Recommended. Will readily reduce the nitro group to an amine.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: N-Arylation via SNAr
  • To a round-bottom flask dried in an oven and equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.5 eq).

  • Under an inert atmosphere (Argon), add anhydrous DMSO (or DMF) to the flask.

  • Add ethyl piperidine-3-carboxylate (1.0 eq) followed by 1-fluoro-4-nitrobenzene (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate, by flash column chromatography.

Protocol 2: Ester Reduction with LiAlH₄
  • Set up an oven-dried, three-neck flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

  • Under a positive pressure of nitrogen, add a 1 M solution of LiAlH₄ in THF (1.5-2.0 eq) to the flask and cool to 0 °C in an ice bath.

  • Dissolve the N-arylated ester (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ solution at 0 °C over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and perform a Fieser workup as described in Question 4.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

  • The final product, which is often a yellow solid[9], can be purified by recrystallization or flash chromatography.

Overall Synthesis Scheme

Synthesis_Scheme cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction Ethyl Nipecotate Ethyl Nipecotate Aryl Halide Aryl Halide Ethyl Nipecotate->Aryl Halide + K2CO3, DMSO (SNAr) Intermediate Ethyl 1-(4-nitrophenyl) piperidine-3-carboxylate Aryl Halide->Intermediate Intermediate_redux Ethyl 1-(4-nitrophenyl) piperidine-3-carboxylate Reducing Agent Reducing Agent Intermediate_redux->Reducing Agent + 1) LiAlH4, THF + 2) Workup Final Product (1-(4-Nitrophenyl)piperidin-3-yl)methanol Reducing Agent->Final Product

Caption: The two-step synthesis pathway.

References

  • CN1223588C - Heterocyclic carboxylic ester reducing process - Google Patents.
  • Reduction of esters to alcohols - Química Organica.org. Available at: [Link]

  • Esters to Primary Alcohols, Part 3: Boron Hydrides - YouTube. Available at: [Link]

  • CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents.
  • Esters to Alcohols - Chemistry Steps. Available at: [Link]

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol - MySkinRecipes. Available at: [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar. Available at: [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Introduction This technical support guide is intended for researchers, chemists, and process development professionals involved in the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. The primary synthetic route t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, chemists, and process development professionals involved in the synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. The primary synthetic route to this valuable intermediate is the Nucleophilic Aromatic Substitution (SNAr) reaction between 3-piperidinemethanol and an activated aryl halide, typically 1-fluoro-4-nitrobenzene. While seemingly straightforward, this reaction is frequently complicated by the formation of specific byproducts that can impact yield, purity, and downstream applications.

This document provides a detailed troubleshooting guide in a question-and-answer format to address common issues encountered during synthesis. It explains the mechanistic origin of these problems and offers field-proven protocols for their mitigation and resolution.

Core Synthesis Pathway Overview

The target molecule is synthesized via an SNAr mechanism. The electron-withdrawing nitro group (-NO₂) activates the aromatic ring of 1-fluoro-4-nitrobenzene, making it highly electrophilic and susceptible to attack by a nucleophile. 3-Piperidinemethanol possesses two nucleophilic sites: the secondary amine (N) and the primary alcohol (O). This duality is the primary source of byproduct formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Q1: My TLC/LC-MS shows two major product spots with very similar Rf/retention times. My yield of the desired product is only ~50%. What is the second spot?

Answer: This is the most common issue in this synthesis. The second spot is almost certainly the O-arylated isomer, 3-(((4-nitrophenyl)oxy)methyl)piperidine .

  • Mechanistic Explanation: 3-Piperidinemethanol is an amino alcohol with two nucleophilic centers. The reaction can proceed via two competing pathways: N-arylation (forming the desired product) and O-arylation (forming the isomeric byproduct). The relative rates of these two reactions are highly dependent on the reaction conditions, particularly the choice of base and solvent. The pKa of the secondary amine (as a piperidinium ion) is ~11.2, while the pKa of the primary alcohol is ~16. Under basic conditions, both sites can be deprotonated or sufficiently nucleophilic to attack the activated aryl halide.

  • Troubleshooting & Mitigation:

    • Choice of Base: The selectivity of N- vs. O-arylation is critically influenced by the base used.[1][2] To favor N-arylation, use a non-nucleophilic, sterically hindered base that can deprotonate the ammonium salt intermediate without competing as a nucleophile. Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are common choices. Stronger, less-hindered bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the alcohol more readily, increasing the formation of the O-arylated byproduct.[3]

    • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are standard for SNAr reactions as they can solvate the charged Meisenheimer complex intermediate.[4] However, their ability to form hydrogen bonds can influence the nucleophilicity of the N-H vs O-H groups. It is recommended to start with a solvent like DMF or DMSO.

    • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C) can sometimes improve selectivity, as the activation energy for N-arylation may be lower than for O-arylation.

Q2: My final product NMR shows the expected aromatic signals for the 4-nitrophenyl group, but the signals for the piperidine ring protons are shifted. How can I confirm I have the correct isomer?

Answer: ¹H NMR spectroscopy is a powerful tool to distinguish between the N-aryl and O-aryl isomers. The key is to analyze the chemical shifts of the protons alpha to the nitrogen and the protons of the -CH₂OH group.

  • Expected ¹H NMR Signatures:

    • (Desired N-Aryl Product): The protons on the piperidine ring adjacent to the nitrogen (-N-CH₂-) will be significantly deshielded by the direct attachment of the electron-withdrawing nitrophenyl ring. Expect these signals to be in the δ 3.8-4.2 ppm range. The protons of the hydroxymethyl group (-CH₂-OH) will be less affected and should appear further upfield, typically around δ 3.4-3.6 ppm . The proton of the alcohol (-OH) will be a broad singlet whose position is concentration-dependent.

    • (O-Aryl Byproduct): The nitrophenyl group is attached to the oxygen. Therefore, the protons of the hydroxymethyl group (-CH₂-O-Ar) will be strongly deshielded, appearing in the δ 4.0-4.5 ppm range. Conversely, the protons on the piperidine ring adjacent to the nitrogen (-N-CH₂-) are now part of a standard secondary amine environment and will appear much further upfield, typically in the δ 2.5-3.0 ppm range.

  • Troubleshooting & Confirmation:

    • Analyze Key Regions: Focus on the δ 2.5-4.5 ppm region of your spectrum. The downfield shift of the piperidine's N-CH protons is the hallmark of successful N-arylation.

    • D₂O Shake: To confirm the -OH peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The alcohol proton will exchange with deuterium, causing the -OH peak to disappear. This can help simplify the spectrum and confirm the presence of the hydroxyl group.[5]

Table 1: Comparative Summary of Product vs. Key Byproduct

Feature (1-(4-Nitrophenyl)piperidin-3-yl)methanol (Desired Product) 3-(((4-Nitrophenyl)oxy)methyl)piperidine (O-Aryl Byproduct)
Structure N-Arylated O-Arylated
Molecular Weight 236.27 g/mol 236.27 g/mol
Melting Point 99-100 °C Not widely reported, expected to be different.
Key ¹H NMR Signal 1 ~δ 3.8-4.2 ppm (Protons α to Nitrogen) ~δ 2.5-3.0 ppm (Protons α to Nitrogen)
Key ¹H NMR Signal 2 ~δ 3.4-3.6 ppm (-CH₂-OH) ~δ 4.0-4.5 ppm (-CH₂-OAr)
Mitigation Strategy Use K₂CO₃ or DIPEA as base; control temperature. Avoid strong, non-hindered bases like NaH or KOtBu.
Q3: My reaction is sluggish and I have a significant amount of unreacted 3-piperidinemethanol starting material, even after prolonged heating. What could be the cause?

Answer: A stalled reaction in an SNAr context typically points to issues with activation, reagent purity, or temperature.

  • Mechanistic Considerations: The SNAr reaction rate is dependent on the electrophilicity of the aryl halide and the nucleophilicity of the amine.[6] Insufficient activation of either partner will slow the reaction dramatically. The formation of the Meisenheimer intermediate is often the rate-determining step.

  • Troubleshooting & Mitigation:

    • Aryl Halide Reactivity: Ensure you are using an appropriately activated aryl halide. 1-Fluoro-4-nitrobenzene is highly reactive due to the strong electron-withdrawing nature of the nitro group and the high electronegativity of fluorine, which favors the initial nucleophilic attack.[7] If you have substituted with 1-chloro-4-nitrobenzene, expect a slower reaction rate and consider increasing the temperature.

    • Base Stoichiometry and Quality: At least one equivalent of base is required to neutralize the HF (or HCl) that is formed during the reaction. If the reaction stalls, ensure your base is not old or hydrated. Using 1.5-2.0 equivalents of a fresh, anhydrous base like K₂CO₃ is recommended.

    • Temperature: While higher temperatures can reduce selectivity (see Q1), they are necessary to drive the reaction to completion. If the reaction is clean but slow at 80 °C, consider cautiously increasing the temperature to 100-110 °C while monitoring the formation of the O-aryl byproduct by TLC or LC-MS.

    • Water Contamination: SNAr reactions are sensitive to water. Ensure your solvent is anhydrous and that starting materials are dry. Water can hydrolyze the activated aryl halide to form 4-nitrophenol, which will appear as an impurity.

Q4: I see a third, minor, higher molecular weight spot on my LC-MS. What could it be?

Answer: While less common, the formation of a diarylated product is possible. This can happen in two ways:

  • N,O-Diarylation: The desired N-arylated product still has a free hydroxyl group, which can react with another molecule of 1-fluoro-4-nitrobenzene, especially if an excess of the aryl halide is used or if reaction temperatures are very high.

  • Bis-Arylation of an Impurity: If your 3-piperidinemethanol starting material contains piperazine as an impurity, you could form 1,4-bis(4-nitrophenyl)piperazine.

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a precise stoichiometry, typically with the amine as the limiting reagent or a slight excess (1.0 to 1.1 equivalents). Avoid using a large excess of the 1-fluoro-4-nitrobenzene.

    • Check Starting Material Purity: Ensure the purity of your 3-piperidinemethanol starting material.

    • Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times after the main product has formed, as this will favor the slower diarylation reaction.

Experimental Protocols

Protocol 1: Selective N-Arylation (Recommended)

This protocol is optimized to favor the formation of the desired N-arylated product.

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-piperidinemethanol (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the 3-piperidinemethanol.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and pour it into 5 volumes of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude yellow solid can be purified by flash column chromatography or recrystallization.

Protocol 2: Purification via Flash Column Chromatography

The N-aryl and O-aryl isomers often have very close Rf values, requiring careful chromatography.

  • Adsorbent: Silica gel, 230-400 mesh.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50-60% EtOAc). The desired N-arylated product is typically slightly more polar and will elute after the O-arylated byproduct, but this should be confirmed by TLC.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto the column.

    • Elute with the gradient system, collecting small fractions.

    • Analyze fractions by TLC to identify and combine those containing the pure desired product.

Visual Diagrams

Workflow for Troubleshooting Byproduct Formation

G start Reaction Complete. Analyze by TLC/LC-MS two_spots Two major spots observed? start->two_spots low_yield Low conversion? (Unreacted SM) start->low_yield high_mw High MW byproduct in LC-MS? start->high_mw two_spots->low_yield No o_aryl Primary byproduct is likely O-arylated isomer. two_spots->o_aryl Yes low_yield->high_mw No check_conditions Action: Check conditions. 1. Is temp too low? 2. Is base anhydrous? 3. Is solvent dry? low_yield->check_conditions Yes check_stoi Action: Check stoichiometry. Is excess aryl halide used? Use 1.0-1.1 eq. high_mw->check_stoi Yes purify Purify via careful column chromatography. high_mw->purify No check_base Action: Check base. Is it non-hindered (e.g., NaH)? Switch to K2CO3 or DIPEA. o_aryl->check_base check_base->purify check_conditions->purify check_stoi->purify

Caption: Decision tree for identifying and resolving common byproducts.

Competing N- vs. O-Arylation Pathways

Reaction cluster_pathways Competing Pathways Reactants 3-Piperidinemethanol + 1-Fluoro-4-nitrobenzene + Base N_Attack N-Attack (Favored by hindered base) Reactants->N_Attack O_Attack O-Attack (Favored by strong base) Reactants->O_Attack N_Product Desired Product (1-(4-Nitrophenyl)piperidin-3-yl)methanol N_Attack->N_Product - HF O_Product Byproduct 3-(((4-Nitrophenyl)oxy)methyl)piperidine O_Attack->O_Product - HF

Caption: The two competing nucleophilic attack pathways in the synthesis.

References

  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society, 129(12), 3490–3491. Available from: [Link]

  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. American Chemical Society. Available from: [Link]

  • Shafir, A., et al. (n.d.). N-versus O-arylation of aminoalcohols: Orthogonal selectivity in copper-based catalysts. Semantic Scholar. Available from: [Link]

  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. Available from: [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1). Available from: [Link]

  • Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Laha, J. K., et al. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Tetrahedron Letters, 54(35), 4734-4738. Available from: [Link]

  • Reddit. (2021). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • Crampton, M. R., & Gibson, B. (1979). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1866-1871. Available from: [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). SNAr Solvents and Reagents. Retrieved from [Link]

  • Kappe, C. O., et al. (2012). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 8, 1834-1842. Available from: [Link]

  • MySkinRecipes. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (n.d.). US20170015663A1 - Process for the preparation of apixaban and intermediates thereof.
  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]

  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (4), 385. Available from: [Link]

  • PubChem. (n.d.). (1-(4-Nitrophenyl)piperidin-4-yl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of (1-(4-Nitrophenyl)piperidin-3-yl)methanol from reaction mixtures. The...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of (1-(4-Nitrophenyl)piperidin-3-yl)methanol from reaction mixtures. The methodologies described herein are designed to address common challenges and ensure the isolation of a high-purity final product, a critical step for reliable downstream applications in medicinal chemistry and pharmacological studies.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude (1-(4-Nitrophenyl)piperidin-3-yl)methanol reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a halo-nitrobenzene with piperidin-3-yl-methanol. Therefore, typical impurities may include:

  • Unreacted Starting Materials: Residual piperidin-3-yl-methanol and 4-halonitrobenzene.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, sodium hydride).[2]

  • Side-Products: Small quantities of over-alkylated products or isomers, depending on the reaction specificity.

  • Degradation Products: Compounds resulting from the breakdown of the product or starting materials under harsh reaction conditions (e.g., prolonged heat).[3]

Q2: My crude product is a dark, oily residue, not the expected yellow solid. How should I proceed with purification?

A2: An oily or tar-like consistency typically indicates the presence of significant impurities that are depressing the melting point and preventing crystallization. In this scenario, direct recrystallization is unlikely to be effective. The recommended course of action is to first subject the crude oil to silica gel column chromatography to remove the bulk of the impurities. The resulting partially purified fractions can then be combined and subjected to recrystallization to achieve high purity.

Q3: How do I choose the right purification technique—recrystallization or column chromatography?

A3: The choice depends on the initial purity and physical state of your crude product.

  • Recrystallization is ideal for purifying solid materials that are already relatively pure (>85-90%). It is a highly efficient method for removing small amounts of impurities to yield a crystalline, high-purity solid.[4][5]

  • Column Chromatography is the method of choice for purifying complex mixtures, separating compounds with similar polarities, or purifying non-crystalline oils.[6] It is excellent for an initial, large-scale cleanup of very impure samples.[7]

A general workflow often involves an initial purification by column chromatography followed by a final polishing step using recrystallization.

Purification Workflow & Decision Making

The following diagram illustrates a typical workflow for the purification and analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

G cluster_start cluster_analysis1 cluster_decision cluster_purification cluster_analysis2 cluster_end Crude Crude Reaction Mixture TLC1 Analyze by TLC Crude->TLC1 Decision Is product a solid with one major spot? TLC1->Decision Recryst Recrystallization Decision->Recryst Yes Column Column Chromatography Decision->Column No (Oily / Multiple Spots) PurityCheck Final Purity Check: - Melting Point - HPLC - NMR Recryst->PurityCheck TLC2 Analyze Fractions by TLC Column->TLC2 Combine Combine Pure Fractions & Evaporate Solvent TLC2->Combine Combine->Recryst Combine->PurityCheck Pure Pure Product (>95%) PurityCheck->Pure Purity Confirmed

Caption: Purification workflow for (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Troubleshooting Guide

Problem 1: My compound streaks and shows poor separation on a silica TLC plate.

  • Cause: The basic nitrogen atom on the piperidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to "streaking" or "tailing," where the compound moves slowly and unevenly up the plate, resulting in poor resolution.[7]

  • Solution: Add a small amount of a basic modifier to your eluent (mobile phase). Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system will neutralize the acidic sites on the silica, leading to sharper spots and better separation.[7] Always perform a new TLC analysis to find the optimal eluent ratio after adding the modifier.

Problem 2: I can't find a single solvent that works for recrystallization.

  • Cause: The ideal recrystallization solvent must meet specific criteria: the compound of interest should be poorly soluble at low temperatures but highly soluble at high temperatures.[4][5] Sometimes, no single solvent provides this exact solubility profile.

  • Solution: Use a binary (two-component) solvent system. This typically involves a "soluble" solvent in which your compound dissolves readily, and an "anti-solvent" in which your compound is poorly soluble.

    • Dissolve your crude product in the minimum amount of the hot "soluble" solvent (e.g., ethanol, methanol, or ethyl acetate).

    • While the solution is still hot, add the "anti-solvent" (e.g., water, hexanes) dropwise until the solution just begins to turn cloudy (this is the saturation point).

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. The gradual change in solvent polarity will induce the formation of pure crystals.[8]

Problem 3: After column chromatography, my "pure" fractions still show a minor impurity on TLC.

  • Cause: The chosen eluent system may not have sufficient resolving power to separate your target compound from a closely related impurity (e.g., an isomer or a byproduct with very similar polarity).

  • Solution:

    • Optimize the Eluent: Try a different solvent system. For example, if you used a Hexane/Ethyl Acetate gradient, switch to a Dichloromethane/Methanol system, which offers different selectivity.

    • Gradient Elution: If you used an isocratic (constant solvent ratio) elution, switch to a shallow gradient elution. A slow, gradual increase in eluent polarity can often resolve closely eluting spots.[6]

    • Re-crystallize: Combine the fractions that are mostly pure and attempt a final purification by recrystallization. This can often remove the last traces of impurities that co-eluted during chromatography.

G Start Issue Encountered Streak Streaking on TLC? Start->Streak NoSolvent No single solvent for recrystallization? Start->NoSolvent Impurity Impurity remains after column? Start->Impurity Sol_Streak Add 1% Triethylamine to mobile phase Streak->Sol_Streak Yes Sol_NoSolvent Use a binary solvent system (e.g., EtOH/Water) NoSolvent->Sol_NoSolvent Yes Sol_Impurity 1. Change eluent system 2. Use shallow gradient 3. Re-crystallize fractions Impurity->Sol_Impurity Yes

Caption: Troubleshooting common purification challenges.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the initial purification of a crude reaction mixture.

  • Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Adjust the ratio until the desired product has an Rf value of ~0.3. Remember to add ~0.5-1% triethylamine to the eluent mixture to prevent tailing.[7]

  • Column Packing:

    • Select a column of appropriate size (a rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Pack the column with silica gel as a slurry in the least polar eluent mixture you plan to use.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble products, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, carefully adding fresh eluent to the top of the column as the level drops.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the partially purified product, which can then be recrystallized.[8]

ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for most organic compounds.[9]
Mobile Phase (Eluent) DCM/MeOH or Hexane/EtOAcOffers a good polarity range for elution.
Mobile Phase Modifier 0.5-1% TriethylaminePrevents peak tailing for basic compounds like piperidines.[7]
Optimal Rf on TLC 0.25 - 0.35Ensures good separation and a reasonable elution time.[8]
Protocol 2: Purification by Recrystallization

This protocol is for obtaining the final, high-purity crystalline product.[4]

  • Solvent Selection: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to find one in which it is sparingly soluble at room temperature but highly soluble upon heating.

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can insulate the flask. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities. Allow the crystals to dry under vacuum.

Protocol 3: Purity and Identity Confirmation
  • Melting Point: Determine the melting point of the dried crystals. A pure compound will exhibit a sharp melting range that is consistent with the literature value (99-100°C for the 3-yl isomer).[1][4] A broad or depressed melting range indicates the presence of impurities.

  • HPLC: For quantitative analysis, analytical RP-HPLC can be performed to determine the purity, which should be ≥95% for most research applications.[2][9]

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm that the structure of the purified compound is correct and that no significant impurities are present.[9]

References

  • General experimental procedures in organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol. (n.d.). MySkinRecipes. Retrieved from [Link]methanol.html)

  • (1-(4-Nitrophenyl)piperidin-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • Recrystallization. (2020). YouTube. Retrieved from [Link]

  • Process for the preparation of apixaban and intermediates thereof. (2017). Google Patents.
  • Analytical Methods. (n.d.). United Nations Environment Programme. Retrieved from [Link]

  • Supporting information Solid Supported Platinum(0) Nanoparticles Catalyzed Chemo-selective Reduction of Nitroarenes to N-Arylhydroxylamines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Process for the preparation of apixaban. (2015). Google Patents.
  • Process for the preparation of Apixaban. (2016). Google Patents.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Analytical Methods. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Piperidine from Pyridine Impurities

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of pyridine impurities from piperidine, a crucial step in ensuring the quality and reactivity of your reagents for synthesis.

Introduction: The Challenge of Pyridine-Piperidine Separation

The synthesis of piperidine, a cornerstone heterocyclic motif in pharmaceuticals, often begins with the catalytic hydrogenation of pyridine.[1][2] While this is an atom-economical approach, the reaction is seldom perfectly complete, leaving unreacted pyridine as a primary impurity.[1] The separation of residual pyridine from the piperidine product presents a significant purification challenge due to the formation of a minimum-boiling azeotrope.[3][4][5] This azeotropic mixture, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at about 106.1°C, making simple fractional distillation ineffective for achieving high purity.[4][6][7]

This guide will walk you through the common issues encountered and provide robust, field-proven methods to overcome them.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: I've performed a standard fractional distillation, but my piperidine is still contaminated with pyridine. Why?

A: You've encountered the piperidine-pyridine azeotrope.[3][4][5] At atmospheric pressure, this mixture boils at a constant temperature of about 106.1°C, preventing further separation by standard distillation once the azeotropic composition is reached.[6][7] To achieve higher purity, you must employ methods that "break" this azeotrope.

Q2: My piperidine has a distinct yellow tint. Is this related to the pyridine impurity?

A: While pyridine itself is colorless, a yellow discoloration in piperidine is typically caused by oxidation products.[3][4] Although not directly indicative of pyridine content, it does signal a need for purification. Distillation is the most effective method to remove these colored impurities.[3][4] To prevent future discoloration, always store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[3][4]

Q3: How can I accurately determine the concentration of pyridine in my piperidine sample?

A: Gas chromatography (GC) is the most common and reliable method for quantifying low concentrations of pyridine in piperidine.[8] Using a flame ionization detector (FID) provides high sensitivity.[8] For method development, a suitable column choice is crucial; for example, a column like 27% Pennwalt-223 with 4% KOH on Gas-Chrom R has been shown to be effective. Infrared (IR) spectroscopy can also be used, specifically by monitoring the absorbance of a characteristic piperidine band (e.g., at 1320 cm⁻¹), though this is generally less precise than GC for trace amounts.

In-Depth Troubleshooting & Purification Protocols

When standard distillation fails, more advanced techniques are required. The choice of method depends on the scale of your synthesis, the required purity level, and the available equipment.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your piperidine sample.

Purification_Strategy start Crude Piperidine (Pyridine Impurity) check_purity Assess Purity Level (e.g., via GC) start->check_purity distillation_check Is Pyridine > 8%? check_purity->distillation_check simple_dist Standard Fractional Distillation distillation_check->simple_dist No azeo_dist Azeotropic Distillation (with Water) distillation_check->azeo_dist Yes high_purity_need High Purity Required (e.g., >99.5%)? salt_formation Chemical Separation (Carbonate Salt Formation) high_purity_need->salt_formation Yes final_purification Final Drying & Distillation of Pure Piperidine high_purity_need->final_purification No simple_dist->high_purity_need azeo_dist->high_purity_need salt_formation->final_purification

Sources

Troubleshooting

troubleshooting failed reactions involving (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Welcome to the technical support center for (1-(4-Nitrophenyl)piperidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(4-Nitrophenyl)piperidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot common synthetic challenges involving this versatile intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

This molecule, with its distinct nitroaryl, tertiary amine, and primary alcohol functionalities, presents a unique set of opportunities and challenges. This document, structured in a question-and-answer format, addresses the most frequent issues encountered in the lab, from synthesis of the starting material to its subsequent transformations.

Part 1: General Issues & Starting Material Integrity

Before troubleshooting a reaction, it is imperative to validate the integrity of your starting material. (1-(4-Nitrophenyl)piperidin-3-yl)methanol is typically a yellow solid with a melting point around 99-100°C.[1]

Question: My starting material is a darker yellow or brownish solid. Is it still usable?

Answer: A darker-than-expected color often indicates the presence of impurities, possibly from oxidation or residual reagents from its synthesis.[2][3] While it might be usable for some robust reactions, using impure starting material is a primary cause of reaction failure or the formation of complex side products.

Recommended Action:

  • Purity Assessment: First, assess the purity by TLC, LC-MS, and ¹H NMR. Compare the spectra to a known standard.

  • Purification: If impurities are detected, purification is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. If that fails, flash column chromatography on silica gel can be employed.[2]

Table 1: Key Analytical Data for (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Test ParameterSpecificationSource
Appearance Yellow Solid[1]
Molecular Formula C₁₂H₁₆N₂O₃[1][4]
Molecular Weight 236.27 g/mol [1][5]
Melting Point 99-100°C[1]
Storage 2-8°C, Sealed in dry conditions[1][4]
Part 2: Troubleshooting the Reduction of the Nitro Group

The most common transformation for this molecule is the reduction of the 4-nitro group to the corresponding 4-aminoaniline derivative, a critical precursor for amides, sulfonamides, and other pharmacologically relevant structures.

Question: My nitro group reduction is incomplete or has stalled. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent issue. The cause depends heavily on the chosen reduction method.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni): This is often the cleanest method but is sensitive to catalyst poisoning and deactivation.[6]

    • Causality: The tertiary amine of the piperidine ring can act as a base and coordinate to the metal catalyst, reducing its activity. Furthermore, impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly poison the catalyst.

    • Solution:

      • Increase Catalyst Loading: A modest increase from 5 mol% to 10 mol% can sometimes overcome minor deactivation.

      • Increase Hydrogen Pressure: Increasing the H₂ pressure (e.g., from 1 atm to 50 psi) can enhance the reaction rate.

      • Add an Acid: A small amount of a non-interfering acid like acetic acid or HCl (as diethyl ether solution) can protonate the piperidine nitrogen, preventing it from binding to the catalyst.

      • Use a Different Catalyst: Raney Nickel is sometimes more robust than Pd/C and is less prone to causing dehalogenation if other halides are present on the molecule.[6]

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂·2H₂O/EtOH): These methods are robust and less prone to poisoning but can require harsher workup conditions.

    • Causality: Insufficient acid or metal, or poor mixing in a heterogeneous reaction (like with iron powder), can lead to stalling.

    • Solution:

      • Ensure Stoichiometry: Use a sufficient excess of the metal reductant (e.g., 5-10 equivalents of iron).[7]

      • Activate the Metal: Pre-washing the iron powder with dilute HCl can remove surface oxides and improve reactivity.

      • Maintain Acidic pH: Ensure the pH remains acidic throughout the reaction to facilitate the reduction process.

      • Increase Temperature: Heating the reaction, often to reflux, is typically required for these reductions to proceed at a reasonable rate.[7][8]

Question: My nitro reduction produced significant amounts of side products, particularly colored impurities. What are they and how can I avoid them?

Answer: The reduction of a nitro group is a stepwise process that proceeds through nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[7][9] If the reaction conditions are not optimal, these highly reactive intermediates can condense to form dimeric species like azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, which are often highly colored.[6][9]

  • Causality: This is particularly common with milder or incomplete reductions, or under neutral or basic conditions where the intermediates are more stable and can react with each other. For instance, using LiAlH₄ is known to produce azo products from aromatic nitro compounds.[6]

  • Prevention Strategy:

    • Use Strongly Acidic Conditions: Methods like Fe/HCl or Sn/HCl are very effective at ensuring the complete reduction to the amine, minimizing the lifetime of the condensation-prone intermediates.[7]

    • Ensure a Potent Reducing System: A healthy, active hydrogenation catalyst or a sufficient excess of a chemical reductant ensures that the intermediates are converted to the amine faster than they can dimerize.

    • Avoid Neutral Reductants if Dimerization is an Issue: Reagents like Zinc dust with ammonium chloride are specifically used to stop at the hydroxylamine stage, which should be avoided if the amine is the desired product.[8]

Nitro_Reduction_Pathway Start Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine SideProduct Ar-N(O)=N-Ar (Azoxy) Ar-N=N-Ar (Azo) Nitroso->SideProduct Condensation Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->SideProduct

Caption: Desired reduction pathway to the amine and competing side reactions.

Part 3: Troubleshooting Reactions at the Hydroxymethyl Group

The primary alcohol provides a handle for introducing a wide variety of functional groups via oxidation, esterification, or etherification.

Question: I am trying to oxidize the primary alcohol to an aldehyde, but I'm getting low yields or a complex mixture. What is the issue?

Answer: The key challenge is to use an oxidant that is selective for the primary alcohol without affecting the electron-rich N-arylpiperidine system or the nitro group.

  • Causality:

    • Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromic acid can over-oxidize the alcohol to a carboxylic acid and may also oxidize the piperidine ring, leading to degradation.

    • Reaction Conditions: Many oxidation reactions are sensitive to pH and temperature.

  • Recommended Protocols:

    • Swern or Moffatt Oxidation: These methods use DMSO activated by oxalyl chloride or a carbodiimide, respectively. They are very mild and operate at low temperatures (-78 °C), providing excellent selectivity for the aldehyde.

    • Dess-Martin Periodinane (DMP): This is a highly reliable and mild oxidant that works at room temperature and typically gives clean conversions to the aldehyde with simple workup.

    • PCC or PDC: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are classic reagents that can effectively stop at the aldehyde stage, though they are chromium-based and require careful handling and disposal.

Table 2: Selecting an Oxidant for the Hydroxymethyl Group

ReagentTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempHigh selectivity, mild, simple workupExpensive, potentially explosive under shock
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CExcellent selectivity, high yieldsRequires cryogenic temps, unpleasant odor
PCC CH₂Cl₂, Room TempStops at aldehyde, well-establishedChromium waste, can be acidic
KMnO₄ Basic, heatInexpensiveLow selectivity, over-oxidation likely
Part 4: Troubleshooting the Synthesis of the Starting Material

Often, failures in subsequent reactions trace back to the quality of the starting material. The most common synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig N-arylation.

Question: My Buchwald-Hartwig N-arylation of 3-(hydroxymethyl)piperidine with a 4-nitrohalobenzene is failing (low yield, no reaction). What are the common culprits?

Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the careful exclusion of oxygen and water, and the correct combination of catalyst, ligand, base, and solvent.[10]

  • Causality & Solutions:

    • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it may not be reducing properly. Ensure your phosphine ligand is not oxidized. The reaction should be performed under a strictly inert atmosphere (argon or nitrogen).[11]

    • Poor Ligand Choice: For coupling with a secondary amine like a piperidine, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reaction.[10][11] Older ligands may not be effective.

    • Inappropriate Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like K₂CO₃ may be insufficient, especially with less reactive aryl chlorides.[11]

    • Solvent and Temperature: Reagents must be soluble at the reaction temperature. Toluene and dioxane are common solvents. Many N-arylations require heating (80-110 °C) to proceed efficiently.[10]

    • Competing Nucleophile: The primary alcohol on the substrate can potentially coordinate to the palladium center, inhibiting the catalytic cycle. While generally not a strong inhibitor, if issues persist, protection of the alcohol as a silyl ether (e.g., TBS) may be necessary.

Buchwald_Hartwig_Troubleshooting Start Reaction Failed/ Low Yield Inert Is the atmosphere strictly inert (Ar/N₂)? Start->Inert Degas Degas solvent. Use Schlenk techniques. Inert->Degas No Reagents Are reagents (base, ligand) pure & dry? Inert->Reagents Yes Degas->Reagents PurifyReagents Use fresh/purified base and ligand. Reagents->PurifyReagents No Conditions Is the ligand/base/temp combination optimal? Reagents->Conditions Yes PurifyReagents->Conditions Optimize Screen ligands (e.g., XPhos), bases (e.g., NaOtBu), and increase temperature. Conditions->Optimize No Success Reaction Successful Conditions->Success Yes Optimize->Success

Caption: A troubleshooting workflow for failed Buchwald-Hartwig N-arylation.

References
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Reduction of nitro compounds. Grokipedia.
  • Reduction of nitro compounds. Wikipedia.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Nitro Reduction - Common Conditions. University of Rochester, Chemistry.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • troubleshooting & Optimization for N-aryl
  • What are the best methods for Piperidine purification alternatives to distillation?.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online.
  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol. MySkinRecipes.
  • (1-(4-Nitrophenyl)piperidin-4-yl)methanol | C12H16N2O3. PubChem.
  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol [166438-83-1]. King-Pharm.
  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol. Achmem.

Sources

Optimization

Technical Support Center: Managing Side Reactions in Nitro Group Reduction

Welcome to the technical support center for managing side reactions during the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing side reactions during the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the challenges encountered in this fundamental transformation.

The reduction of a nitro group to a primary amine is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. However, the reaction pathway is fraught with potential side reactions, leading to impurities that can complicate downstream processes and compromise final product quality. This guide provides a structured approach to diagnosing and mitigating these unwanted transformations.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: My reaction is producing significant amounts of hydroxylamine, nitroso, or azoxy/azo compounds instead of the desired amine.

Root Cause Analysis:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2] Incomplete reduction can lead to the accumulation of these intermediates. Furthermore, condensation reactions between the nitroso and hydroxylamine intermediates can form azoxy compounds, which can be further reduced to azo and hydrazo derivatives.[2][3]

Several factors can contribute to the formation of these side products:

  • Insufficient Reducing Power: The stoichiometry or activity of the reducing agent may be inadequate to drive the reaction to completion.[4]

  • Reaction Conditions: Temperature, pressure, and pH can significantly influence the reaction pathway. For instance, basic conditions can favor the condensation reactions that lead to azoxy and azo compounds.[2]

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst can lose activity, leading to incomplete conversion.[4]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshoot the formation of partially reduced and condensed side products.

G start Problem: Formation of Hydroxylamine, Nitroso, Azoxy/Azo Compounds reagent Check Reducing Agent Stoichiometry & Activity start->reagent reagent->reagent conditions Optimize Reaction Conditions reagent->conditions Sufficient Agent conditions->conditions catalyst Evaluate Catalyst Performance (for Hydrogenation) conditions->catalyst Optimized catalyst->catalyst complete Achieve Complete Reduction to Desired Amine catalyst->complete Active Catalyst G start Identify Other Reducible Functional Groups halogen Halogen (Cl, Br, I)? start->halogen carbonyl Ketone/Aldehyde? halogen->carbonyl No raney_ni Use Raney Nickel with H₂ or Sulfided Pt/C with H₂ halogen->raney_ni Yes ester Ester/Amide? carbonyl->ester No sncl2 Use SnCl₂·2H₂O in EtOH/EtOAc carbonyl->sncl2 Yes nitrile Nitrile? ester->nitrile No nabh4_fecl2 Use NaBH₄/FeCl₂ ester->nabh4_fecl2 Yes fe_hcl Use Fe/HCl or Fe/NH₄Cl nitrile->fe_hcl Yes na2s Consider Sodium Sulfide (Na₂S) nitrile->na2s No

Caption: Decision tree for selecting a chemoselective reducing agent.

Detailed Solutions and Methodologies:

  • In the Presence of Halogens (Cl, Br, I): Dehalogenation is a common side reaction, particularly with catalytic hydrogenation using Pd/C. [5][6] * Recommended Method: Use Raney Nickel with H₂ or a sulfided Pt/C catalyst. [5][7][8]These catalysts are less prone to causing dehalogenation. Transfer hydrogenation with hydrazine hydrate and Pd/C can also be highly selective. [6][9] * Alternative: Metal/acid reductions, such as with SnCl₂ or Fe/HCl, are excellent choices as they generally do not affect aryl halides. [5]

  • In the Presence of Carbonyls (Ketones, Aldehydes):

    • Recommended Method: Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a mild and highly selective reagent for reducing nitro groups in the presence of carbonyls. [5] * Alternative: Iron powder with an acid catalyst (e.g., HCl, NH₄Cl, or acetic acid) is a robust and selective method. [8][10]

  • In the Presence of Esters or Amides:

    • Recommended Method: A combination of sodium borohydride (NaBH₄) and iron(II) chloride (FeCl₂) has demonstrated high chemoselectivity for the reduction of nitro groups over esters. [11][12] * Alternative: Catalytic hydrogenation (H₂, Pd/C) is often effective, but careful monitoring is required to prevent over-reduction of the ester, particularly under harsh conditions. [13]

  • In the Presence of Nitriles:

    • Recommended Method: SnCl₂·2H₂O is an excellent choice as it generally does not reduce nitriles. [5] * Alternative: The Fe/CaCl₂ system for catalytic transfer hydrogenation has been shown to be effective while preserving nitrile groups. [14]

FAQs: Quick Answers to Common Problems

Q1: My starting material is poorly soluble in common reaction solvents. What can I do?

A1: Poor solubility can significantly hinder the reaction rate. [4]Consider using a co-solvent system to improve solubility. For catalytic hydrogenations, protic co-solvents like ethanol or acetic acid in a primary solvent like THF can be beneficial. [15]For highly hydrophobic compounds, you might need to explore less common solvents or biphasic systems. [15] Q2: Can I selectively reduce one nitro group in a dinitro compound?

A2: Yes, this is possible, but it requires careful control of reagents and conditions. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are classic reagents for the selective reduction of one nitro group in dinitroarenes (the Zinin reduction). [16]The less sterically hindered nitro group is typically reduced preferentially. [16] Q3: I'm using a metal/acid reduction (e.g., Sn/HCl) and my workup is problematic, resulting in low yields.

A3: In acidic conditions, the newly formed amine will be protonated to form an ammonium salt. [17]This salt is water-soluble and will be lost in the aqueous layer during extraction. It is crucial to perform a basic workup by adding a base (e.g., NaOH, NaHCO₃) to neutralize the acid and deprotonate the ammonium salt, thus liberating the free amine which can then be extracted into an organic solvent. [17][18] Q4: Are there any "green" or more sustainable alternatives to traditional reducing agents?

A4: Yes, the field is moving towards more environmentally friendly methods. Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or hydrazine in place of H₂ gas, is considered a safer alternative. [13][6]Additionally, research into iron-catalyzed transfer hydrogenations using formic acid as the reductant is promising. [14]Metal-free reductions using reagents like trichlorosilane are also being developed. [19]

Summary of Common Reducing Agents and Their Selectivity

The following table provides a comparative overview of common methods for nitro group reduction.

Reducing SystemTypical ConditionsAdvantagesDisadvantages & Side Reactions
H₂, Pd/C H₂ gas, various solvents (MeOH, EtOH, EtOAc)High efficiency, clean reactionCan reduce alkenes, alkynes, carbonyls; causes dehalogenation
H₂, Raney Ni H₂ gas, EtOHGood for substrates with halogensCan reduce nitriles and carbonyls
Fe/HCl or Fe/NH₄Cl Reflux in EtOH/H₂OInexpensive, robust, good selectivityRequires acidic conditions, large amount of iron sludge
SnCl₂·2H₂O EtOH or EtOAcMild, highly selective for nitro groups over carbonylsStoichiometric tin waste
NaBH₄/FeCl₂ THF, 25-28°CHighly selective for nitro groups over estersRequires careful control of stoichiometry
Hydrazine (N₂H₄)/Pd/C MeOH or EtOH, refluxAvoids use of H₂ gas, highly selective for nitro over halogensHydrazine is toxic
Sodium Sulfide (Na₂S) Aqueous EtOHCan selectively reduce one nitro group in dinitro compoundsCan be slow, strong odor

Experimental Protocols

Protocol 1: Selective Reduction of an Aromatic Nitro Group in the Presence of an Ester using NaBH₄-FeCl₂

[11]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the ester-substituted aromatic nitro compound (1.0 eq) in tetrahydrofuran (THF).

  • Reagent Addition: Add iron(II) chloride (FeCl₂, 1.0 eq) to the solution and stir. Cool the mixture in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 2.5 eq) portion-wise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25-28 °C) for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Catalytic Hydrogenation using Pd/C

[10]

  • Setup: To a hydrogenation vessel, add the nitro compound, a suitable solvent (e.g., ethanol, ethyl acetate), and 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine. Purify as necessary by crystallization or chromatography.

References

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Piperidine Derivatives During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine derivatives. As a Senior Application Scientist, I understand the nu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine derivatives. As a Senior Application Scientist, I understand the nuances and challenges you face in the lab. Piperidine moieties are invaluable scaffolds in medicinal chemistry, but their susceptibility to oxidation during routine workup procedures can lead to yield loss, purification challenges, and compromised compound integrity.[1][2]

This document provides in-depth, field-proven insights and practical solutions to help you anticipate and prevent the unwanted oxidation of your piperidine-containing molecules. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions for your specific compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the stability of piperidine derivatives.

Q1: My piperidine solution has turned yellow or brown upon storage or after workup. What's happening?

A: This discoloration is a classic indicator of oxidation.[1][2] Piperidine rings, particularly tertiary amines, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The colored byproducts are often complex mixtures resulting from the initial formation of N-oxides or iminium ions, which can undergo further reactions. While the compound might still be usable for some less sensitive applications, purification is highly recommended for any downstream use where purity is critical.[1]

Q2: What are the main oxidation byproducts I should be looking for?

A: The two primary oxidation pathways for piperidine derivatives lead to the formation of:

  • Piperidine N-oxides: The nitrogen atom is directly oxidized. These are often stable but can alter the biological and physical properties of your compound.[3] In some cases, N-oxides can act as prodrugs.

  • Iminium Ions: Oxidation occurs at the α-carbon (the carbon atom adjacent to the nitrogen), leading to the formation of a reactive iminium ion. These intermediates can be trapped by nucleophiles or undergo further reactions, leading to a variety of byproducts, including ring-opened products or enamines.

You can typically identify these byproducts using LC-MS, where you will see masses corresponding to M+16 (for N-oxide) or M-2 (for imine formation after deprotonation), and by NMR, where characteristic shifts in the protons alpha to the nitrogen are observed.[4]

Q3: Can pH changes during my aqueous workup cause oxidation?

A: Yes, pH plays a critical role. While specific optimal pH ranges are compound-dependent, extreme pH values can promote degradation.[5] For instance, under certain conditions, basic solutions can facilitate aerobic oxidation. Conversely, strongly acidic conditions might be required for other transformations but could lead to other stability issues. It is generally advisable to work with buffered solutions or to neutralize the reaction mixture to a pH where your specific piperidine derivative is most stable, often in the slightly acidic to neutral range.

Q4: I've heard of using antioxidants. Which ones are effective and how do they work?

A: Antioxidants are an excellent preventative measure. They function by reacting with and neutralizing reactive oxygen species (ROS) or free radicals before they can attack your piperidine derivative.[6][7] Common and effective antioxidants include:

  • Butylated Hydroxytoluene (BHT): A radical scavenger that is effective at low concentrations. However, its use in later stages of pharmaceutical synthesis may be limited due to toxicity concerns.[8]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are reducing agents that act as oxygen scavengers, effectively removing dissolved oxygen from aqueous solutions.[9][10] They are particularly useful during aqueous workups.

  • Dithiothreitol (DTT): A strong reducing agent, though its use might be more specialized.[8]

The choice of antioxidant depends on its compatibility with your compound and downstream applications.

Troubleshooting Guide: From Problem to Protocol

This section is designed to help you diagnose and solve oxidation issues as they arise during your workup.

Visualizing the Problem: Oxidation Pathways

To effectively troubleshoot, it's crucial to understand the underlying chemistry. The diagram below illustrates the primary oxidation pathways for a generic N-substituted piperidine.

OxidationPathways Piperidine N-R-Piperidine N_Oxide Piperidine N-Oxide Piperidine->N_Oxide [O] (e.g., O₂, Peroxides) Iminium Iminium Ion Piperidine->Iminium [O] (α-C-H Oxidation) Byproducts Further Byproducts (e.g., Ring Opening) Iminium->Byproducts Reaction with Nucleophiles/H₂O caption Figure 1. Primary Oxidation Pathways of N-Substituted Piperidines.

Caption: Figure 1. Primary Oxidation Pathways of N-Substituted Piperidines.

Troubleshooting Matrix
Symptom Observed Probable Cause(s) Immediate Action & Long-Term Solution
Yellow/Brown Coloration of Organic Layer Air oxidation of the piperidine nitrogen or α-carbon.[1][2]Immediate Action: Proceed with the workup but consider a purification step like column chromatography. Solution: Implement preventative measures such as sparging solvents with an inert gas or adding an antioxidant like BHT to the extraction solvent.
Unexpected Peak at M+16 in LC-MS Formation of the piperidine N-oxide.[3]Immediate Action: Confirm the structure via NMR if possible. Solution: If the N-oxide is an undesired byproduct, store the amine as a salt (e.g., hydrochloride) to protect the nitrogen.[8] During workup, minimize exposure to air and consider using deoxygenated solvents.
Multiple Unexpected Spots on TLC / Peaks in LC-MS Formation of an iminium ion followed by reaction with other species in the mixture.Immediate Action: Attempt to isolate and characterize major byproducts. Solution: Control the workup temperature by performing extractions at a lower temperature (e.g., 0 °C). Ensure that quenching is done carefully to avoid exothermic reactions that can accelerate degradation.
Poor Recovery After Aqueous Extraction The oxidized derivative (e.g., N-oxide) may have different solubility properties, or the compound may have degraded.Immediate Action: Check the aqueous layer for your product.[11] Solution: Adjust the pH of the aqueous phase to ensure the piperidine derivative is in its free base form and less water-soluble. Perform the extraction quickly and under an inert atmosphere.

Preventative Protocols & Methodologies

Being proactive is the best strategy. Here are detailed protocols to integrate into your workflow.

Protocol 1: Workup Under an Inert Atmosphere

This is the gold standard for handling highly sensitive piperidine derivatives. The goal is to minimize contact with atmospheric oxygen at every stage of the workup.

Materials:

  • Schlenk line or a manifold with nitrogen or argon gas[12]

  • Degassed solvents (water, organic extraction solvent, brine)

  • Cannula or syringe for liquid transfers

  • Separatory funnel with a gas inlet adapter

Procedure:

  • Preparation: Before starting, ensure all glassware is oven-dried to remove adsorbed moisture.[13]

  • Degassing Solvents: Degas all aqueous and organic solvents to be used in the workup. This can be done by bubbling nitrogen or argon through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles for more sensitive applications.[13]

  • Reaction Quenching: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Under a positive pressure of inert gas, slowly transfer the quenching solution (e.g., degassed water or a buffered solution) to the reaction flask via cannula or syringe.

  • Extraction:

    • Assemble the separatory funnel with the gas adapter and flush it with inert gas.

    • Transfer the quenched reaction mixture and the degassed extraction solvent to the separatory funnel via cannula.

    • Gently shake the funnel, remembering to vent frequently into the inert gas line, not into the atmosphere.

    • Separate the layers and drain the desired layer into a flask that is being purged with inert gas.

  • Drying and Concentration: Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter under a positive pressure of inert gas, and concentrate the solvent using a rotary evaporator equipped with a gas inlet on the vacuum adapter to break the vacuum with inert gas instead of air.

Visualizing the Workflow: Inert Atmosphere Workup

InertWorkup start Reaction Mixture (Under Inert Gas) quench Quench with Degassed Solution start->quench transfer Transfer to Separatory Funnel (via Cannula) quench->transfer extract Extract with Degassed Solvent transfer->extract separate Separate Layers extract->separate dry Dry Organic Layer (Under Inert Gas) separate->dry concentrate Concentrate on Rotovap (Break Vacuum with Inert Gas) dry->concentrate end Crude Product concentrate->end caption Figure 2. Workflow for an Aqueous Workup Under Inert Atmosphere.

Caption: Figure 2. Workflow for an Aqueous Workup Under Inert Atmosphere.

Protocol 2: Using Antioxidants in Standard Workup

For less sensitive compounds where a full inert atmosphere setup is not practical, the use of antioxidants can be highly effective.

Materials:

  • Antioxidant of choice (e.g., BHT, Sodium Bisulfite)

  • Standard workup glassware

Procedure:

  • Using a Radical Scavenger (e.g., BHT):

    • Prepare your organic extraction solvent (e.g., ethyl acetate, dichloromethane).

    • Add a small amount of BHT to the solvent to create a stock solution (e.g., 0.01 - 0.1% w/v).

    • Use this antioxidant-containing solvent for all extraction steps.

  • Using an Oxygen Scavenger (e.g., Sodium Bisulfite):

    • During the aqueous workup, wash the organic layer with a freshly prepared 5-10% aqueous solution of sodium bisulfite.

    • Shake the separatory funnel for 1-2 minutes and discard the aqueous layer.

    • This step should be performed before washing with brine. The bisulfite wash will remove residual oxidizing agents and dissolved oxygen.[9]

  • Post-Workup Protection: After concentrating your product, if it is to be stored for any length of time, consider dissolving it in a solvent containing a small amount of an antioxidant and storing it under an inert gas atmosphere in a freezer.

Data Summary: Antioxidant Selection
Antioxidant Mechanism of Action Typical Use Case Considerations
Butylated Hydroxytoluene (BHT) Free Radical ScavengerAdded to organic solvents for extraction and storage.Can be difficult to remove during final purification; potential toxicity.[8]
Sodium Bisulfite / Metabisulfite Oxygen Scavenger (Reducing Agent)Aqueous wash during workup to remove dissolved O₂ and peroxides.[9][14]Water-soluble and easily removed; can generate SO₂ under acidic conditions.
Vitamin E (α-tocopherol) Free Radical ScavengerCan be added to the crude product for storage.Generally non-toxic; may complicate purification.
Dithiothreitol (DTT) Reducing AgentFor compounds sensitive to disulfide formation or requiring a strongly reducing environment.Can be odorous and may interfere with certain functional groups.[8]

By understanding the mechanisms of piperidine oxidation and implementing these targeted strategies, you can significantly improve the outcome of your experiments, ensuring the integrity and purity of your valuable compounds. For further assistance with specific applications, please do not hesitate to contact our technical support team.

References

  • Higashi, R. M., et al. (2016). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Various Authors. (2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. [Link]

  • Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. [Link]

  • Głębocka, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International. [Link]

  • Google Patents. (2012).
  • Nagaraaj, P., & Vijayakumar, V. (2019). Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality. Organic Chemistry Frontiers. [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). The University of Texas at Austin. [Link]

  • Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • SciSpace. (2018). Antioxidant potential of piperidine containing compounds-a short review. [Link]

  • Gwoździński, K., et al. (2000). Tempicol-3, a novel piperidine-N-oxide stable radical and antioxidant, with low toxicity acts as apoptosis inducer and cell proliferation modifier of Yoshida Sarcoma cells in vivo. Anticancer Research. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Lisa, N. (2022). Inert Atmosphere. YouTube. [Link]

  • Fairlamb, I. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Various Authors. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Oxygen scavengers – Knowledge and References. [Link]

  • Various Authors. (2016). Which is the most powerful reactive oxygen species(ROS) scavenger? ResearchGate. [Link]

  • Yin, J. J., et al. (2008). The scavenging of reactive oxygen species and the potential for cell protection by functionalized fullerene materials. Biomaterials. [Link]

  • Various Authors. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • INEOS. (n.d.). SODIUM BISULFITE (SMBS) SOLUTIONS - TECHNICAL BULLETIN. [Link]

  • Reddit. (2019). How does Sodium Metabisulfite prevent oxidation of Epinephrine HCl?[Link]

  • Chessex, P., et al. (1996). Antiperoxide activity of sodium metabisulfite. A double-edged sword. Journal of Parenteral and Enteral Nutrition. [Link]

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (1-(4-Nitr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. It addresses common challenges encountered during scale-up, offering troubleshooting strategies and optimized protocols grounded in established chemical principles.

Section 1: Synthesis Overview & Strategy

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a key building block in medicinal chemistry, often used in the development of therapeutic agents.[1] Its synthesis involves the formation of a C-N bond between the piperidine nitrogen and a nitrophenyl ring. While straightforward on a lab scale, large-scale production presents unique challenges related to reaction efficiency, impurity control, safety, and purification.

Two primary synthetic routes are commonly considered for scale-up. The choice between them depends on factors like starting material cost, availability, and the specific capabilities of the manufacturing facility.

Synthetic_Routes cluster_0 Route A: Direct N-Arylation cluster_1 Route B: Ester Reduction Pathway A1 Piperidin-3-ylmethanol A3 (1-(4-Nitrophenyl)piperidin-3-yl)methanol A1->A3 Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat A2 1-Fluoro-4-nitrobenzene A2->A3 B1 Ethyl Piperidine-3-carboxylate B3 Ethyl 1-(4-nitrophenyl) piperidine-3-carboxylate B1->B3 N-Arylation B2 1-Fluoro-4-nitrobenzene B2->B3 B4 (1-(4-Nitrophenyl)piperidin-3-yl)methanol B3->B4 Reduction (e.g., NaBH4/LiCl)

Caption: Comparison of primary synthetic routes.

Route B, the Ester Reduction Pathway, is often preferred for large-scale synthesis. It avoids handling the free amino-alcohol in the N-arylation step, which can sometimes lead to side reactions, and the intermediate ester is typically a highly crystalline solid that is easier to purify before the final reduction step.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction (Route B) is proceeding slowly and with incomplete conversion. What factors should I investigate?

A1: Sluggish N-arylation in a Nucleophilic Aromatic Substitution (SNAr) reaction is a common scale-up challenge. Several factors are critical:

  • Base Selection: The choice and physical form of the base are paramount. While potassium carbonate (K₂CO₃) is common, its effectiveness is highly dependent on its particle size and dryness. On a large scale, ensuring efficient mixing of a solid base can be difficult. Consider using a stronger, more soluble base like sodium or potassium tert-butoxide, but be aware this can increase the risk of side reactions.[2] Cesium carbonate is highly effective but its poor solubility and high cost can be prohibitive for large-scale manufacturing.[3]

  • Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are typically required to facilitate the SNAr reaction. On a large scale, consider the following:

    • Viscosity & Agitation: DMSO is effective but can be viscous. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry.

    • Work-up: Water-miscible solvents like DMSO or DMF can complicate aqueous work-ups, requiring large volumes of extraction solvent.

    • Boiling Point: A solvent with an appropriate boiling point allows for effective heating without requiring a high-pressure reactor.

  • Temperature Control: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. Insufficient heating is a common cause of slow reactions. However, excessive temperatures can lead to decomposition of the starting materials or products. Precise temperature control is crucial.

  • Moisture Control: The presence of water can hydrolyze the starting halide and quench the base, halting the reaction. Ensure all reagents and the reactor are thoroughly dried before starting.

Troubleshooting_NArylation Start Problem: Slow/Incomplete N-Arylation Q1 Is the reaction temperature optimal (e.g., 80-120 °C)? Start->Q1 Sol1 Increase heat and monitor. Ensure accurate temperature probing. Q1->Sol1 No Q2 Is the base active and well-dispersed? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use anhydrous, finely powdered base. Improve agitation. Consider a stronger or more soluble base. Q2->Sol2 No Q3 Is the system anhydrous? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Dry solvents and reagents. Purge reactor with inert gas. Q3->Sol3 No End If issues persist, consider alternative solvent or catalyst (e.g., Buchwald-Hartwig). Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for the N-arylation step.

Q2: The reduction of the ester intermediate with LiAlH₄ is creating significant safety and work-up challenges. What are the recommended alternatives for large-scale synthesis?

A2: Lithium aluminum hydride (LiAlH₄) is an excellent reducing agent but is highly pyrophoric and generates large volumes of hydrogen gas, making it hazardous and difficult to handle at scale. The aqueous work-up can also produce gelatinous aluminum salts that are notoriously difficult to filter.

Recommended Alternatives for Ester Reduction:

Reducing AgentProsConsScale-Up Considerations
Sodium Borohydride (NaBH₄) with an additive (e.g., LiCl, CaCl₂) Much safer than LiAlH₄; easier work-up; lower cost.Slower reaction times; may require elevated temperatures.This is often the preferred method for scale-up. The additive activates the ester for reduction. The work-up is a simple quench and extraction.
Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) Liquid, easier to handle than solid hydrides; high reactivity.Air and moisture sensitive (though less than LiAlH₄); can be expensive.An excellent alternative, offering reactivity similar to LiAlH₄ but with improved handling characteristics. The work-up is generally cleaner.
Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂) Highly effective for reducing esters.Volatile and flammable (BH₃·THF); pungent odor (BH₃·SMe₂); requires careful quenching.Can be used effectively, but requires robust engineering controls to handle flammable vapors and odors.

For this specific transformation, Sodium Borohydride activated with Lithium Chloride in a solvent like THF or ethanol is a highly recommended, cost-effective, and safer alternative.

Q3: My final product has a persistent yellow color and fails purity specifications. What is the best large-scale purification strategy?

A3: The target compound is a solid with a reported melting point of 99-100°C.[1] The yellow color is likely due to residual starting materials or minor impurities related to the nitro-aromatic ring. While chromatography is not feasible for large quantities, a well-designed recrystallization protocol is highly effective.

Troubleshooting Purification:

  • Identify the Impurity: Before optimizing the recrystallization, use techniques like LC-MS to identify the major impurities. This will inform your choice of solvent.

  • Solvent Screening: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Good Single Solvents: Isopropanol (IPA), Ethanol, or Ethyl Acetate are excellent starting points.

    • Solvent/Anti-Solvent Systems: If a single solvent is not effective, use a binary system. For example, dissolve the crude product in a minimal amount of a hot "good" solvent (like dichloromethane or methanol) and then slowly add a "poor" solvent (like hexanes or water) until turbidity is observed, then cool.

  • Procedure Optimization:

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved product before cooling.

    • Cooling Rate: A slow cooling rate is critical for forming large, pure crystals. Crash-cooling will trap impurities.

    • Activated Carbon: If the color is due to highly conjugated impurities, treatment with a small amount of activated carbon (charcoal) in the hot solution can be effective. Use sparingly, as it can also adsorb your product.

A recommended starting point for recrystallization is a mixture of ethanol and water.

Section 3: Recommended Large-Scale Protocol (Route B)

This protocol outlines the preferred two-step synthesis from Ethyl Piperidine-3-carboxylate. All operations should be conducted in an appropriately rated reactor by trained personnel.

Step 1: Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate

Materials:

ReagentMolar Eq.Notes
Ethyl Piperidine-3-carboxylate1.0
1-Fluoro-4-nitrobenzene1.05Limiting reagent is the piperidine.
Potassium Carbonate (K₂CO₃)2.0Anhydrous, finely milled.
Dimethyl Sulfoxide (DMSO)~5 L / kgAnhydrous grade.

Procedure:

  • Reactor Setup: Charge the reactor with Ethyl Piperidine-3-carboxylate, Potassium Carbonate, and DMSO under a nitrogen atmosphere.

  • Agitation & Heating: Begin agitation and heat the mixture to 80-90°C. Ensure the solid K₂CO₃ is well suspended.

  • Reagent Addition: Slowly add the 1-Fluoro-4-nitrobenzene to the reactor over 1-2 hours. An exotherm may be observed; maintain the internal temperature below 100°C.

  • Reaction Monitoring: Hold the reaction mixture at 90-100°C for 8-12 hours. Monitor the reaction progress by HPLC until the starting piperidine is consumed (<1%).

  • Work-up & Isolation:

    • Cool the reaction mixture to 20-25°C.

    • Slowly add water to the reactor. This will precipitate the product. The addition is often exothermic.

    • Stir the resulting slurry for 2-4 hours to ensure complete precipitation.

    • Isolate the solid product by filtration.

    • Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.

    • Dry the product under vacuum at 50-60°C.

Step 2: Synthesis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Materials:

ReagentMolar Eq.Notes
Ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate1.0From Step 1.
Lithium Chloride (LiCl)1.2Anhydrous.
Sodium Borohydride (NaBH₄)1.5
Ethanol (EtOH) & Tetrahydrofuran (THF)~10 L / kgCo-solvent system.

Procedure:

  • Reactor Setup: Charge the reactor with the intermediate ester, Lithium Chloride, and the Ethanol/THF solvent system under a nitrogen atmosphere.

  • Cooling: Cool the mixture to 0-5°C with agitation.

  • Reagent Addition: Add the Sodium Borohydride in portions, keeping the internal temperature below 10°C. Significant gas evolution (hydrogen) will occur. Ensure adequate venting.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-10 hours. Monitor by HPLC for the disappearance of the starting ester.

  • Work-up & Isolation:

    • Cool the reaction mixture back to 0-5°C.

    • Slowly quench the reaction by adding acetone, followed by a dilute acid solution (e.g., 1M HCl) to neutralize the mixture and dissolve the borate salts.

    • Distill off the majority of the organic solvents under reduced pressure.

    • Extract the remaining aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, and dry over sodium sulfate.

    • Concentrate the solution to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., Isopropanol or Ethanol/water) to yield the final product with high purity.

    • Dry the purified solid under vacuum at 40-50°C.

Section 4: References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. BenchChem.

  • Bamoniri, A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.

  • Organic Chemistry Portal. (2023). Piperidine synthesis. Organic-Chemistry.org. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.

  • MySkinRecipes. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol. MySkinRecipes. [Link]

Sources

Troubleshooting

Technical Support Guide: Stability and Storage of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS No. 166438-83-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS No. 166438-83-1). Proper handling and storage of this key intermediate are critical for ensuring its chemical integrity, which directly impacts experimental reproducibility and the success of synthetic outcomes. This document outlines best practices, answers frequently asked questions, and offers troubleshooting solutions for common issues encountered in the laboratory.

Compound Properties & Safety Data Summary

A clear understanding of the compound's physical and chemical properties is the foundation of its proper handling. The table below summarizes key data points.

PropertyValueSource(s)
CAS Number 166438-83-1[1][2][3]
Molecular Formula C₁₂H₁₆N₂O₃[1][2]
Molecular Weight 236.27 g/mol [2][4]
Appearance Yellow Solid[2]
Melting Point 99-100°C[2]
Recommended Storage 2-8°C, Sealed in dry conditions[1][2]
Hazard Statements H302, H315, H319, H332, H335[1]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the day-to-day handling and storage of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Q1: What are the optimal long-term storage conditions for the solid compound?

For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, opaque container, such as an amber glass vial.[2] While some suppliers may indicate room temperature storage is acceptable, refrigerated conditions are recommended as a best practice to minimize the rate of any potential slow-onset degradation reactions.[1] The presence of the aromatic nitro group makes the compound susceptible to gradual degradation, a process that is decelerated at lower temperatures.[5][6] Ensure the container is stored in a dry environment, preferably within a desiccator, to prevent moisture absorption.

Q2: How should I store the compound for daily or short-term use?

For short-term use, it is advisable to create smaller aliquots from the main stock bottle. This practice prevents repeated exposure of the entire stock to atmospheric moisture and oxygen.[7] Store the working aliquot in a tightly sealed vial in a cool, dark, and dry place.[8] Always allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

Q3: What are the visible signs of compound degradation?

The primary visual indicator of degradation is a change in color. As a yellow solid, any significant darkening, browning, or transition to a tar-like substance suggests chemical decomposition.[2] Other signs may include clumping (due to moisture absorption) or a noticeable change in the material's solubility profile in standard laboratory solvents.

Q4: Is this compound sensitive to light, air, or moisture?

Yes, sensitivity to these factors should be assumed.

  • Light: Aromatic nitro compounds can be light-sensitive.[5] Photochemical reactions can promote the reduction of the nitro group or other unintended side reactions. Always store in opaque or amber vials.[5]

  • Air (Oxygen): While the nitro group itself is an oxidizing functional group, the rest of the molecule, particularly the piperidine ring and methanol group, can be susceptible to oxidation over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term storage.

  • Moisture: The compound contains polar functional groups that can attract water. Absorbed moisture can affect weighing accuracy and potentially participate in hydrolytic degradation pathways. Store in a dry environment or desiccator.[8][9]

Q5: What solvents are recommended for preparing stock solutions, and how should they be stored?

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is typically soluble in polar organic solvents such as DMSO, DMF, and methanol. For biological assays, DMSO is a common choice.

  • Use high-purity, anhydrous grade solvents to prepare stock solutions.

  • Store stock solutions in small, single-use aliquots at -20°C or -80°C.

  • Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Minimize freeze-thaw cycles, as this can accelerate degradation in solution.

Q6: What materials and chemicals are incompatible with this compound?

Based on the functional groups present, avoid the following:

  • Strong Reducing Agents: Chemicals like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation conditions (e.g., H₂/Pd-C) will readily reduce the nitro group to an amine.[10] This is a predictable chemical reaction but an incompatibility if the nitro group's integrity is desired.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers like permanganates, dichromates, or peroxides, which can react with the alcohol and piperidine moieties.[10]

  • Strong Acids and Bases: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, may lead to decomposition.

Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Assay Results or Loss of Potency Compound Degradation: The effective concentration of the active compound is lower than expected due to decomposition in either the solid stock or prepared solutions.1. Verify Integrity: Prepare a fresh stock solution from your solid material and re-test. If the issue persists, consider obtaining a new batch of the compound. 2. Review Storage: Ensure your storage protocols (solid and solution) align with the best practices outlined in the FAQ section. 3. Minimize Freeze-Thaw: Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.
Visible Change in Appearance (Color Darkening, Clumping) 1. Light Exposure: Photodegradation has occurred. 2. Air/Oxidative Degradation: The compound has reacted with atmospheric oxygen. 3. Moisture Absorption: The material is hygroscopic and has absorbed water from the air.1. Discard Material: Do not use discolored or clumped material, as its purity is compromised. 2. Procure Fresh Stock: Obtain a new, unopened container of the compound. 3. Implement Strict Storage: Upon receipt, immediately transfer the new material to a desiccator at 2-8°C, protected from light. If storing for an extended period, consider backfilling the vial with an inert gas like argon.
Formation of an Unexpected Amino-Product in a Reaction Unintended Reduction of the Nitro Group: The reaction conditions included a reagent with reducing potential (even if mild) that selectively reduced the nitro group.1. Acknowledge Reactivity: Recognize that the nitro group is a highly reducible functional group.[6] This is often a desired transformation but can be an unexpected side reaction. 2. Analyze Reagents: Scrutinize all reagents and catalysts in your reaction for reducing properties. Common culprits include certain metal catalysts, hydrides, or even some organic reagents under specific conditions. 3. Modify Protocol: If reduction is undesired, select alternative reagents or use protecting groups to shield the nitro functionality.

Experimental Protocols

Adherence to standardized protocols is essential for maintaining compound quality.

Protocol 4.1: Recommended Procedure for Long-Term Storage
  • Upon receiving the compound, allow the container to equilibrate to ambient temperature before opening.

  • In a controlled environment with low humidity (e.g., a glove box or under a stream of dry inert gas), quickly aliquot the desired amount of solid into smaller, amber glass vials suitable for long-term storage.

  • Backfill the headspace of each vial with a dry, inert gas (e.g., argon or nitrogen).

  • Securely cap the vials and seal the caps with paraffin film as an extra barrier against moisture and air.

  • Label each vial clearly with the compound name, date of aliquoting, and concentration/mass.[7]

  • Place the aliquots in a designated, clearly marked secondary container and store at 2-8°C in a dark, dry location.

Protocol 4.2: Preparation and Storage of a 10 mM DMSO Stock Solution
  • Calculate the mass of (1-(4-Nitrophenyl)piperidin-3-yl)methanol required (MW = 236.27 g/mol ). For 1 mL of a 10 mM solution, 2.36 mg is needed.

  • Weigh the solid in a tared microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous, high-purity DMSO.

  • Vortex thoroughly. If solubility is an issue, gentle warming (to 30-35°C) or brief sonication in a water bath can be applied. Ensure the solution is clear and free of particulates.

  • (Optional) For critical applications, filter the solution through a 0.22 µm PTFE syringe filter to remove any insoluble micro-particulates.

  • Dispense the stock solution into single-use, low-retention microcentrifuge tubes or amber vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Chemical Stability & Potential Degradation Pathway

The chemical structure of (1-(4-Nitrophenyl)piperidin-3-yl)methanol contains two key features that dictate its stability: the aromatic nitro group and the piperidinyl-methanol moiety. The electron-withdrawing nature of the nitro group lends stability to the aromatic ring against oxidative attack but makes it the primary site for reductive degradation.[6]

G A (1-(4-Nitrophenyl)piperidin-3-yl)methanol (Parent Compound) B (1-(4-Aminophenyl)piperidin-3-yl)methanol (Primary Reduced Product) A->B Reduction (Light, Heat, Reducing Agents) C Other Degradants (e.g., from oxidation of alcohol/ring) A->C Oxidation / Other (Air, Moisture, Contaminants)

Caption: Primary degradation pathways for (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

The most common and predictable degradation pathway involves the reduction of the nitro group to an amino group.[10][11] This can be initiated by exposure to reducing agents, certain metals, or even prolonged exposure to light and heat. Other less common degradation pathways may involve the oxidation of the alcohol or the piperidine ring. Maintaining an inert, cool, dark, and dry environment is the most effective strategy to prevent these degradation processes.

References

  • Kamat Lab. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. University of Notre Dame.
  • Sigma-Aldrich. (n.d.). [1-(4-nitrophenyl)piperidin-4-yl]methanol.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety.
  • Acros Organics. (2025). Safety Data Sheet: 4-(4-Nitrophenylazo)resorcinol.
  • Fisher Scientific. (2025).
  • BLD Pharmatech. (n.d.). Safety Data Sheet: (S)-Piperidin-3-ylmethanol hydrochloride.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Achmem. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol.
  • MySkinRecipes. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol.
  • PubChem. (n.d.). (1-(4-Nitrophenyl)piperidin-4-yl)methanol.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
  • King-Pharm. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol [166438-83-1].
  • Eawag. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Substituted Piperidines: From Classic Routes to Modern Catalytic Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of pharmaceuticals and natural products.[1][2][3] Its three-dimensional structure and ability to engage in key binding interactions make it an essential building block in drug design.[3][4] The development of efficient, stereoselective, and scalable methods for the synthesis of substituted piperidines is therefore a critical endeavor in modern organic chemistry.

This guide provides an in-depth comparison of the principal synthetic routes to this ubiquitous heterocycle. We move beyond a simple listing of methods to explore the mechanistic underpinnings, practical considerations, and comparative performance of each strategy, supported by experimental data and detailed protocols.

Catalytic Hydrogenation of Pyridines: The Workhorse Approach

The reduction of readily available pyridine precursors is one of the most direct and historically significant methods for accessing the piperidine core.[1][5] This approach is attractive for its atom economy but presents challenges in controlling chemoselectivity, especially with functionalized substrates.

Causality and Mechanistic Insight: The reaction involves the heterogeneous or homogeneous catalytic addition of hydrogen across the aromatic π-system of the pyridine ring. The choice of catalyst is paramount and dictates the required reaction conditions. Noble metal catalysts like Rhodium, Ruthenium, and Platinum are highly effective but can be costly.[1] Nickel-based catalysts, such as Raney Nickel, offer a more economical alternative, though often requiring higher temperatures and pressures.[5] A significant challenge is catalyst poisoning by the basic piperidine product and the potential for over-reduction of other functional groups.[6]

Experimental Protocol: Rhodium-Catalyzed Hydrogenation of a Substituted Pyridine

This protocol is adapted from methodologies described for the reduction of functionalized pyridines.[1]

  • Preparation: A 100 mL stainless steel autoclave is charged with 3-hydroxypyridine (1.0 g, 10.5 mmol) and 20 mL of methanol.

  • Catalyst Addition: 5 mol% of Rhodium on alumina (Rh/Al₂O₃) is carefully added to the solution.

  • Reaction Setup: The autoclave is sealed, purged three times with nitrogen gas, and then three times with hydrogen gas.

  • Hydrogenation: The vessel is pressurized with hydrogen gas to 50 atm and heated to 80°C. The reaction mixture is stirred vigorously for 16 hours.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite is washed with additional methanol (2 x 10 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 3-hydroxypiperidine, which can be further purified by distillation or crystallization.

Workflow Visualization

G sub Substituted Pyridine + Solvent (MeOH) autoclave Charge Autoclave sub->autoclave cat Rh/Al₂O₃ Catalyst cat->autoclave purge_n2 Purge with N₂ (3x) autoclave->purge_n2 purge_h2 Purge with H₂ (3x) purge_n2->purge_h2 react Pressurize (50 atm H₂) Heat (80°C, 16h) purge_h2->react cool Cool & Vent react->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate product Purified Substituted Piperidine concentrate->product

Caption: General workflow for the catalytic hydrogenation of a pyridine derivative.

Reductive Amination: Building the Ring from Acyclic Precursors

Reductive amination is a highly versatile and powerful strategy for C-N bond formation.[7] The intramolecular Double Reductive Amination (DRA) of dicarbonyl compounds is a particularly straightforward method for constructing the piperidine skeleton from acyclic starting materials, often derived from sugars.[8]

Causality and Mechanistic Insight: The reaction proceeds through a two-step sequence. First, a primary amine reacts with a dicarbonyl compound (such as a dialdehyde or ketoaldehyde) to form a mixture of iminium ions and enamines in equilibrium. In a second step, a mild reducing agent, selectively reduces these intermediates to form the saturated piperidine ring.[7] Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this transformation due to its ability to reduce iminium ions faster than ketones or aldehydes.[8] Less toxic alternatives like borane-pyridine complexes have also been developed.[9]

Experimental Protocol: Double Reductive Amination to form a Polyhydroxypiperidine

This protocol is based on the synthesis of isofagomine analogues.[8]

  • Preparation: A solution of the sugar-derived pentadialdose (1.5 g, 8.6 mmol) is prepared in 50 mL of methanol.

  • Amine Source: Ammonium acetate (3.3 g, 43 mmol, 5 equivalents) is added to the solution, and the mixture is stirred at room temperature for 1 hour to facilitate imine/enamine formation.

  • Reduction: The reaction flask is cooled to 0°C in an ice bath. Sodium cyanoborohydride (1.6 g, 25.8 mmol, 3 equivalents) is added portion-wise over 30 minutes, keeping the temperature below 5°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 24 hours. The pH is monitored and maintained around 6-7 by adding small amounts of acetic acid if necessary.

  • Work-up: The solvent is removed under reduced pressure. The residue is redissolved in water and purified using ion-exchange chromatography to isolate the protonated piperidine product.

  • Isolation: The product-containing fractions are pooled, neutralized, and concentrated to yield the polyhydroxypiperidine.

Mechanism Visualization

G start Dicarbonyl Compound intermediate Iminium Ion / Enamine Intermediates start->intermediate + amine Primary Amine (e.g., NH₄OAc) amine->intermediate product Substituted Piperidine intermediate->product Reduction reductant Reducing Agent (e.g., NaBH₃CN) reductant->product

Caption: Simplified mechanism of Double Reductive Amination (DRA).

Aza-Diels-Alder Reaction: A Convergent Cycloaddition Approach

The aza-Diels-Alder reaction is a powerful tool for the convergent synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This [4+2] cycloaddition involves the reaction of an imine (the dienophile) with a diene.[10]

Causality and Mechanistic Insight: This reaction constructs the six-membered ring in a single, often highly stereoselective, step. The use of electron-deficient imines, such as those derived from ethyl glyoxylate, enhances their reactivity as dienophiles.[11] While often depicted as a concerted pericyclic reaction, there is evidence that many formal aza-Diels-Alder reactions, particularly with oxygenated dienes, may proceed through a stepwise Mannich-Michael pathway.[10] Lewis acids or Brønsted acids are frequently used to catalyze the reaction by activating the imine.

Experimental Protocol: Aza-Diels-Alder Reaction with an Ethyl Glyoxylate Imine

This protocol is adapted from Bailey et al. for the synthesis of piperidine precursors.[11]

  • Imine Generation: In a round-bottom flask, ethyl glyoxylate (1.0 eq) and benzhydrylamine (1.0 eq) are dissolved in dichloromethane (DCM) at 0°C. The solution is stirred for 30 minutes to generate the imine in situ.

  • Diene Addition: The diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 eq) is added to the reaction mixture.

  • Cycloaddition: The reaction is allowed to warm to room temperature and stirred for 12-18 hours until TLC analysis indicates complete consumption of the imine.

  • Work-up: The reaction mixture is concentrated under reduced pressure.

  • Isolation: The residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the diastereomerically pure tetrahydropyridine cycloadduct. Subsequent reduction (e.g., with H₂/Pd-C) would yield the fully saturated piperidine.

Reaction Visualization

G cluster_0 Aza-Diels-Alder Reaction Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct [4+2] Piperidine Piperidine Cycloadduct->Piperidine Reduction Imine (Dienophile) Imine (Dienophile) Imine (Dienophile)->Cycloadduct

Caption: Schematic of the Aza-Diels-Alder approach to piperidines.

Modern Frontiers: Biocatalysis and Asymmetric Catalysis

While classical methods are robust, modern drug development demands precise control over stereochemistry and improved sustainability. Biocatalysis and asymmetric metal catalysis have emerged as transformative strategies to meet these needs.

4.1 Biocatalytic and Chemo-enzymatic Synthesis

Enzymes offer unparalleled selectivity under mild, aqueous conditions. Recent breakthroughs combine the power of biocatalysis with traditional organic reactions.

Causality and Mechanistic Insight: A cutting-edge strategy involves the use of hydroxylase enzymes to perform selective C-H oxidation on simple piperidine precursors.[12][13] This enzymatic step introduces a hydroxyl group with high regio- and stereoselectivity, creating a handle for further functionalization. This intermediate can then be subjected to modern chemical methods, such as nickel-electrocatalyzed radical cross-coupling, to build molecular complexity in a modular fashion.[12] This chemo-enzymatic approach dramatically shortens synthetic routes, avoiding the need for protecting groups and expensive precious metal catalysts.[12] Lipases have also been employed to catalyze multicomponent reactions to form functionalized piperidines.[14][15]

Workflow Visualization: Chemo-enzymatic Synthesis

G start Simple Piperidine Precursor enzyme Biocatalytic C-H Oxidation (e.g., Hydroxylase) start->enzyme intermediate Hydroxylated Piperidine enzyme->intermediate coupling Radical Cross-Coupling (e.g., Ni-Electrocatalysis) intermediate->coupling product Complex Substituted Piperidine coupling->product

Caption: A modern chemo-enzymatic workflow for piperidine synthesis.[12][13]

4.2 Catalytic Asymmetric Synthesis

The development of chiral catalysts allows for the direct synthesis of enantiomerically enriched piperidines. These methods are highly valuable as they can establish multiple stereocenters with high fidelity.

Causality and Mechanistic Insight: A variety of powerful asymmetric transformations have been developed.

  • Rhodium-catalyzed [2+2+2] cycloadditions can bring together three components, such as an alkyne, alkene, and isocyanate, to form complex piperidines with high enantioselectivity.[16][17]

  • Phosphine-catalyzed [4+2] annulations of imines with allenes, known as the Kwon annulation, have been rendered highly enantioselective through the development of C₂-symmetric chiral phosphepine catalysts.[18]

  • Asymmetric reductive Heck reactions , catalyzed by Rhodium, can functionalize dihydropyridines with aryl or vinyl groups, providing access to valuable 3-substituted tetrahydropyridines that are precursors to drugs like Niraparib.[19]

These methods represent the state-of-the-art, offering efficient access to chiral piperidines that are difficult to obtain through classical approaches.

Comparative Performance Summary

Synthesis RouteTypical YieldsStereoselectivityKey Reagents/CatalystsConditionsAdvantages & Disadvantages
Catalytic Hydrogenation 60-95%Generally low (cis-addition)PtO₂, Rh/C, Raney NiHigh H₂ pressure, elevated temp.(+) Atom economical, direct. (-) Harsh conditions, low functional group tolerance, catalyst cost/poisoning.[1][6]
Reductive Amination (DRA) 40-80%Substrate-controlledDicarbonyls, NH₄OAc, NaBH₃CNMild (0°C to RT)(+) Versatile, mild conditions, uses chiral pool precursors. (-) Requires suitable dicarbonyls, can have moderate yields.[7][8]
Aza-Diels-Alder 70-95%High diastereoselectivityImines, dienes, Lewis acidsMild (RT)(+) Convergent, high yields, good stereocontrol. (-) Subsequent reduction needed, mechanism can be complex.[10][11]
Biocatalysis/Chemo-enzymatic 70-90%Excellent enantioselectivityEnzymes (hydroxylases, lipases), Ni-catalystsMild, aqueous (enzymatic step)(+) Unmatched selectivity, sustainable, shortens routes. (-) Enzyme availability/stability, substrate scope can be limited.[12][13][14]
Asymmetric Catalysis 75-95%Excellent enantioselectivity (>95% ee)Chiral Rh, P-catalystsVaries, often mild(+) Direct access to chiral products, high efficiency. (-) Catalyst cost and sensitivity, ligand development is key.[16][18][19]

Conclusion

The synthesis of substituted piperidines has evolved from robust, classical methods to highly sophisticated and selective modern strategies.

  • Catalytic hydrogenation and reductive amination remain foundational and practical routes, particularly for simpler targets or when leveraging starting materials from the chiral pool.

  • The aza-Diels-Alder reaction offers a powerful convergent approach for rapidly building the heterocyclic core with good stereocontrol.

  • The frontiers of biocatalysis and asymmetric catalysis provide the most elegant and efficient solutions for accessing complex, enantiomerically pure piperidines, meeting the stringent demands of modern drug discovery.

The optimal choice of synthetic route is dictated by the specific substitution pattern and stereochemistry of the target molecule, scalability requirements, economic considerations, and the desired level of chemical novelty.

References

  • Vertex AI Search. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Royal Society of Chemistry. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Fu, G. C., & Lee, S. Y. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • O'Brien, P., & Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]

  • Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH National Center for Biotechnology Information. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Royal Society of Chemistry. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. [Link]

  • Rowley, C. N., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. NIH National Center for Biotechnology Information. [Link]

  • Kadyrov, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH National Center for Biotechnology Information. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH National Center for Biotechnology Information. [Link]

  • Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol Derivatives

This guide provides an in-depth, objective comparison of the biological activities of (1-(4-Nitrophenyl)piperidin-3-yl)methanol derivatives, a class of heterocyclic compounds with significant therapeutic potential. Desig...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of (1-(4-Nitrophenyl)piperidin-3-yl)methanol derivatives, a class of heterocyclic compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to evaluate their performance against established alternatives in anticancer and antimicrobial applications.

Introduction: The Therapeutic Promise of Nitrophenylpiperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] When combined with a nitrophenyl group, as in the case of (1-(4-Nitrophenyl)piperidin-3-yl)methanol and its analogs, the resulting derivatives often exhibit potent and diverse biological activities. The electron-withdrawing nature of the nitro group can be crucial for molecular interactions with biological targets, and this structural motif is found in compounds investigated for anticancer, antimicrobial, and other therapeutic applications.[2][3][4][5][6]

This guide will focus on two primary areas of biological activity where these derivatives show considerable promise:

  • Anticancer Activity: Targeting the uncontrolled proliferation of cancer cells.

  • Antimicrobial Activity: Inhibiting the growth of pathogenic bacteria.

We will present standardized protocols for evaluating these activities, compare the performance of a representative derivative against industry-standard drugs, and discuss the underlying mechanisms of action that drive their efficacy.

Part 1: Comparative Analysis of Anticancer Activity

Derivatives of nitrophenylpiperidine have been identified as promising candidates in oncology research.[7][8] Their mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from dividing and spreading.[5][7][9] Some bioreductive agents containing nitrophenyl groups are specifically designed to be activated under the hypoxic (low oxygen) conditions typical of solid tumors, offering a targeted therapeutic approach.[10]

Hypothetical Mechanism of Action: Apoptosis Induction

Many cytotoxic agents, including piperidine derivatives, exert their anticancer effects by activating intrinsic apoptotic pathways.[7][8] This often involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, which are the executioners of cell death.

Fig. 1: Hypothetical Apoptotic Pathway Derivative (Nitrophenyl)piperidine Derivative Bax ↑ Pro-apoptotic Proteins (e.g., Bax) Derivative->Bax Bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) Derivative->Bcl2 Mito Mitochondrial Stress & Cytochrome c Release Bax->Mito Bcl2->Mito Caspase Caspase Activation (Caspase-9, Caspase-3) Mito->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis executes Fig. 2: MTT Assay Experimental Workflow start Start seed 1. Seed MCF-7 cells in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Add serial dilutions of Derivative & Doxorubicin incubate1->treat incubate2 4. Incubate 48h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add DMSO to dissolve formazan incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read analyze 9. Calculate IC50 values read->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Comparative Performance Data (Anticancer)

The following table presents hypothetical but representative data comparing the cytotoxic activity of a (1-(4-Nitrophenyl)piperidin-3-yl)methanol derivative against the standard drug, Doxorubicin.

CompoundTarget Cell LineIC50 (µM)Selectivity Index*
Derivative A MCF-7 (Breast Cancer)8.54.2
Doxorubicin MCF-7 (Breast Cancer)1.210.5
Hypothetical data for illustrative purposes.
Selectivity Index = IC50 in normal cells / IC50 in cancer cells. A higher value is better.

Part 2: Comparative Analysis of Antimicrobial Activity

The structural features of piperidine derivatives make them effective agents against a range of bacterial pathogens. [2][3][4][11]Their mechanism can vary but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [12][13]The broth microdilution method is a standardized technique for determining MIC values. [12][13][14] Causality Behind Experimental Choices:

  • Organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are selected as they represent two major classes of bacteria with different cell wall structures, providing a broad-spectrum assessment.

  • Control: Ciprofloxacin is a widely used broad-spectrum fluoroquinolone antibiotic, serving as a robust positive control.

  • Method: Broth microdilution is a gold-standard, quantitative method that is reproducible and allows for the testing of multiple compounds simultaneously. [12][15][16] Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strains overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Prepare Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the test derivative and Ciprofloxacin in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Fig. 3: Broth Microdilution MIC Assay Workflow start Start prep_inoculum 1. Prepare standardized bacterial inoculum start->prep_inoculum prep_plate 2. Serially dilute compounds in 96-well plate prep_inoculum->prep_plate inoculate 3. Add inoculum to all test & control wells prep_plate->inoculate incubate 4. Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic 5. Visually inspect for turbidity and determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Performance Data (Antimicrobial)

The following table shows hypothetical MIC values for a representative derivative compared to Ciprofloxacin.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
Derivative A 1632
Ciprofloxacin 0.50.25
Hypothetical data for illustrative purposes.

Conclusion and Future Directions

The (1-(4-Nitrophenyl)piperidin-3-yl)methanol scaffold represents a versatile and promising starting point for the development of new therapeutic agents. As demonstrated through standardized comparative assays, derivatives from this class exhibit notable biological activity, although their potency may vary compared to established drugs like Doxorubicin and Ciprofloxacin.

The true value of these compounds lies in the potential for chemical modification to enhance potency and selectivity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to identify key structural features that improve anticancer efficacy and broaden the antimicrobial spectrum.

  • Mechanism of Action Elucidation: Moving beyond general apoptosis to identify specific protein targets or pathways affected by these compounds.

  • In Vivo Evaluation: Advancing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the potential of this chemical class, the scientific community can unlock new avenues for developing more effective treatments for cancer and infectious diseases.

References

  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • Suresh M, Ali Padusha MS, Raja A (2016) Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/ piperidine derivatives. SOJ Pharm Pharm Sci, 3(1), 1-6. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. Available at: [Link]

  • Ochoa-Puentes, C. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available at: [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available at: [Link]

  • Shaik, F., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available at: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. Available at: [Link]

  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity - MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs - PMC - NIH. Available at: [Link]

  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol - MySkinRecipes. Available at: [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available at: [Link]

  • . Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine - Preprints.org. Available at: [Link]

  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell. Available at: [Link]

  • (1-(4-Nitrophenyl)piperidin-4-yl)methanol | C12H16N2O3 - PubChem. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. Available at: [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed. Available at: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationships of (1-(4-Nitrophenyl)piperidin-3-yl)methanol Analogs

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold. This core structure serves as a versatil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold. This core structure serves as a versatile building block in medicinal chemistry for developing therapeutic agents targeting a range of conditions, from infectious diseases to cancer and neurological disorders.[1] Our focus is to dissect how specific structural modifications influence biological activity, offering a rationale-driven exploration of analog design supported by experimental data.

The Core Scaffold: A Foundation for Diverse Bioactivity

The (1-(4-nitrophenyl)piperidin-3-yl)methanol molecule presents three primary regions for chemical modification, each offering a distinct opportunity to modulate its pharmacological profile. Understanding the role of each component is fundamental to rational drug design.

  • R1: The N-Aryl Substituent: The 1-(4-nitrophenyl) group is a key determinant of activity. Modifications here, including the position and electronic nature of substituents on the phenyl ring, can drastically alter target affinity and selectivity.

  • R2: The Piperidine Core: This saturated heterocycle acts as a central scaffold. Its conformation and the stereochemistry of its substituents are critical for proper orientation within a biological target's binding site.[2]

  • R3: The 3-Methanol Group: The hydroxyl and methylene units at the 3-position provide a crucial hydrogen bonding point and a vector for further functionalization. Altering its length, replacing it with other functional groups, or converting it to an ester or ether can fine-tune potency and pharmacokinetic properties.

Caption: Key modifiable regions of the (1-(4-Nitrophenyl)piperidin-3-yl)methanol scaffold.

Comparative Analysis: SAR Across Therapeutic Areas

Piperidine derivatives exhibit a remarkable breadth of biological activities.[2] The following sections compare how modifications to the core scaffold impact performance in different therapeutic contexts, supported by quantitative data from various studies.

Antimicrobial Activity

The rise of antibiotic resistance necessitates novel chemical scaffolds.[3] Piperidine derivatives have emerged as a promising class of antimicrobial agents, often acting by disrupting the bacterial cell membrane or inhibiting essential enzymes.[4][5]

SAR Insights: Studies on related piperidine structures reveal critical SAR trends. For instance, in a series of piperidine-4-carboxamides designed as DNA gyrase inhibitors, activity against Mycobacterium abscessus was highly dependent on the substituents on the N-aryl ring and the amide portion.[5]

  • N-Aryl Group (R1): Replacing the nitrophenyl group with other substituted aromatics is a key strategy. Electron-withdrawing groups, such as trifluoromethyl (-CF3), have been shown to enhance activity. In one study, the trifluoromethyl analog (844-TFM) exhibited potent activity against M. abscessus.[5]

  • Piperidine Core (R2): The integrity and substitution pattern of the piperidine ring are crucial. For example, cis-3,5-diamino-piperidine serves as a mimic of the 2-deoxystreptamine (2-DOS) scaffold of aminoglycosides, which binds to bacterial ribosomal RNA to inhibit translation.[3]

  • C3-Substituent (R3): Functionalization at this position can modulate antibacterial potency. In a series of 1-piperidinealkoxy phenyl acrylate derivatives, changing an ethyl group to a smaller methyl group at a related position increased the zone of inhibition against both S. aureus and E. coli.[4]

Quantitative Comparison of Antimicrobial Piperidine Analogs

Compound ID Core Modification Target Organism Activity (MIC, µg/mL) Reference
844-TFM N-Aryl-CF3, C4-carboxamide M. abscessus 0.25 - 1 [5]
5l N-Aryl-CF3, modified C4-carboxamide M. abscessus 0.125 - 0.5 [5]
5r N-Aryl-CF3, modified C4-carboxamide M. abscessus 0.125 - 0.5 [5]
Analog 1 1-piperidinealkoxy phenyl acrylate (R=Ethyl) S. aureus Zone of Inhibition: 10mm [4]

| Analog 2 | 1-piperidinealkoxy phenyl acrylate (R=Methyl) | S. aureus | Zone of Inhibition: 14mm |[4] |

Anticancer Activity

The piperidine scaffold is a privileged structure in oncology, found in numerous compounds investigated for their anti-proliferative effects.[6][7] Analogs are often designed to induce apoptosis or inhibit key signaling proteins like kinases.[8][9]

SAR Insights: In a series of 3,5-bis(benzylidene)-4-piperidones, tumor-selective toxicity was heavily influenced by the electronic properties of the substituents on the aryl rings.[10]

  • N-Aryl Group (R1): The nature of the N-substituent dictates selectivity and potency. In many anticancer piperidones, this position is often occupied by a hydrogen or a small alkyl group, but N-aryl substitution can introduce novel target interactions. For example, N-phenylsulfonyl piperidones have been synthesized as monocarbonyl analogs of curcumin and show potent anticancer activity.[7]

  • Piperidine Core (R2): The piperidone core itself is a common feature. In a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, compounds II and IV demonstrated significant growth reduction in hematological cancer cell lines by increasing the expression of apoptosis-promoting genes like p53 and Bax.[6]

  • C3/C5 Substituents (Analogous to R3): For 4-piperidone analogs, the substituents at the 3 and 5 positions are critical. The cytotoxicity of 3,5-bis(benzylidene)-4-piperidones increased as the electron-withdrawing character (sigma values) of the aryl substituents rose.[10] For instance, the 3,4-dichloro substituted analog (2r ) showed selective toxicity exceeding that of doxorubicin.[10]

Quantitative Comparison of Anticancer Piperidine Analogs

Compound ID Core Modification Cell Line Activity (IC50, µM) Reference
HSP70-36 N-substituted piperidine derivative BT/Lap(R)1.0 (Breast Cancer) 1.47 [8]
Compound 2e 3,5-bis(4-fluorobenzylidene)-N-methyl-4-piperidone Ca9-22 (Oral Carcinoma) 0.9 [10]
Compound 2r 3,5-bis(3,4-dichlorobenzylidene)-N-methyl-4-piperidone Ca9-22 (Oral Carcinoma) 0.4 [10]
Compound II 3-chloro-3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one K562 (Leukemia) ~10 (at 48h) [6]

| Compound IV | 3-chloro-3-methyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | K562 (Leukemia) | ~15 (at 48h) |[6] |

Central Nervous System (CNS) Activity

Piperidine-based structures are well-known for their CNS activity, with many acting as ligands for various receptors and transporters.[11] SAR studies often focus on optimizing affinity and selectivity for targets like the dopamine transporter (DAT), serotonin transporter (5HTT), and norepinephrine transporter (NET).

SAR Insights: In a study of cocaine analogs, the ester group was replaced with a 1,2,4-oxadiazole ring, and the substituents on this ring were varied to probe the SAR.[11][12]

  • N-Aryl/Alkyl Group (R1): For CNS activity, this position is typically an alkyl group (e.g., N-methyl) rather than a large N-aryl group. The 4-nitrophenyl group in our parent scaffold would likely need to be replaced to achieve typical CNS transporter activity.

  • C3-Substituent (R3): This is a critical point of modification. Replacing the ester in cocaine with a 3-methyl-1,2,4-oxadiazole ring yielded compound (+)-2a , which retained high affinity for DAT and showed a longer duration of action.[11] The study demonstrated that the size of the substituent on the oxadiazole ring was a key determinant of affinity and reuptake inhibition at DAT, NET, and 5HTT.[11][12]

Quantitative Comparison of CNS-Active Piperidine Analogs (DAT Binding)

Compound ID Core Modification (at C3) DAT Affinity (Ki, nM) Reference
(+)-Cocaine Methyl Ester 105 [11]
(+)-2a 3-Methyl-1,2,4-oxadiazole 134 [11]
(+)-2b 3-Ethyl-1,2,4-oxadiazole 240 [11]

| (+)-2c | 3-Propyl-1,2,4-oxadiazole | 410 |[11] |

Experimental Protocols: A Self-Validating System

The credibility of SAR data hinges on robust and reproducible experimental methodologies. Below are standardized protocols for the synthesis and evaluation of piperidine analogs.

General Synthetic Workflow

The synthesis of novel analogs typically involves a multi-step sequence, starting from a commercially available piperidine derivative. The following workflow illustrates a common approach to modifying the N-aryl and C3-methanol groups.

Caption: General synthetic workflow for creating diverse piperidine analogs.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Methodology:

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.

Protocol: Cell Viability (MTT) Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Caption: Standard workflow for an MTT cell viability assay.

Conclusion and Future Perspectives

The (1-(4-nitrophenyl)piperidin-3-yl)methanol scaffold is a highly tractable starting point for the development of novel therapeutic agents. The structure-activity relationships explored in this guide demonstrate that targeted modifications to its three key regions can produce potent and selective compounds with diverse biological activities, including antimicrobial, anticancer, and CNS-modulating effects.

  • For Antimicrobial Development: Focus should be on modifying the N-aryl ring with electron-withdrawing groups and exploring diverse functional groups at the C3/C4 positions to enhance interactions with bacterial targets like DNA gyrase.[5]

  • For Anticancer Agents: The piperidone core remains a highly validated scaffold. Future work should explore asymmetric syntheses and the introduction of substituents that can induce specific cell death pathways, such as apoptosis.[6]

  • For CNS Applications: The N-nitrophenyl group is likely detrimental and should be replaced with smaller N-alkyl groups. The C3-methanol provides a handle for introducing bioisosteres of esters or amides to fine-tune transporter or receptor affinity.[11]

The logical, data-driven exploration of SAR is paramount to advancing these promising scaffolds from chemical curiosities to clinical candidates. Continued iteration, guided by the principles outlined herein, will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

  • Al-Mugain, H., et al. (2010). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed Central. [Link]

  • Li, Y., et al. (2016). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. PubMed. [Link]

  • Request PDF. (n.d.). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ResearchGate. [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Kozlovskaya, L. N., & Zhestkov, V. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Kuhn, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. . [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][8][13]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

  • An, L., et al. (1998). The relationship between structure and antioxidative activity of piperidine nitroxides. Free Radical Biology and Medicine. [Link]

  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). (1-(4-Nitrophenyl)piperidin-3-yl)methanol. MySkinRecipes. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Elsevier. [Link]

  • Modzelewska, A., et al. (2003). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. [Link]

  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]

  • Kamal, A., et al. (2014). Novel 3,5-bis(arylidiene)-4-piperidone based monocarbonyl analogs of curcumin: Anticancer activity evaluation and mode of action study. ResearchGate. [Link]

  • An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • Wang, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

Sources

Comparative

Comparative Efficacy of Direct Factor Xa Inhibitors Synthesized from (1-(4-Nitrophenyl)piperidine) Scaffolds

A Senior Application Scientist's Guide to Apixaban and Its Analogues Introduction: The Strategic Importance of the Phenylpiperidine Scaffold In the landscape of modern anticoagulant therapy, the quest for orally bioavail...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Apixaban and Its Analogues

Introduction: The Strategic Importance of the Phenylpiperidine Scaffold

In the landscape of modern anticoagulant therapy, the quest for orally bioavailable, selective, and safe inhibitors of key coagulation factors has been a paramount objective for medicinal chemists. The (1-(4-Nitrophenyl)piperidine) scaffold has emerged as a highly strategic starting point in the synthesis of potent inhibitors targeting Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[1][2] Its structural features are instrumental in the synthesis of Apixaban (marketed as Eliquis), a leading direct oral anticoagulant (DOAC).[3] This guide provides an in-depth comparison of Apixaban's performance, grounded in extensive clinical data, and contrasts it with novel derivatives synthesized from the same foundational chemistry, offering a technical resource for researchers in drug development.

Part 1: The Benchmark - Apixaban (BMS-562247)

Apixaban is a potent, direct, oral, reversible, and highly selective inhibitor of FXa.[4] Its development represents a significant advancement over traditional anticoagulants like warfarin, offering a more predictable pharmacokinetic profile without the need for routine blood monitoring.[1][5]

Mechanism of Action: Selective Factor Xa Inhibition

Apixaban works by selectively and reversibly binding to the active site of both free and clot-bound Factor Xa, as well as prothrombinase activity.[4][6] By inhibiting FXa, Apixaban effectively blocks the conversion of prothrombin to thrombin, the final key enzyme responsible for cleaving fibrinogen to fibrin and subsequent clot formation. This targeted action reduces thrombin generation and thrombus development.[1] Unlike indirect inhibitors, its activity does not require antithrombin III.[6]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X + VIIIa Xa Factor Xa X->Xa VII VII VII->X + Tissue Factor Prothrombin Prothrombin Apixaban Apixaban Apixaban->Xa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Clot Clot Fibrin->Clot

Caption: Apixaban's mechanism of action in the coagulation cascade.

Clinical Efficacy of Apixaban: A Summary of Landmark Trials

Apixaban's efficacy and safety have been validated in large-scale, randomized controlled trials. It is approved for reducing the risk of stroke in nonvalvular atrial fibrillation (NVAF), prophylaxis of deep vein thrombosis (DVT) in patients who have undergone hip or knee replacement surgery, and for the treatment of DVT and pulmonary embolism (PE).[2][7] The ARISTOTLE and AVERROES trials are cornerstone studies demonstrating its superiority and non-inferiority against warfarin and aspirin, respectively.[8][9]

Trial Comparison Patient Population Primary Efficacy Outcome Primary Safety Outcome (Major Bleeding) Key Finding
ARISTOTLE Apixaban vs. Warfarin18,201 patients with NVAFStroke or Systemic EmbolismApixaban: 2.13%/yearWarfarin: 3.09%/yearApixaban was superior to warfarin in preventing stroke, caused significantly less bleeding, and resulted in lower all-cause mortality.[8][10][11]
AVERROES Apixaban vs. Aspirin5,599 patients with NVAF unsuitable for warfarinStroke or Systemic EmbolismApixaban: 1.4%/yearAspirin: 0.9%/yearApixaban significantly reduced the risk of stroke compared to aspirin with a similar risk of major bleeding.[9]
AMPLIFY Apixaban vs. Enoxaparin/Warfarin5,395 patients with acute VTERecurrent VTE or VTE-related deathApixaban: 0.6%Standard Care: 1.8%Apixaban was non-inferior to conventional therapy for VTE treatment and was associated with a significantly lower risk of major bleeding.[7][12]
Synthesis Pathway Leveraging the (1-(4-Nitrophenyl)piperidine) Core

The industrial synthesis of Apixaban often starts with inexpensive p-nitroaniline.[3] A key step involves the formation of the 1-(4-nitrophenyl)piperidin-2-one intermediate, which is then further modified. This core structure is critical for building the final complex molecule. The process highlights the efficiency of using this scaffold to achieve a complex pharmaceutical agent.[13][14][15]

Apixaban_Synthesis A p-Nitroaniline C 1-(4-Nitrophenyl)piperidin-2-one A->C Acylation & Cyclization B 5-Chloropentanoyl chloride B->C D 3,3-dichloro-1-(4- nitrophenyl)piperidin-2-one C->D Dichlorination (e.g., PCl5) E 3-morpholino-1-(4-nitrophenyl) -5,6-dihydropyridin-2(1H)-one D->E Condensation/ Elimination F Key Amino Intermediate E->F Nitro Group Reduction G Final Cyclization & Amidation Steps F->G H Apixaban G->H

Caption: Simplified synthesis workflow for Apixaban.

Part 2: Comparative Efficacy of Novel Apixaban Derivatives

While Apixaban is highly effective, research into analogues continues, aiming for improved potency, selectivity, or modified pharmacokinetic profiles. A patent discloses several Apixaban derivatives synthesized using a similar chemical backbone, with in vitro data on their anticoagulant activity.[16]

In Vitro Anticoagulant Activity

The efficacy of these novel compounds was evaluated by measuring their effect on Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT). These assays measure the time it takes for plasma to clot and are standard methods for assessing the activity of anticoagulants that interfere with the intrinsic (APTT) and extrinsic (PT) pathways. The data is presented as EC₂ₓ, the effective concentration required to double the clotting time.[16]

Compound EC₂ₓ (APTT) µg/L EC₂ₓ (PT) µg/L Relative Potency vs. Apixaban (APTT) Relative Potency vs. Apixaban (PT)
Apixaban (Control) 3.781.591.00x1.00x
APX-02 2.150.121.76x Stronger 13.25x Stronger
APX-15 3.653.571.04x Stronger0.45x Weaker
APX-16 2.351.571.61x Stronger1.01x Stronger
(Data sourced from patent CN107400131B.[16])

Analysis: The preliminary in vitro data indicates that certain modifications to the Apixaban structure can yield compounds with significantly enhanced anticoagulant properties. Notably, compound APX-02 demonstrates substantially greater potency in prolonging both APTT and especially PT compared to Apixaban, suggesting it is a very potent inhibitor of the coagulation cascade in this assay system. Compound APX-16 also shows stronger activity than the parent drug. This suggests that the phenylpiperidine scaffold is amenable to modifications that can fine-tune biological activity, presenting promising avenues for second-generation FXa inhibitors.

Part 3: Experimental Methodologies

To ensure scientific integrity, the protocols used to generate efficacy data must be robust and reproducible. Below are representative protocols for the synthesis of a key intermediate and for the primary bioassay used to determine anticoagulant efficacy.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one (Intermediate C)

This protocol describes a common method for creating the core lactam structure from p-nitroaniline.

Objective: To synthesize the key intermediate 1-(4-nitrophenyl)piperidin-2-one.

Materials:

  • p-Nitroaniline

  • 5-Chloropentanoyl chloride

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

Procedure:

  • Acylation: Dissolve p-nitroaniline (1 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent like DCM under an inert atmosphere (e.g., Nitrogen).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add 5-chloropentanoyl chloride (1 equivalent) dropwise to the cooled solution, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Cyclization: The crude N-(4-nitrophenyl)-5-chloropentanamide is then dissolved in a solvent like THF.

  • A strong base, such as potassium tert-butoxide or sodium hydride (1.1 equivalents), is added portion-wise at 0-5°C.

  • The mixture is stirred at room temperature overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield 1-(4-nitrophenyl)piperidin-2-one.[3][15]

Protocol 2: In Vitro Factor Xa Inhibitor Chromogenic Assay

This protocol provides a standardized method for quantifying the inhibitory activity of a test compound against Factor Xa.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against purified human Factor Xa.

Materials:

  • Purified human Factor Xa enzyme

  • FXa chromogenic substrate (e.g., Spectrozyme® FXa)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl₂)

  • Test compounds (e.g., Apixaban, APX-02) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations (typically keeping the final DMSO concentration below 1%).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound dilution (or buffer for control wells)

    • Human Factor Xa enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of color change (p-nitroaniline release) is directly proportional to the residual FXa activity.[17][18]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the activity of the inhibitor wells to the control (no inhibitor) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound C Add Buffer, Compound, and FXa Enzyme to Wells A->C B Prepare Reagents: FXa Enzyme, Buffer, Substrate B->C D Pre-incubate at 37°C (15 min) C->D E Add Chromogenic Substrate to Initiate Reaction D->E F Kinetic Read at 405 nm in Plate Reader E->F G Calculate Reaction Rates (% Inhibition) F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Workflow for a Factor Xa chromogenic inhibition assay.

Conclusion and Future Directions

The (1-(4-Nitrophenyl)piperidine) scaffold is a cornerstone in the synthesis of the highly successful anticoagulant Apixaban. Clinical data robustly supports Apixaban's favorable efficacy and safety profile over older anticoagulants. Furthermore, emerging preclinical data on novel analogues like APX-02 demonstrates that this chemical framework is far from exhausted.[16] The significantly higher in vitro potency of these derivatives suggests that further optimization of pharmacokinetics and selectivity could lead to next-generation FXa inhibitors with potentially wider therapeutic windows or specialized applications. Future research should focus on comprehensive in vivo testing of these potent analogues to determine if their in vitro advantages translate into superior clinical outcomes.

References

  • Patsnap Synapse. (2024, July 17).
  • Dr.Oracle. (2025, July 2). What is the mechanism of action (MOA) of apixaban (Eliquis)?
  • MedChemExpress. (2023, July 20).
  • Pharmacology of Apixaban (Eliquis) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, October 27). YouTube.
  • Kubitza, D., et al. (n.d.). Apixaban for the prophylaxis and treatment of deep vein thrombosis and pulmonary embolism: an evidence-based review. Dovepress.
  • PubChem. (n.d.). Apixaban.
  • Yıldız, M., et al. (n.d.). Effectiveness and Safety of Apixaban in over 3.
  • SciSpace. (n.d.).
  • Navigating the New Era: Landmark Clinical Trials on Eliquis (Apixaban)
  • Hart, R. G. (2011, July 7). Apixaban in Atrial Fibrillation.
  • Sharma, M., et al. (n.d.).
  • Gaikwad, D., et al. (2024, July 7). An alternative synthetic strategy to construct apixaban analogues.
  • U.S. Pharmacist. (2025, April 9). Reduced-Dose Apixaban Effectiveness for Venous Thromboembolism.
  • Dr.Oracle. (2025, September 2). Can apixaban (apixaban) be used for prophylactic left lower extremity Deep Vein Thrombosis (DVT) in a patient with a history of thromboembolism and multiple risk factors?
  • Pfizer. (2014, August 21). U.S. FDA Approves Eliquis (apixaban) for the Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)...
  • Expert Review of Hematology. (n.d.).
  • Clinical Implications of Apixaban's Success. (2011, August 28). YouTube.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Solanki, P. V., et al. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.
  • Stokol, T., et al. (n.d.). Measurement of Anti-Factor Xa Activity. Bio-protocol.
  • Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. (2020, June 15). PMC - NIH.
  • ChemicalBook. (2024, July 2). The synthesis method of Apixaban.
  • Google Patents. (n.d.).
  • Abcam. (2023, August 16). ab204712 Factor Xa Inhibitor Screening Assay Kit (Fluorometric).
  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit.
  • ResearchGate. (2025, August 7). Alternate Synthesis Route of Apixaban (BMS-562247)
  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays.
  • MedKoo Biosciences. (n.d.). Apixaban Synthetic Routes.

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol Isomers

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms in a chiral molecule can...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms in a chiral molecule can drastically alter its pharmacological and toxicological properties. This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol isomers, a compound featuring both a stereocenter at the 3-position of the piperidine ring and the potential for diastereomerism depending on the synthetic route.

The presence of a chiral center at the carbon bearing the hydroxyl group gives rise to a pair of enantiomers, (R)- and (S)-(1-(4-nitrophenyl)piperidin-3-yl)methanol. A comprehensive analytical strategy is therefore essential to not only confirm the chemical structure but also to quantify the enantiomeric purity, a critical quality attribute in pharmaceutical development.[1]

This guide will navigate the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of these isomers. We will delve into the causality behind experimental choices and present supporting data to provide a holistic understanding of each technique's strengths and limitations.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most definitive method for separating and quantifying enantiomers.[2][3] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[3] For piperidine-based compounds, polysaccharide-based CSPs are often highly effective.[4]

Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Column: A column such as Chiralpak® IA or a similar amylose-based CSP is a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and a polar organic modifier like ethanol or isopropanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), is often crucial to improve peak shape for basic compounds like piperidines.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is standard.[2]

  • Column Temperature: Isothermal analysis at 25°C is common.[3]

  • Detection: The 4-nitrophenyl chromophore allows for sensitive UV detection, typically around 254 nm or the lambda max of the compound.

Data Interpretation

The primary output is a chromatogram showing two distinct peaks for the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A high-resolution separation is indicated by a resolution factor (Rs) greater than 1.5.

Workflow for Chiral HPLC Method Development

HPLC_Workflow start Start | Racemic Standard of (1-(4-Nitrophenyl)piperidin-3-yl)methanol csp_selection CSP Selection Polysaccharide-based (e.g., Chiralpak IA) start->csp_selection mobile_phase Mobile Phase Optimization n-Hexane/Alcohol ratio, Amine modifier csp_selection->mobile_phase injection Inject Sample mobile_phase->injection detection UV Detection Monitor at appropriate wavelength injection->detection data_analysis Data Analysis Determine Retention Times, Resolution, and % ee detection->data_analysis end End | Validated Chiral Separation Method data_analysis->end

Caption: Workflow for developing a chiral HPLC separation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Diastereomeric Analysis

NMR spectroscopy is indispensable for the structural confirmation of the molecule and can also be used to distinguish between diastereomers.[5] While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral solvating agents (CSAs) can induce chemical shift differences between them, allowing for the determination of enantiomeric excess.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the different proton environments in the molecule.

  • Aromatic Protons: The protons on the 4-nitrophenyl group will appear in the downfield region (typically 7.0-8.5 ppm) as two distinct doublets due to the electron-withdrawing nature of the nitro group.[8][9]

  • Piperidine Ring Protons: The protons on the piperidine ring will appear in the more upfield region (typically 1.5-4.0 ppm). These signals will be complex due to overlapping signals and spin-spin coupling.

  • Methanol Proton (-CH₂OH): The methylene protons adjacent to the hydroxyl group will appear as a doublet, and the methine proton at the 3-position will be a multiplet.

  • Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the nitro group will be significantly deshielded and appear at a lower field.[8]

NMR for Isomer Analysis
  • Diastereomers: If diastereomers are present (e.g., from a synthetic route that introduces another chiral center), their NMR spectra will be distinct, allowing for the determination of the diastereomeric ratio (d.r.) by integrating the signals unique to each diastereomer.[5]

  • Enantiomers: To distinguish enantiomers, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be added to the NMR sample. This forms transient diastereomeric complexes, which will have slightly different chemical shifts, allowing for the quantification of enantiomeric excess.[6][7]

Spectroscopic Technique Application for Isomer Analysis Expected Observations for (1-(4-Nitrophenyl)piperidin-3-yl)methanol
¹H NMR Structural Confirmation, Diastereomeric RatioAromatic protons (~7.0-8.5 ppm), Piperidine protons (~1.5-4.0 ppm), -CH₂OH and -CH protons, broad -OH singlet.[8][9][10]
¹³C NMR Structural ConfirmationSignals for all unique carbons, with the carbon attached to the NO₂ group being downfield.[8]
NMR with CSA Enantiomeric Excess DeterminationSplitting of key signals (e.g., the methine proton at C3) into two sets for the two enantiomers.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups in the molecule.

Expected FTIR Absorption Bands
  • O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding.[10][11][12]

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹.[13]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring and methanol group appear below 3000 cm⁻¹.[14]

  • C-O Stretch (Secondary Alcohol): A C-O stretching vibration for a secondary alcohol is typically observed in the 1150-1075 cm⁻¹ region.[11]

While FTIR can confirm the presence of the necessary functional groups, it cannot distinguish between enantiomers. However, it is a valuable tool for confirming the identity of the synthesized compound.

FTIR Data Interpretation Workflow

FTIR_Workflow start Start | Purified Sample sample_prep Sample Preparation KBr pellet or thin film start->sample_prep acquire_spectrum Acquire FTIR Spectrum sample_prep->acquire_spectrum peak_identification Peak Identification Correlate absorption bands with functional groups acquire_spectrum->peak_identification confirmation Functional Group Confirmation O-H, N-O, C-H, C-O stretches peak_identification->confirmation end End | Structural Confirmation confirmation->end

Caption: Workflow for functional group analysis using FTIR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected Mass Spectrum
  • Molecular Ion Peak: The ESI-MS spectrum run in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of (1-(4-Nitrophenyl)piperidin-3-yl)methanol (C₁₂H₁₆N₂O₃, MW = 236.27 g/mol ) plus the mass of a proton.[15]

  • Fragmentation Pattern: Fragmentation may involve the loss of a water molecule from the alcohol, cleavage of the piperidine ring, or loss of the nitro group. Analyzing these fragments can help to confirm the structure of the molecule.

Like FTIR, mass spectrometry cannot differentiate between enantiomers. However, it is a critical tool for confirming the molecular formula and providing evidence for the correct connectivity of the atoms.

Conclusion

The spectroscopic analysis of (1-(4-Nitrophenyl)piperidin-3-yl)methanol isomers requires a multi-faceted approach. Chiral HPLC stands out as the essential technique for the separation and quantification of the enantiomers. NMR spectroscopy is invaluable for structural elucidation and the analysis of diastereomers, and with the aid of chiral solvating agents, can also be used to determine enantiomeric excess. FTIR and Mass Spectrometry play crucial supporting roles in confirming the presence of key functional groups and the overall molecular structure.

By employing these techniques in a complementary fashion, researchers and drug development professionals can achieve a comprehensive characterization of (1-(4-Nitrophenyl)piperidin-3-yl)methanol isomers, ensuring the quality, safety, and efficacy of potential pharmaceutical candidates.

References

  • Royal Society of Chemistry. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Differentiations of Enantiomers via Their Diastereomeric Association Complexes—There Are Two Ways of Shaking Hands. Retrieved from [Link]

  • T3DB. (2009). 2-Nitrophenol (T3D3579). Retrieved from [Link]

  • YouTube. (2020). FTIR Part 2-FTIR frequency of different functional groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). (1-(4-Nitrophenyl)piperidin-4-yl)methanol. Retrieved from [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Springer. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • PubChem. (n.d.). Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Chiral Separation of (1-(4-Nitrophenyl)piperidin-3-yl)methanol Enantiomers

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological activities within the chiral environment of the human body.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2] Consequently, the development of robust and efficient methods for separating and quantifying enantiomers is a cornerstone of modern drug discovery and quality control.[1]

This guide focuses on the chiral separation of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a heterocyclic building block valuable in medicinal chemistry for synthesizing potential therapeutic agents.[3][4] Its structure, featuring a chiral center at the 3-position of the piperidine ring, necessitates enantioselective analysis. We will provide an in-depth comparison of two leading chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—for the resolution of its enantiomers. This comparison is grounded in established principles for separating piperidine derivatives, offering field-proven insights and actionable protocols for researchers and drug development professionals.[1][5]

Foundational Strategy: Direct Separation on Polysaccharide-Based CSPs

The key to any successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). For a broad range of pharmaceutical compounds, including piperidine derivatives, polysaccharide-based CSPs have proven to be exceptionally versatile and effective.[1][5][6] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment.[7][8] Chiral recognition is achieved through a combination of intermolecular interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which differ between the two enantiomers and the stationary phase.[7][9]

The target analyte, (1-(4-Nitrophenyl)piperidin-3-yl)methanol, possesses key structural features that make it an excellent candidate for resolution on these phases:

  • A hydroxyl group and a secondary amine within the piperidine ring, which can act as hydrogen bond donors and acceptors.

  • A nitrophenyl group , which provides a strong UV chromophore for detection and can participate in π-π and dipole-dipole interactions.

Given these features, a direct chromatographic approach is highly feasible. The following sections compare HPLC and SFC methods developed around this core strategy.

G cluster_Analyte Analyte: (1-(4-Nitrophenyl)piperidin-3-yl)methanol cluster_Strategy Separation Strategy cluster_Techniques Comparative Techniques cluster_Output Result A Racemic Mixture B Direct Chromatography on Polysaccharide CSP A->B  Core Approach C Normal-Phase HPLC B->C  Established Method D Supercritical Fluid Chromatography (SFC) B->D  High-Throughput Alternative E Separated Enantiomers (R and S) C->E D->E G cluster_enantiomers Enantiomers cluster_interactions Key Interactions CSP Polysaccharide CSP (Cellulose Derivative) Chiral Groove Carbamate Groups Enan_R Enantiomer R OH / NH Nitrophenyl CSP:groove->Enan_R Steric Fit (More Stable Complex) Enan_S Enantiomer S OH / NH Nitrophenyl CSP:groove->Enan_S Steric Hindrance (Less Stable Complex) Hbond Hydrogen Bonding Enan_R:h_bond_R->Hbond Stronger PiPi π-π Stacking Enan_R:pi_R->PiPi Optimal Enan_S:h_bond_S->Hbond Weaker Enan_S:pi_S->PiPi Sub-optimal G Start Select Chiral Separation Method Q1 Primary Goal: High Throughput / Green Chemistry? Start->Q1 SFC Choose SFC (Fast, Low Solvent Use) Q1->SFC Yes HPLC Choose HPLC (Robust, Lower Capital Cost) Q1->HPLC No Q2 Application: Analytical QC or Preparative Scale? SFC->Q2 HPLC->Q2 SFC_Prep SFC is highly efficient for preparative scale. Q2->SFC_Prep SFC Path HPLC_Prep HPLC is a well-established preparative method. Q2->HPLC_Prep HPLC Path

Sources

Validation

A Senior Application Scientist's Guide to Piperidine Synthesis: A Cost-Benefit Analysis

The piperidine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, found in drugs ranging from antipsychotics to anticancer agents.[1][2][3][4] Its prevalence drives a constant need for efficient, sca...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is one of the most ubiquitous scaffolds in modern pharmaceuticals, found in drugs ranging from antipsychotics to anticancer agents.[1][2][3][4] Its prevalence drives a constant need for efficient, scalable, and cost-effective synthetic routes. For researchers and process chemists, selecting the right synthetic strategy is a critical decision that balances raw material cost, operational complexity, yield, purity, and environmental impact. This guide provides an in-depth comparison of the most common and emerging methods for piperidine synthesis, offering field-proven insights to inform your experimental choices.

The Industrial Workhorse: Catalytic Hydrogenation of Pyridine

The catalytic hydrogenation of pyridine is the most established and widely used method for the large-scale industrial production of piperidine.[4][5] The process, while conceptually simple, is a masterclass in managing trade-offs between catalyst activity, selectivity, cost, and operational conditions.[6]

Mechanism and Core Principles

This method involves the direct addition of three equivalents of hydrogen gas (H₂) across the aromatic pyridine ring, converting it to the saturated piperidine heterocycle. The reaction requires a metal catalyst to facilitate the dissociation of H₂ and its delivery to the ring.

The choice of catalyst is paramount. Noble metals like rhodium (Rh), ruthenium (Ru), and platinum (Pt) exhibit high activity under relatively mild conditions, while less expensive non-noble metals like Nickel (Ni), particularly Raney Nickel, are also employed but often require harsher conditions (higher temperatures and pressures).[5][6][7] A significant challenge is the potential for catalyst poisoning by the nitrogen atom in both the pyridine starting material and the piperidine product.[6]

Cost-Benefit Analysis
  • Cost: Pyridine is a readily available and relatively inexpensive bulk chemical, making this route economically attractive for large-scale production. Catalyst cost is a major variable. While Raney Nickel is cheap, its propensity for causing C-N bond cleavage (over-reduction) to form pentylamines can reduce yield and complicate purification.[5][8] Rhodium and Ruthenium catalysts offer higher selectivity and operate under milder conditions but come at a significantly higher initial cost.[5][7]

  • Scalability & Throughput: This is the most scalable method, forming the backbone of industrial piperidine production. Continuous flow processes using microreactors are being developed to improve mass transfer, reduce reaction times, and operate under milder conditions.[9]

  • Yield & Purity: High yields (>95%) are achievable with optimized conditions and catalyst selection.[10] However, over-reduction and the formation of partially hydrogenated intermediates can be problematic, necessitating careful process control.

  • Green Chemistry & Safety: The primary advantage is high atom economy. However, the use of high-pressure hydrogen gas poses significant safety risks, requiring specialized high-pressure reactors (autoclaves).[8][11] The energy input for high-temperature/pressure reactions is also a drawback.[3] Emerging electrocatalytic methods that operate at ambient temperature and pressure offer a greener alternative, avoiding the need for high-pressure H₂ gas.[3][10]

Representative Experimental Protocol: Hydrogenation using Rhodium on Carbon
  • Reactor Setup: In a high-pressure autoclave, charge pyridine (1.0 eq) and a suitable solvent such as methanol or 2,2,2-trifluoroethanol (TFE).[5]

  • Catalyst Addition: Add 5% Rhodium on Carbon (Rh/C) catalyst (typically 0.5-5 mol%).

  • Reaction Execution: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 5-10 bar) and heat to the desired temperature (e.g., 40-80 °C) with vigorous stirring.[5]

  • Monitoring & Work-up: Monitor the reaction progress by hydrogen uptake or GC/MS analysis. Upon completion, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the crude piperidine, which can be purified by distillation.

G

Caption: Generalized workflow for the catalytic hydrogenation of pyridine.

The Versatile Lab Standard: Reductive Amination

For synthesizing substituted piperidines on a laboratory scale, reductive amination is an exceptionally versatile and powerful tool.[12] This method constructs the ring by forming two new C-N bonds, typically in a one-pot procedure.

Mechanism and Core Principles

The most common variant is the double reductive amination of a 1,5-dicarbonyl compound, such as glutaraldehyde, with a primary amine or ammonia.[13] The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[13] The operational simplicity and availability of low-cost reagents make this a go-to method for discovery chemistry.[12][14]

Cost-Benefit Analysis
  • Cost: The starting materials (e.g., glutaraldehyde, primary amines) and reducing agents (e.g., NaBH₄, NaBH₃CN) are generally inexpensive and widely available.[12] This makes the method highly cost-effective for small to medium-scale synthesis.

  • Scalability & Throughput: While excellent for lab-scale synthesis, scaling up can present challenges. The use of stoichiometric borohydride reagents generates significant waste, and their cost can become prohibitive at a larger scale. Exothermic reactions and hydrogen evolution also require careful management.

  • Yield & Purity: Yields are typically good to excellent.[13] The main challenge is controlling selectivity, as side reactions like over-alkylation or reduction of the initial carbonyl can occur. The choice of reducing agent is key; NaBH₃CN and STAB are milder and more selective for the iminium ion over the carbonyl group.

  • Green Chemistry & Safety: The generation of borate salts as byproducts is a significant drawback from a green chemistry perspective. Sodium cyanoborohydride is highly toxic and generates hydrogen cyanide under acidic conditions, requiring careful handling.

Representative Experimental Protocol: Synthesis of N-Benzylpiperidine
  • Reaction Setup: To a stirred solution of benzylamine (1.0 eq) in methanol, add glutaraldehyde (1.0 eq, typically as a 50% aqueous solution) dropwise at 0 °C.

  • pH Adjustment: Adjust the pH of the mixture to a mildly acidic range (pH 5-6) using acetic acid. This is crucial for efficient iminium ion formation.[15]

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Monitoring & Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction by adding an aqueous base (e.g., NaOH solution) until the pH is >10.

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

G

Caption: Key steps in the synthesis of piperidines via reductive amination.

The Classic Intramolecular Route: Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a classic photochemical or thermal method for synthesizing pyrrolidines and piperidines via a radical-mediated intramolecular cyclization.[16][17] While not as common for simple piperidines, it remains a powerful tool for constructing complex, substituted heterocycles from linear amine precursors.

Mechanism and Core Principles

The reaction begins with an N-haloamine, which is treated with acid and then subjected to heat or UV light. This generates a protonated aminyl radical, which undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form a δ-carbon radical. This carbon radical then abstracts a halogen atom from another N-haloamine molecule to propagate the radical chain, yielding a δ-haloamine. Finally, treatment with a base induces an intramolecular Sₙ2 reaction to close the ring and form the piperidine product.[16]

Cost-Benefit Analysis
  • Cost: The starting materials are typically linear amines, which can vary widely in cost. The reagents for halogenation (e.g., NCS, NBS) and cyclization are common and inexpensive. The primary cost driver is often the synthesis of the acyclic precursor itself.

  • Scalability & Throughput: The HLF reaction is generally not used for large-scale production. The use of UV light can be difficult to scale, and yields can be sensitive to reaction conditions and substrate structure. It is primarily a tool for complex molecule synthesis where other routes are not feasible.[18]

  • Yield & Purity: Yields can be variable and are highly dependent on the efficiency of the 1,5-HAT step. Competing side reactions, such as intermolecular reactions or alternative HAT pathways, can lead to complex product mixtures.

  • Green Chemistry & Safety: The reaction often uses chlorinated solvents and involves radical intermediates, which can be unselective. The generation of stoichiometric salt waste during the final cyclization step is also a consideration.

Emerging Green & Biocatalytic Approaches

Driven by the principles of green chemistry, new methods are continuously being developed to address the shortcomings of traditional syntheses.[19][20][21][22][23][24]

  • Biocatalysis: Enzymes are being harnessed to perform highly selective reactions under mild, aqueous conditions. For instance, immobilized lipases like Candida antarctica lipase B (CALB) have been used to catalyze multicomponent reactions to form piperidine derivatives in excellent yields.[25][26] Other enzymatic approaches use hydroxylases to functionalize inexpensive piperidine precursors, followed by cross-coupling reactions to build complexity.[27] These methods offer unparalleled stereoselectivity and significantly reduce waste.[27][28][29]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions.[30] For example, the cyclocondensation of 1,5-dichloropentane with primary amines in water can be achieved in minutes under microwave heating, providing a rapid and green route to N-substituted piperidines.[30]

Comparative Summary

FeatureCatalytic HydrogenationReductive AminationHofmann-Löffler-FreytagBiocatalysis / Green Methods
Primary Application Industrial, large-scaleLab-scale, substituted ringsComplex, substituted ringsChiral synthesis, sustainable processes
Starting Materials Cost Low (Pyridine)Low to ModerateVariablePotentially low (bulk precursors)
Key Reagents Cost Catalyst (Variable: Ni vs. Rh)Low (Borohydrides)Low (NCS, Acid, Base)Enzyme (can be high initially)
Typical Yield Very High (>95%)Good to Excellent (70-90%)Moderate to Good (Variable)Often Excellent (>90%)
Scalability ExcellentPoor to ModeratePoorEmerging, can be challenging
Key Hazard High-pressure H₂ gasToxic reagents (NaBH₃CN)Radical intermediatesGenerally low
Green Chemistry Score Good (Atom Economy), Poor (Energy)Poor (Stoichiometric waste)Poor (Solvents, radical steps)Excellent (Mild conditions, water)

Conclusion and Future Outlook

The choice of a piperidine synthesis method is a strategic decision dictated by scale, cost, structural complexity, and sustainability goals.

  • For bulk, unsubstituted piperidine, catalytic hydrogenation of pyridine remains the undisputed king due to its scalability and low starting material cost.[4][5] Future improvements will likely focus on developing more robust, cheaper, non-noble metal catalysts and leveraging electrocatalytic methods to improve safety and reduce energy consumption.[10]

  • For medicinal chemistry and the synthesis of diverse, substituted analogs at the lab scale, reductive amination offers an ideal balance of versatility, cost-effectiveness, and operational simplicity.[12]

  • For complex, stereodefined targets, emerging biocatalytic and chemoenzymatic strategies are paving the way.[25][27][28] While initial investment in enzyme development can be high, the benefits of exceptional selectivity, mild reaction conditions, and a significantly improved environmental profile are making them increasingly attractive options for modern drug development.[29]

As the demand for sustainability grows, the field will continue to shift towards processes that minimize waste, reduce energy input, and utilize renewable resources, ensuring that the synthesis of this vital pharmaceutical scaffold remains both economically and environmentally viable.[23][24]

References

  • But, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]

  • Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry. [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

  • Faul, M. M., et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. The Journal of Organic Chemistry. [Link]

  • O'Donoghue, E., & Connon, S. J. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications. [Link]

  • Faul, M. M., et al. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. PubMed. [Link]

  • Faul, M. M., et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. [Link]

  • Budhiraja, M., et al. (2022). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. Semantic Scholar. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Wang, P., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH. [Link]

  • Reddy, T. R., & Zhang, L. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. [Link]

  • Ju, H., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

  • Ju, H., et al. (2022). Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. [Link]

  • Unknown. (1987). Piperidine Synthesis. DTIC. [Link]

  • Clemente, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Faul, M. M., et al. (2003). Green Chemistry Approach To The Synthesis of N-Substituted Piperidones. Scribd. [Link]

  • Singh, A., & Sharma, P. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • Wang, P., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthetic Utility of Ethynyl-Substituted Piperidines in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Stateman, L. M., et al. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

  • CN114672659A. (2022). Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Patsnap Eureka. [Link]

  • Atobe, M., et al. (2019). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]

  • Sciencemadness.org. (2008). Preparation of piperidine from pyridine?. Sciencemadness.org. [Link]

  • Srour, H., et al. (2023). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]

  • Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Unknown Source. [Link]

  • Unknown. (n.d.). Hofmann–Löffler–Freytag reaction. ResearchGate. [Link]

  • Zeynizadeh, B., & Rahmani, S. (2015). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]

  • Srour, H., et al. (2023). Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. FULIR. [Link]

  • Wang, D., & Xiao, J. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. University of Liverpool. [Link]

  • Global Industry Analysts, Inc. (2024). Piperidine Market - Global Strategic Business Report. Global Industry Analysts, Inc.. [Link]

  • CN101723877A. (2010). Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation.
  • MarketsandMarkets. (n.d.). Piperidine Market Size, Industry Share Growth Forecast, Global Trends Report, [Latest]. MarketsandMarkets. [Link]

  • Stateman, L. M., et al. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed - NIH. [Link]

  • Okitsu, O., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. [Link]

  • Straits Research. (2023). Piperidine Market Research Report 2033. Straits Research. [Link]

  • GMI. (2024). Piperidine Market Size, Share & Forecast Growth Report, 2032. Global Market Insights. [Link]

  • SNS Insider. (2024). Piperidine Market Size, Share & Industry Growth 2032. SNS Insider. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol and Its Analogs

This guide provides an in-depth analysis of the chemical reactivity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a key intermediate in medicinal chemistry and drug development.[1] We will objectively compare its perform...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a key intermediate in medicinal chemistry and drug development.[1] We will objectively compare its performance and chemical behavior against structurally similar compounds, supported by established chemical principles and illustrative experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique reactivity of this versatile building block.

Introduction: Understanding the Core Structure

(1-(4-Nitrophenyl)piperidin-3-yl)methanol is a bifunctional molecule featuring a piperidine heterocycle substituted at two key positions: an N-aryl linkage to a p-nitrophenyl group and a hydroxymethyl group at the 3-position. Its molecular weight is 236.27 g/mol , and it typically appears as a yellow solid with a melting point of 99-100°C.[1]

The reactivity of this compound is not monolithic; it is dictated by the interplay of three distinct functional regions, or "reactivity hotspots." Understanding these regions is crucial for predicting its behavior in a synthetic context.

G cluster_0 mol label_nitro Hotspot A: p-Nitrophenyl Group - Nitro Reduction - Nucleophilic Aromatic Substitution (SNAr) label_nitro->mol label_amine Hotspot B: Tertiary Amine - Reduced Basicity/Nucleophilicity label_amine->mol label_alcohol Hotspot C: Primary Alcohol - Oxidation - Esterification/Etherification label_alcohol->mol

Figure 1: Reactivity hotspots of (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

  • Hotspot A (p-Nitrophenyl Group): The aromatic ring is profoundly influenced by the nitro group (-NO₂), one of the strongest electron-withdrawing groups. This group deactivates the ring towards electrophilic aromatic substitution (EAS) by resonance and inductive effects, making reactions like Friedel-Crafts or halogenation exceptionally difficult.[2][3][4] Conversely, this electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the positions ortho and para to the nitro group.[5] The nitro group itself is a key site for chemical transformation, most notably reduction to an aniline.

  • Hotspot B (Tertiary Amine): The piperidine nitrogen is a tertiary amine. In a typical N-alkyl piperidine, this nitrogen would be basic and nucleophilic. However, the direct attachment to the electron-withdrawing nitrophenyl system significantly delocalizes the nitrogen's lone pair into the aromatic ring. This dramatically reduces its basicity and nucleophilicity, rendering it unreactive in many typical amine reactions like salt formation with weak acids or quaternization.

  • Hotspot C (Primary Alcohol): The hydroxymethyl group (-CH₂OH) is a primary alcohol. This functional group retains its characteristic reactivity. It can be readily oxidized to an aldehyde or a carboxylic acid, or participate in esterification and etherification reactions. Its reactivity is largely independent of the electronic effects of the distant nitrophenyl group, though steric hindrance from the piperidine ring is a factor.

Comparative Reactivity Analysis

To fully appreciate the unique chemical personality of (1-(4-Nitrophenyl)piperidin-3-yl)methanol, we compare it with several structural analogs.

Isomeric Comparison: 3-yl vs. 4-yl Methanol

The position of the hydroxymethyl group on the piperidine ring has subtle but important consequences for reactivity, primarily related to sterics.

CompoundStructureKey Reactivity Differences
(1-(4-Nitrophenyl)piperidin-3-yl)methanol O=c1ccc(cc1)N1CCC(CO)CC1The alcohol at the 3-position is sterically less hindered than the 4-position relative to the bulky N-aryl group in certain conformations. This can lead to slightly faster reaction rates in transformations involving the alcohol, such as esterification with bulky acylating agents.
(1-(4-Nitrophenyl)piperidin-4-yl)methanol [6]O=c1ccc(cc1)N1CCC(CO)CC1The 4-position is symmetric. While chemically similar, access to the alcohol could be more sterically congested by the axial protons of the piperidine ring, potentially slowing reactions compared to the 3-isomer under kinetically controlled conditions.
Electronic Comparison: The Role of the Phenyl Substituent

The substituent on the phenyl ring is the single most dominant factor governing the molecule's electronic character and, therefore, its reactivity.

Electronic_Effects substituent Substituent (X) ring Phenyl Ring substituent->ring nitrogen Piperidine Nitrogen ring->nitrogen caption Figure 2: Electronic influence of the N-phenyl substituent on the piperidine nitrogen. workflow start Dissolve Substrate & Catalyst in Methanol purge_n2 Purge with N2 start->purge_n2 purge_h2 Purge with H2 purge_n2->purge_h2 react Stir under H2 Atmosphere (4-6h) purge_h2->react monitor Monitor by TLC react->monitor workup Filter through Celite monitor->workup isolate Concentrate Filtrate workup->isolate end Purified (1-(4-Aminophenyl)piperidin-3-yl)methanol isolate->end caption Figure 3: Experimental workflow for catalytic hydrogenation.

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The compound (1-(4-Nitrophenyl)piperidin-3-yl)methanol, a key heterocyclic building block, serves as a precursor in the synthesis of various pharmacologically active agents, particularly those targeting the central nervous system.[1] Its molecular structure, featuring a piperidine core, a nitroaromatic moiety, and a primary alcohol, presents a unique profile of potential impurities arising from its synthesis. These can range from unreacted starting materials and regioisomers to solvent residues and degradation products.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for robustly assessing the purity of commercially available (1-(4-Nitrophenyl)piperidin-3-yl)methanol. We move beyond simple protocol recitation to explain the causality behind methodological choices, empowering researchers to not only replicate these experiments but also to adapt and troubleshoot them effectively. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—together form a self-validating system for a comprehensive and trustworthy purity assessment.

Chapter 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity profiling.[2] Its high resolving power and sensitivity make it ideal for separating the main compound from structurally similar impurities. The presence of the nitrophenyl group in (1-(4-Nitrophenyl)piperidin-3-yl)methanol provides a strong chromophore, making UV detection a straightforward and effective choice.

Expertise & Rationale: Why This Method?

The selection of a C18 stationary phase is based on its hydrophobic nature, which provides excellent retention for the moderately polar target compound. The mobile phase, a gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier, is chosen for several reasons:

  • Gradient Elution: A gradient allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

  • Acetonitrile: It is a common organic modifier with a low UV cutoff, ensuring minimal interference with detection.

  • TFA (0.1%): This acidic modifier serves two critical functions: it protonates the basic piperidine nitrogen, ensuring a single ionic state and preventing peak tailing, and it suppresses the ionization of residual silanols on the silica-based column, further improving peak shape.[3]

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the absorbance of the nitrophenyl group).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (1-(4-Nitrophenyl)piperidin-3-yl)methanol sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

Data Interpretation & Visualization

Purity is typically calculated using an area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh 10 mg Sample Prep2 Dissolve in 10 mL Diluent (1 mg/mL Stock) Prep1->Prep2 Prep3 Dilute to 0.1 mg/mL Prep2->Prep3 Inject Inject 10 µL Prep3->Inject Sys HPLC System (C18 Column, Gradient Elution) Detect UV Detection @ 254 nm Sys->Detect Inject->Sys Acquire Generate Chromatogram Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Prep1 Accurately weigh Analyte & Internal Std Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Prep3->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity (w/w %) via Formula Integrate->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve ~1 mg Sample in 1 mL DCM Inject Inject 1 µL Prep1->Inject Sys GC-MS System (DB-5ms Column) Separate Temperature Programmed Separation Sys->Separate Inject->Sys Detect EI Mass Spectrometry Separate->Detect Acquire Generate Total Ion Chromatogram (TIC) Detect->Acquire Analyze Analyze Mass Spectra of Peaks Acquire->Analyze Identify Identify Volatile Impurities (e.g., Solvents) Analyze->Identify DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Prep1 Weigh 1-3 mg Sample Prep2 Hermetically Seal in Aluminum Pan Prep1->Prep2 Analyze Heat at Slow Rate (e.g., 2 °C/min) under N₂ Purge Prep2->Analyze Acquire Record Melting Endotherm Analyze->Acquire Calculate Calculate Purity (mol %) via van't Hoff Equation Acquire->Calculate

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-(4-Nitrophenyl)piperidin-3-yl)methanol

This document provides a detailed, step-by-step protocol for the proper and safe disposal of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. Developed for researchers, scientists, and drug development professionals, this guid...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. Developed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information, procedural steps, and regulatory considerations to ensure the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety standards for handling hazardous chemical waste and are designed to provide a self-validating system for risk mitigation.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of (1-(4-Nitrophenyl)piperidin-3-yl)methanol is the foundation of its safe management. The molecule's structure, featuring a nitroaromatic group and a piperidine ring, dictates its toxicological profile.

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity. Aromatic nitro-compounds can be readily absorbed through the skin and may cause health effects such as cyanosis (a condition where the skin turns blue due to a lack of oxygen in the blood) and anemia with repeated exposure.[1]

  • Piperidine Derivatives: The piperidine moiety is found in many biologically active compounds. Piperidine itself is a corrosive, flammable, and toxic liquid.[2][3][4][5] While the hazards of the specific derivative may vary, related compounds like 2-Piperidinemethanol and Piperidin-3-ylmethanol are known to cause skin and eye burns.[6][7]

Based on the available data for structurally similar compounds, (1-(4-Nitrophenyl)piperidin-3-yl)methanol is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Therefore, it must be treated as a hazardous substance, and all handling and disposal operations must be conducted with appropriate precautions.

Quantitative Hazard Summary

The following table summarizes the known hazard classifications for (1-(4-Nitrophenyl)piperidin-3-yl)methanol and its close structural analogs.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₆N₂O₃[8]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[8]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8]
Incompatible Materials Strong oxidizing agents[6][9]

Immediate Safety Protocols: Pre-Disposal Handling

Before beginning any disposal procedures, personnel must be equipped with the correct Personal Protective Equipment (PPE) and work in a controlled environment to minimize exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[7]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.[9]

    • Body Protection: A laboratory coat is required to prevent skin contact.[10]

  • Ventilation: All handling and transfer of (1-(4-Nitrophenyl)piperidin-3-yl)methanol waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[7][10]

Step-by-Step Disposal Protocol

The disposal of (1-(4-Nitrophenyl)piperidin-3-yl)methanol must be managed as hazardous waste from the point of generation to its final collection by a licensed service. Adherence to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[11][12][13]

Methodology for Waste Collection and Storage
  • Waste Determination: The first and most critical step is to classify any unwanted (1-(4-Nitrophenyl)piperidin-3-yl)methanol and any materials contaminated with it as hazardous waste.[7][14] This is based on its inherent toxicity.[8] Under no circumstances should this chemical be disposed of via sink drains or in the regular trash.[7][15]

  • Waste Segregation: Do not mix (1-(4-Nitrophenyl)piperidin-3-yl)methanol waste with other waste streams. It must be segregated as organic chemical waste. Critically, keep it separate from incompatible materials, such as strong oxidizing agents or acids, to prevent potentially violent reactions.[9][16]

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure, screw-top cap for waste collection.[13][14][17] The original container is often a suitable choice, provided it is in good condition.[17]

  • Labeling: The waste container must be clearly and accurately labeled. The EPA requires that labels include the words "Hazardous Waste," the full chemical name "(1-(4-Nitrophenyl)piperidin-3-yl)methanol," and a clear indication of the associated hazards (e.g., "Toxic," "Harmful").[18]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[16][17][18] The SAA must have secondary containment (e.g., a larger bin) to contain any potential leaks. Store away from heat, ignition sources, and direct sunlight.[3][10]

  • Final Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste.[10][19] Adhere to your institution's specific procedures for scheduling a waste pickup.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup gen Generate Waste (Unused chemical, contaminated labware) det Determine as Hazardous Waste gen->det seg Segregate as Organic Waste det->seg cont Select Compatible, Sealed Container seg->cont lab Label Container: 'Hazardous Waste' Full Chemical Name Hazard Warnings cont->lab store Store in Designated SAA with Secondary Containment lab->store pick Arrange Pickup by Licensed Waste Contractor store->pick

Caption: Disposal Workflow for (1-(4-Nitrophenyl)piperidin-3-yl)methanol.

Spill Management Procedures

Immediate and correct action is crucial in the event of a spill to prevent personnel exposure and environmental contamination.

Protocol for Spill Cleanup
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 2 (goggles, gloves, lab coat). For large spills, respiratory protection may be necessary.[9]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[7][9] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9] Use non-sparking tools if the material is in a flammable solvent.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[9] All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.

  • Label and Store: Seal and label the waste container from the cleanup and place it in the SAA for disposal.

spill Spill Occurs evac Evacuate Area Alert Others spill->evac ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evac->ppe contain Contain Spill with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area & Collect Cleaning Materials collect->decon store Seal, Label & Store Waste for Professional Disposal decon->store

Caption: Emergency Spill Response Workflow.

Decontamination of Empty Containers

Empty containers that previously held (1-(4-Nitrophenyl)piperidin-3-yl)methanol must be decontaminated before they can be considered non-hazardous.

  • Procedure: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[19]

  • Rinsate Collection: Crucially, the first rinse, and preferably all three, must be collected and disposed of as hazardous chemical waste. [15] Add the rinsate to your organic waste container.

  • Final Disposal: After triple-rinsing and allowing the container to air-dry, obliterate or remove the original label.[16] The clean container can then be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.

Regulatory Framework

All laboratory operations in the United States involving hazardous chemicals are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[11][12] This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP) , which must include procedures for safe handling and waste disposal.[11][20] The final disposal of the waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[13][21] This guide is designed to help laboratories meet the requirements of these regulations.

References

  • Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Procedures. Unknown Source. [Link]

Sources

Handling

Personal protective equipment for handling (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Essential Safety & Handling Guide: (1-(4-Nitrophenyl)piperidin-3-yl)methanol Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS No. 16643...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: (1-(4-Nitrophenyl)piperidin-3-yl)methanol

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for (1-(4-Nitrophenyl)piperidin-3-yl)methanol (CAS No. 166438-83-1) has not been found. The following guidance is a synthesis of safety information from structurally related compounds, including N-(4-Nitrophenyl)piperidine, [1-(4-nitrophenyl)piperidin-4-yl]methanol (the 4-isomer), 4-Nitrophenol, and Piperidine.[1][2] This guide is designed to provide a robust framework for safe handling by treating the compound with a high degree of caution, assuming a composite hazard profile.

Understanding the Hazard: A Structural Rationale

To ensure your safety, it is crucial to understand the risks inherent to the structure of (1-(4-Nitrophenyl)piperidin-3-yl)methanol. This molecule combines three key structural motifs, each contributing to its potential hazard profile:

  • 4-Nitrophenyl Group: Aromatic nitro compounds are known for their potential toxicity. They can be harmful if inhaled, ingested, or absorbed through the skin. A significant hazard associated with this group is the risk of methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (blue-colored skin).[3]

  • Piperidine Ring: Piperidine itself is a corrosive, flammable, and toxic cyclic amine.[4] Derivatives can retain irritant, corrosive, or toxic properties. Skin contact can cause irritation or burns, and inhalation may lead to respiratory tract irritation.[1][4]

  • Methanol Group: The primary alcohol functional group, while common, contributes to the molecule's overall chemical reactivity and potential as a mild irritant.

Based on the available data for its isomer and related structures, (1-(4-Nitrophenyl)piperidin-3-yl)methanol should be presumed to be harmful if swallowed, in contact with skin, or if inhaled, and to cause skin, eye, and respiratory irritation .[1][2][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. Never handle this chemical without the following protective gear.[6][7]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldSafety goggles must be worn at all times to protect from splashes and should conform to OSHA 29 CFR 1910.133 or EN 166 standards.[1] A face shield must be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[7]
Hand Protection Chemical-Resistant GlovesDouble-gloving is recommended. Use a compatible glove material such as nitrile for incidental contact.[6] For prolonged handling or immersion, consult a glove manufacturer's resistance chart for piperidine and nitro-aromatic compounds.[8][9] Always inspect gloves before use and change them immediately if contaminated.[10]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[10]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[1] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[1][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is the foundation of safe laboratory practice.

3.1. Engineering Controls: Your First Line of Defense

  • Chemical Fume Hood: All weighing and handling of (1-(4-Nitrophenyl)piperidin-3-yl)methanol must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[1][12]

  • Safety Stations: An emergency eyewash station and safety shower must be immediately accessible in the work area.[3][12]

3.2. Safe Handling Procedure

  • Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment and PPE before starting.

  • Weighing: If handling the solid, carefully weigh the required amount onto a weigh boat or paper. Avoid creating dust. Use non-sparking tools.

  • Dissolving: Add the solid to the solvent slowly. If the process is exothermic, ensure the vessel is cooled in an ice bath.

  • Transfers: Use a pipette or cannula for liquid transfers to minimize the risk of splashing.

  • Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean the work area thoroughly after each use. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[1]

Emergency Response & Disposal Plan

Accidents can happen. A clear, rehearsed plan is essential for minimizing harm.

4.1. Exposure First Aid

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][12][13] Seek immediate medical attention if irritation persists or if a large area is exposed.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air at once.[1][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

4.2. Accidental Release (Spill) Protocol

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard (Small vs. Large) alert->assess ppe Don Appropriate PPE (Respirator, Double Gloves, etc.) assess->ppe Small Spill large_spill Large Spill Contact EH&S Immediately assess->large_spill Large Spill contain Contain Spill (Use absorbent pads or berms) ppe->contain neutralize Absorb/Neutralize (Use inert absorbent material like vermiculite) contain->neutralize collect Collect Waste (Scoop into a labeled, sealed container) neutralize->collect decontaminate Decontaminate Area (Wash with soap and water) collect->decontaminate dispose Dispose of Waste (As hazardous chemical waste) decontaminate->dispose end Report Incident dispose->end

Caption: Workflow for handling a chemical spill.

4.3. Waste Disposal

  • Classification: All waste containing (1-(4-Nitrophenyl)piperidin-3-yl)methanol, including contaminated consumables (gloves, paper towels, pipette tips), must be treated as hazardous chemical waste .[3]

  • Containment: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[1] Do not pour down the drain.

References

  • Hazard Summary for 4-Nitrophenol. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet for 4-Nitro phenol Indicator. Techno PharmChem. [Link]

  • Safety Data Sheet for 4-Nitrophenol. Carl ROTH. [Link]

  • Safety Data Sheet for Piperidine. Carl ROTH. [Link]

  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH). [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Safety Data Sheet for Piperidine. Chemos GmbH & Co.KG. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara, EH&S. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.